Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Description
The exact mass of the compound Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21089. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 1-methyl-2-oxopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-5-10(2)8(11)6-7/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXGWUMBWHECGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80281279 | |
| Record name | Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98996-29-3 | |
| Record name | Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate: A Guide to Strategic Execution and Mechanistic Insight
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The 2-pyridone motif is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and biological activity.[1][2] This guide provides a comprehensive technical overview of the synthesis of a key derivative, Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. We will dissect two primary synthetic philosophies: the classical, highly selective oxidation of a pre-methylated pyridinium salt and the more convergent, yet mechanistically nuanced, direct N-alkylation of a pre-formed pyridone ring. This document moves beyond simple procedural lists to explain the critical decision-making, mechanistic underpinnings, and field-proven insights necessary for successful and scalable synthesis.
Strategic Overview: Two Paths to a Privileged Scaffold
The synthesis of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate presents a fundamental choice in synthetic strategy, illustrated below. The optimal choice depends on factors such as scale, precursor availability, and the desired level of isomeric purity.
-
Strategy A: Pyridinium Salt Oxidation. This linear approach involves N-methylation of a suitable pyridine precursor, followed by a regioselective oxidation to form the 2-pyridone ring. It is renowned for its predictability and avoidance of isomeric mixtures.[3]
-
Strategy B: Direct N-Alkylation. This convergent route involves the synthesis of the core 2-pyridone-4-carboxylate scaffold, followed by N-methylation. This approach is shorter but requires careful control to overcome the inherent challenge of N- versus O-alkylation.[4][5]
Caption: Figure 1. Primary Retrosynthetic Strategies
Strategy A: The Pyridinium Salt Oxidation Route
This method is a classic and robust approach for preparing N-alkyl-2-pyridones.[6] Its primary advantage is that the nitrogen is alkylated prior to the formation of the pyridone, thus precluding the possibility of O-alkylation and guaranteeing perfect regioselectivity. The alkaline potassium ferricyanide oxidation of N-methylpyridinium salts is a well-established and reliable transformation.[3]
Mechanistic Rationale
The oxidation proceeds via nucleophilic attack of a hydroxide ion at the C2 position of the electron-deficient N-methylpyridinium ring. The resulting diene intermediate is then oxidized by potassium ferricyanide, which acts as a one-electron oxidant, to yield the stable 2-pyridone product. Precise temperature control during the addition of reagents is critical to suppress side reactions and maximize yield.[6]
Detailed Experimental Protocol
Step 1: Synthesis of N-methyl-4-carbomethoxypyridinium iodide This procedure is adapted from established methods for pyridinium salt formation.[3]
-
To a round-bottom flask, add methyl isonicotinate (1.0 eq).
-
Add methyl iodide (1.1 eq) dropwise at room temperature. The reaction is typically exothermic.
-
Stir the resulting mixture at room temperature for 12-24 hours. The solid pyridinium salt will precipitate.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The product is typically used without further purification.
Step 2: Alkaline Potassium Ferricyanide Oxidation This protocol is based on the highly successful oxidation of N-methylpyridinium iodide.[3][6]
-
Dissolve the N-methyl-4-carbomethoxypyridinium iodide (1.0 eq) in water in a flask equipped with a mechanical stirrer and cool to 0 °C in an ice-salt bath.
-
Prepare two separate aqueous solutions: one of potassium ferricyanide (K₃[Fe(CN)₆], ~2.0 eq) and one of sodium hydroxide (NaOH, ~4.0 eq).
-
Add the two solutions dropwise and simultaneously to the well-stirred pyridinium salt solution via separate addition funnels.
-
Critically, maintain the internal reaction temperature below 10 °C throughout the addition.[6]
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours.
-
During this process, the ester group is saponified, yielding 1-methyl-4-carboxy-2-pyridone.
-
Acidify the reaction mixture with concentrated HCl to a pH of ~3-4 to precipitate the carboxylic acid product.
-
Collect the solid product by filtration, wash with cold water, and dry.
Step 3: Fischer Esterification
-
Suspend the crude 1-methyl-4-carboxy-2-pyridone in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (~5 mol%).
-
Heat the mixture to reflux for 8-16 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate.
Data Presentation
| Parameter | Value | Reference |
| Precursor | N-methyl-4-carbomethoxypyridinium iodide | [3] |
| Oxidation Yield | 62% (for 4-carboxy-1-methyl-2-pyridone) | [3] |
| Final Product M.P. | 89 °C | [3] |
| Solubility | Soluble in water, dioxane, ethanol | [3] |
Strategy B: The Direct N-Alkylation Route
This strategy is more convergent but introduces a significant challenge: controlling the regioselectivity of alkylation. The 2-pyridone core exists in a tautomeric equilibrium with its 2-hydroxypyridine form.[4][5] This dual nucleophilicity can lead to a mixture of N-alkylated (desired) and O-alkylated (undesired) products.
Caption: Figure 2. The N- vs. O-Alkylation Challenge
Protocol: Classical N-Alkylation
Standard conditions often yield mixtures, with the ratio depending heavily on the reaction parameters.
-
Suspend Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in a polar aprotic solvent like DMF or acetonitrile.
-
Add a methylating agent such as dimethyl sulfate or methyl iodide (1.1 eq).
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the products with ethyl acetate.
-
The resulting crude material will likely be a mixture requiring careful chromatographic separation.
Protocol: Modern Regioselective N-Alkylation
Recent advances have provided methods for highly selective N-alkylation. A notable example uses tris(dimethylamino)phosphine, P(NMe₂)₃.[4][7]
-
In an inert atmosphere glovebox or using Schlenk technique, dissolve the 2-pyridone starting material (1.0 eq) in anhydrous toluene.
-
Add the α-keto ester alkylating agent (e.g., methyl benzoylformate, 1.1 eq).
-
Add P(NMe₂)₃ (1.1 eq) dropwise at room temperature.
-
Stir the reaction at room temperature for 1.5-2 hours.[7]
-
The reaction is typically high-yielding and highly selective for the N-alkylated product.
-
Workup involves direct loading onto a silica gel column for purification.
This modern approach leverages a unique deoxygenation process, proceeding through a Kukhtin-Ramirez intermediate, which favors the thermodynamically more stable N-alkylation pathway.[7]
Data Comparison
| Method | Base/Reagent | Selectivity (N:O) | Yield | Key Insight | Reference |
| Classical | K₂CO₃ / MeI | Often mixed | Variable | Highly dependent on solvent and counter-ion. | General Knowledge |
| Modern | P(NMe₂)₃ | High to excellent | Good to excellent | Mild conditions, high selectivity via unique mechanism. | [4][7] |
Conclusion and Senior Scientist Recommendations
Both synthetic strategies presented are valid and have been successfully employed.
-
For large-scale, unambiguous synthesis, Strategy A (Oxidation) is highly recommended. While it involves more steps, its key advantage is the complete avoidance of N/O isomeric byproducts, which greatly simplifies purification and ensures product integrity.[3][6]
-
For rapid analogue synthesis or medicinal chemistry efforts where speed is paramount, Strategy B (Direct Alkylation) is attractive. The use of modern, regioselective methods, such as the P(NMe₂)₃ protocol, has largely overcome the classical challenge of selectivity, making this a powerful and efficient option.[4][7]
Ultimately, the choice of synthetic route is a strategic decision. A thorough understanding of the underlying mechanisms and potential pitfalls, as detailed in this guide, empowers the research scientist to make the most informed choice for their specific objectives.
References
- Title: Synthesis of 2-pyridones Source: University of Bristol URL
- Title: P(NMe2)
-
Title: P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Recent Advances in the Synthesis of 2-Pyrones Source: Molecules (MDPI) URL: [Link]
-
Title: Synthesis of 2-pyridones Source: Organic Chemistry Portal URL: [Link]
-
Title: Ethyl N-Methyl-2-pyridone-4-carboxylate and Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: 2-Pyrone synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes Source: MDPI URL: [Link]
-
Title: Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction Source: International Research Journal of Multidisciplinary Scope (IRJMS) URL: [Link]
- Title: Method for N-alkylation of 2-pyridone Source: Google Patents URL
-
Title: 1-methyl-2-pyridone Source: Organic Syntheses URL: [Link]
Sources
- 1. Synthesis of 2-pyridones [bristol.ac.uk]
- 2. irjms.com [irjms.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS 98996-29-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, a derivative of the N-alkyl-2-pyridone scaffold, represents a class of heterocyclic compounds of significant interest in medicinal and synthetic chemistry. The 2-pyridone core is a prevalent motif in numerous natural products and pharmacologically active molecules. This guide provides a comprehensive overview of the known properties, synthesis, reactivity, and potential applications of this specific carboxylate derivative, serving as a valuable resource for researchers engaged in drug discovery and development.
Chemical and Physical Properties
This section details the fundamental chemical and physical characteristics of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. While some experimental data for this specific molecule is not widely published, the following table includes available information and predicted values to guide laboratory use.
| Property | Value | Source/Notes |
| CAS Number | 98996-29-3 | [1] |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | |
| IUPAC Name | Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |
| Appearance | Solid | Vendor Information |
| Melting Point | Data not available | |
| Boiling Point | Predicted: ~330 °C | Based on related structures |
| Flash Point | 146.8°C | [2] |
| Solubility | Soluble in water, ethanol, and other organic solvents. | [3] |
| Purity | Commercially available at ≥98% | |
| Storage | 4°C |
Molecular Structure:
Caption: Chemical structure of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate.
Synthesis and Spectroscopic Characterization
The synthesis of N-alkyl-2-pyridones is a well-established area of organic chemistry. The primary challenge often lies in achieving selective N-alkylation over the competing O-alkylation of the precursor 2-hydroxypyridine.
Synthetic Approach: N-Alkylation of 2-Hydroxypyridine Precursor
A common and effective method for the synthesis of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves the N-alkylation of the corresponding 2-hydroxypyridine derivative. This reaction can be carried out using a methylating agent in the presence of a suitable base.
Caption: General synthetic workflow for N-alkylation.
Experimental Protocol (Exemplary):
-
To a solution of ethyl 4-hydroxy-2-pyridinecarboxylate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyridone salt.
-
Add the methylating agent, such as methyl iodide (1.2 equivalents), dropwise to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.
Self-Validating System: The progress of the reaction should be meticulously monitored by TLC to ensure the consumption of the starting material and the formation of the product. The final product's identity and purity should be confirmed by spectroscopic methods as detailed below.
Spectroscopic Data (Representative)
-
¹H NMR: Expected signals would include a singlet for the N-methyl protons, a quartet and a triplet for the ethyl ester protons, and distinct signals for the protons on the dihydropyridine ring.
-
¹³C NMR: Key resonances would be observed for the carbonyl carbon of the pyridone, the carbonyl carbon of the ester, the N-methyl carbon, and the carbons of the ethyl group and the dihydropyridine ring.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the C=O stretching of the pyridone and the ester functionalities.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (181.19 g/mol ).
Reactivity Profile
The reactivity of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is primarily dictated by the functional groups present: the dihydropyridine ring, the ester, and the N-methyl group.
Reactions at the Dihydropyridine Ring
-
Substitution Reactions: The dihydropyridine ring can undergo nucleophilic substitution reactions under specific conditions.
-
Oxidation and Reduction: The ring system can be susceptible to oxidation to the corresponding pyridine N-oxide or reduction to a tetrahydropyridine derivative, depending on the reagents used.
Reactions of the Ester Group
-
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid derivative (CAS 33972-97-3) is itself a valuable synthetic intermediate.[4]
-
Transesterification: The ethyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst.
-
Reduction: The ester can be selectively reduced to a primary alcohol using reducing agents like lithium aluminum hydride.
Caption: Key reactivity pathways of the title compound.
Applications in Drug Discovery and Development
The 4-oxo-1,4-dihydropyridine core is a recognized pharmacophore found in a number of approved drugs, highlighting the therapeutic potential of this class of compounds.[3] While specific biological activity data for Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is limited in publicly accessible literature, its structural similarity to known bioactive molecules suggests several promising avenues for investigation.
Potential as a Scaffold in Medicinal Chemistry
Derivatives of the dihydropyridine scaffold have been reported to exhibit a range of biological activities, including:
-
Antimicrobial Activity: Certain dihydropyridine derivatives have shown efficacy against various bacterial and fungal strains.[3]
-
Antitumor Properties: The core structure has been investigated for its potential to inhibit cancer cell growth.
-
Calcium Channel Modulation: The dihydropyridine moiety is famously associated with calcium channel blockers used in the treatment of hypertension.
Given these precedents, Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate serves as a valuable starting material or intermediate for the synthesis of novel compounds with potential therapeutic applications. Its functional groups allow for a variety of chemical modifications to explore structure-activity relationships.
Safety and Handling
Based on available safety data for this compound and its analogs, the following precautions should be observed in a laboratory setting:
-
Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).[4]
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and a lab coat.
-
Use in a well-ventilated area or under a fume hood.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While comprehensive experimental data for this specific molecule is not extensively documented in peer-reviewed literature, its synthesis and reactivity can be reliably predicted based on the well-established chemistry of N-alkyl-2-pyridones. The known biological activities of the broader dihydropyridine class of compounds make this molecule and its derivatives attractive targets for further investigation in the pursuit of new therapeutic agents. This guide serves as a foundational resource to aid researchers in their exploration of this promising chemical entity.
References
-
XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 98996-29-3 Name: -. Available from: [Link]
-
Filali Baba, Y., Kandri Rodi, Y., Hayani, S., Jasinski, J. P., Kaur, M., & Essassi, E. M. (2017). Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate. IUCrData, 2(8), x170917. Available from: [Link]
-
Gao, J., & Long, S. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData, 6(6), x210555. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 819923, 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. Retrieved January 18, 2026 from [Link].
-
Ukrainets, I. V., Mospanova, E. V., Davidenko, A. A., & Turov, A. V. (2006). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Chemistry of Heterocyclic Compounds, 42(2), 217-223. Available from: [Link]
Sources
- 1. Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | 98996-29-3 [sigmaaldrich.cn]
- 2. benchchem.com [benchchem.com]
- 3. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C7H7NO3 | CID 819923 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Characterization of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Abstract: The 2-pyridone motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique ability to act as both a hydrogen bond donor and acceptor, coupled with favorable physicochemical properties, makes it a cornerstone of drug design.[1][2][3] This guide provides an in-depth, technical framework for the definitive characterization of a key derivative, Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. We present a cohesive workflow, from a reasoned synthetic approach to multi-technique spectroscopic analysis, designed for researchers and drug development professionals. The causality behind experimental choices is emphasized to provide not just a protocol, but a robust strategy for structural elucidation and validation.
Introduction and Strategic Importance
The 1,2-dihydropyridin-2-one (2-pyridone) heterocyclic system is of significant interest in pharmaceutical development. Its structural features allow it to serve as a versatile bioisostere for amides, phenyls, and other heterocycles, often improving properties like aqueous solubility and metabolic stability.[2][3] This has led to the successful development of 2-pyridone-containing drugs across various therapeutic areas, including oncology (e.g., Palbociclib, Tazemetostat) and virology (e.g., Doravirine).[1][4]
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS No: 98996-29-3) is a representative member of this class, incorporating the core pyridone lactam, an N-methyl substituent that removes the hydrogen-bond donating ability of the ring nitrogen, and a C4-ethyl carboxylate group which provides a handle for further synthetic modification.[5] Accurate and unambiguous characterization of this molecule is the foundational step for any further investigation into its chemical reactivity or biological activity. This guide outlines the critical analytical methods required to confirm its identity, purity, and structure with a high degree of scientific certainty.
Caption: Molecular Structure of the Target Compound.
Synthesis and Purification Strategy
A robust characterization begins with a pure sample. A logical and field-proven method for synthesizing substituted 2-pyridones involves the cyclization of an acylated amino ester.
Rationale: This approach builds the heterocyclic ring from acyclic precursors in a convergent manner. The reaction of an N-substituted aminocrotonate with an activated malonic acid derivative, followed by a base-catalyzed intramolecular Dieckmann condensation, is a reliable method for constructing the dihydropyridine-5-carboxylate core.[6] Subsequent N-alkylation provides the final product. For this specific molecule, direct use of an N-methylated precursor simplifies the process. Purification via recrystallization is chosen to leverage the expected crystalline nature of the product, effectively removing amorphous or more soluble impurities.
Caption: Overall Synthesis and Purification Workflow.
Experimental Protocol: Synthesis and Purification
-
Acylation: To a stirred solution of ethyl 3-(methylamino)crotonate (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add ethoxymalonyl chloride (1.05 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude diester intermediate.
-
Cyclization: Prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol. Add the crude diester to this solution and heat to reflux for 2-3 hours.
-
Isolation: After cooling, dilute the reaction mixture with cold water and acidify to pH 4-5 with 1M HCl. The precipitated solid is the crude product.
-
Purification: Collect the solid by vacuum filtration. Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate as a crystalline solid. Dry under vacuum.
Physicochemical and Spectroscopic Characterization
A multi-technique approach is non-negotiable for the unambiguous structural confirmation of a novel or synthesized compound. Each technique provides orthogonal, complementary data points that, when combined, build a complete and validated structural picture.
Caption: Integrated Analytical Characterization Workflow.
General Physicochemical Properties
The initial characterization involves determining fundamental physical constants.
| Property | Expected Value / Data | Rationale & Method |
| Molecular Formula | C₉H₁₁NO₃ | Derived from synthesis precursors; confirmed by HRMS. |
| Molecular Weight | 181.19 g/mol | Calculated from the molecular formula.[7] |
| CAS Number | 98996-29-3 | Registry number for substance identification.[5] |
| Appearance | White to off-white crystalline solid | Predicted based on similar 2-pyridone structures.[8] Visual inspection. |
| Melting Point | To be determined experimentally | A sharp melting point range is a key indicator of purity. Determined by Differential Scanning Calorimetry (DSC) or a standard melting point apparatus. |
| Solubility | Soluble in DMSO, CHCl₃, DCM; sparingly soluble in alcohols; poorly soluble in water. | Polarity is dictated by the ester and lactam groups. Determined by solubility tests in various solvents. |
Mass Spectrometry (MS)
Core Directive: To confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.
Expected Results:
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
High-Resolution Mass (HRMS): The calculated exact mass for [C₉H₁₁NO₃+H]⁺ is 182.0761. The experimental value should be within a 5 ppm error margin.
-
Low-Resolution Mass: A prominent peak at m/z = 182 corresponding to the protonated molecule [M+H]⁺.
-
Key Fragmentation: Expect to see fragments corresponding to the loss of the ethoxy group (-45 Da) to give m/z ≈ 137, and subsequent loss of CO (-28 Da) from the ester or lactam.
Experimental Protocol: HRMS Analysis
-
Sample Prep: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Analysis: Identify the [M+H]⁺ peak and use the instrument software to calculate the elemental composition based on the exact mass, comparing it to the theoretical value.
Infrared (IR) Spectroscopy
Core Directive: To identify key functional groups via their characteristic vibrational frequencies.
Expected Absorption Bands: The presence of both a lactam (cyclic amide) and an ester, as well as aromatic-like C=C bonds, will give a characteristic fingerprint.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Justification |
| ~1720-1740 | C=O Stretch | Ethyl Ester | Typical stretching frequency for an α,β-unsaturated ester carbonyl. |
| ~1650-1670 | C=O Stretch | Lactam (Amide) | The carbonyl of the 2-pyridone ring, a key structural feature. |
| ~1600-1620 | C=C Stretch | Dihydropyridine Ring | Stretching of the conjugated double bonds within the ring. |
| ~2900-3000 | C-H Stretch | sp³ C-H | Aliphatic C-H bonds from the N-methyl and ethyl groups. |
| ~3000-3100 | C-H Stretch | sp² C-H | Aromatic-like C-H bonds on the pyridone ring. |
| ~1100-1250 | C-O Stretch | Ester | Characteristic stretching of the ester C-O bond. |
Experimental Protocol: ATR-FTIR Analysis
-
Sample Prep: Place a small, solvent-free sample of the crystalline solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Apply pressure to ensure good contact. Collect a background spectrum of the clean ATR crystal.
-
Measurement: Collect the sample spectrum over a range of 4000-600 cm⁻¹.
-
Analysis: Identify and label the major peaks, correlating them with the expected functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Core Directive: To provide the definitive, atom-by-atom connectivity map of the molecule. ¹H and ¹³C NMR are essential for structural elucidation.
Rationale for Predictions: The chemical shifts are predicted based on the electronic environment. Protons on the dihydropyridine ring are in the aromatic region but are influenced by the electron-withdrawing carbonyl groups and the nitrogen atom. The ethyl and N-methyl groups will appear in the aliphatic region.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling (J, Hz) | Justification |
| H-6 | ~7.5 - 7.7 | d (doublet) | 1H | J ≈ 7-8 Hz | Deshielded by adjacent ring nitrogen. Coupled to H-5. |
| H-5 | ~6.5 - 6.7 | d (doublet) | 1H | J ≈ 7-8 Hz | Coupled to H-6. |
| H-3 | ~6.8 - 7.0 | s (singlet) | 1H | - | Isolated vinyl proton, deshielded by adjacent C4-ester and C2-carbonyl. |
| -OCH₂ CH₃ | ~4.2 - 4.4 | q (quartet) | 2H | J ≈ 7 Hz | Methylene protons of the ethyl ester, deshielded by the oxygen. Coupled to the methyl protons. |
| N-CH₃ | ~3.5 - 3.7 | s (singlet) | 3H | - | Methyl group attached to the electron-withdrawing nitrogen of the lactam. |
| -OCH₂CH₃ | ~1.3 - 1.5 | t (triplet) | 3H | J ≈ 7 Hz | Methyl protons of the ethyl ester. Coupled to the methylene protons. |
Rationale for Predictions: Carbonyl carbons are the most deshielded and appear furthest downfield. Carbons attached to heteroatoms (N, O) are also downfield, followed by sp² carbons of the ring, and finally the sp³ carbons of the alkyl groups.
| Carbon Assignment | Predicted δ (ppm) | Justification |
| C =O (Ester) | ~165-168 | Ester carbonyl carbon. |
| C =O (Lactam) | ~160-163 | Amide/Lactam carbonyl carbon. |
| C -4 | ~145-150 | sp² carbon attached to the electron-withdrawing ester group. |
| C -6 | ~138-142 | sp² carbon adjacent to the ring nitrogen. |
| C -2 | ~130-135 | sp² carbon of the lactam, adjacent to nitrogen and the carbonyl. |
| C -5 | ~115-120 | Shielded sp² carbon of the ring. |
| C -3 | ~105-110 | Shielded sp² carbon of the ring. |
| -OC H₂CH₃ | ~60-65 | Methylene carbon of the ester, attached to oxygen. |
| N-C H₃ | ~35-40 | Methyl carbon attached to the ring nitrogen. |
| -OCH₂C H₃ | ~14-16 | Terminal methyl carbon of the ethyl ester. |
Experimental Protocol: NMR Spectroscopy
-
Sample Prep: Dissolve 5-10 mg of the pure compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Acquisition: Acquire ¹H, ¹³C{¹H}, and optionally 2D COSY and HSQC spectra on a 400 MHz or higher field NMR spectrometer.
-
Processing: Process the data (Fourier transform, phase correction, baseline correction).
-
Analysis: Integrate the ¹H spectrum, assign peaks based on chemical shift, multiplicity, and integration. Assign the ¹³C spectrum. Use 2D NMR to confirm assignments where necessary (COSY for ¹H-¹H correlations, HSQC for direct ¹H-¹³C correlations).
Conclusion
The comprehensive characterization of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate requires a synergistic application of chromatographic purification and multiple spectroscopic techniques. By following the detailed workflows for synthesis, purification, and analysis via Mass Spectrometry, IR, and NMR spectroscopy, a researcher can establish the identity, purity, and unequivocal structure of the molecule. This foundational dataset is the prerequisite for any subsequent investigation, from exploring its potential as a scaffold in medicinal chemistry to studying its unique chemical reactivity. The principles and protocols outlined in this guide provide a self-validating system to ensure data integrity and scientific rigor.
References
-
Hurtado-Rodríguez, D., et al. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link]
-
The Royal Society of Chemistry. (2019). Supporting Information - Nanocrystalline CdS thin film.... [Link]
-
Supporting Information. Catalytic Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones. [Link]
-
ResearchGate. Pyridones in drug discovery: Recent advances. [Link]
-
Diva Portal. Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. [Link]
-
Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link]
-
Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments.... [Link]
-
Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
-
Chemspace. Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate. [Link]
-
Ukrainets, I. V., et al. (2005). Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Chemistry of Heterocyclic Compounds. [Link]
-
The Royal Society of Chemistry. (2024). Supplementary Information - Aqueous solution of biogenic carboxylic acids.... [Link]
-
PubChem. Ethyl 6-methyl-3-nitro-2-oxo-1,2-dihydropyridine-4-carboxylate. [Link]
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 5. Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | 98996-29-3 [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 6-methyl-3-nitro-2-oxo-1,2-dihydropyridine-4-carboxylate | C9H10N2O5 | CID 279252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
A Technical Guide to the ¹³C NMR Spectroscopy of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. In the absence of direct experimental spectra in publicly available databases, this document presents a detailed, predicted ¹³C NMR spectrum. The predictions are grounded in foundational NMR principles and supported by comparative analysis of empirical data from structurally analogous compounds, including 1-methyl-2-pyridone and various ethyl carboxylate-substituted pyridines. This guide is designed to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development, offering a robust framework for the structural elucidation and quality control of this and related heterocyclic compounds. A detailed, field-proven experimental protocol for the acquisition of high-quality ¹³C NMR spectra for this class of molecules is also provided.
Introduction: The Role of ¹³C NMR in the Structural Analysis of Substituted Pyridinones
Substituted 2-pyridones are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their purity and identity. ¹³C NMR spectroscopy is an indispensable tool in this regard, providing a detailed fingerprint of the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment gives rise to a specific resonance signal, the chemical shift of which is highly sensitive to the surrounding atomic and electronic structure.
For a molecule such as Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, ¹³C NMR spectroscopy allows for the unambiguous confirmation of the pyridinone core, the N-methylation, the position and nature of the ethyl carboxylate substituent, and the overall substitution pattern. This guide will delve into the predicted chemical shifts for each carbon atom in the target molecule, explaining the rationale based on established substituent effects in pyridine and pyridinone systems.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate are summarized in Table 1. These predictions are based on an analysis of data from related compounds such as 1-methyl-2-pyridone[1] and ethyl nicotinate[2][3], as well as general principles of substituent effects on aromatic and heteroaromatic rings[4]. The numbering convention used for the assignments is illustrated in the molecular structure diagram below.
Molecular Structure and Numbering
Caption: Molecular structure and numbering scheme.
Table 1: Predicted ¹³C NMR Data for Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 (C=O) | 160.0 - 165.0 | The carbonyl carbon of the 2-pyridone ring is significantly deshielded. Data for 1-methyl-2-pyridone shows this peak around 160 ppm. |
| C3 | 105.0 - 110.0 | This carbon is ortho to the carbonyl group and meta to the ester, leading to significant shielding. |
| C4 | 140.0 - 145.0 | The ipso-carbon attached to the electron-withdrawing carboxylate group is expected to be deshielded. |
| C5 | 115.0 - 120.0 | This carbon is meta to the carbonyl and ortho to the ester, resulting in moderate shielding compared to C6. |
| C6 | 138.0 - 142.0 | Being adjacent to the nitrogen and in a conjugated system, this carbon is significantly deshielded. In 1-methyl-2-pyridone, it appears around 139 ppm. |
| C7 (N-CH₃) | 35.0 - 40.0 | Typical chemical shift for a methyl group attached to a nitrogen atom in a heteroaromatic system. |
| C8 (Ester C=O) | 164.0 - 168.0 | The carbonyl carbon of the ethyl ester group is expected in this region, consistent with data for ethyl nicotinate and general values for esters.[5] |
| C9 (O-CH₂) | 60.0 - 65.0 | The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen atom.[5] |
| C10 (CH₃) | 13.0 - 16.0 | The terminal methyl group of the ethyl ester is found in the typical upfield aliphatic region.[2] |
Scientific Rationale and Causality of Chemical Shifts
The predicted chemical shifts are a direct consequence of the electronic environment of each carbon atom, which is modulated by inductive and resonance effects of the various functional groups.
-
The 2-Oxo Group: The carbonyl group at the C2 position is strongly electron-withdrawing through both induction and resonance. This leads to a significant deshielding of the C2 carbon itself, placing its resonance in the far downfield region typical for amide-like carbonyls. It also influences the electron density around the ring, contributing to the shielding of the C3 and C5 positions.
-
The N-Methyl Group: The methyl group on the nitrogen atom (C7) has a relatively small electronic effect on the ring compared to the other substituents. Its own chemical shift is characteristic of an N-methyl group in such a ring system.
-
The 4-Ethyl Carboxylate Group: This is a key substituent influencing the chemical shifts of the pyridinone ring. The ester carbonyl (C8) is electron-withdrawing, causing a notable deshielding of the directly attached C4 carbon (ipso-effect). The carbons of the ethyl group (C9 and C10) have characteristic shifts determined by their proximity to the electronegative oxygen atom.
The interplay of these substituent effects results in the predicted spectrum. For instance, the significant upfield shift of C3 is a combined result of being beta to the ring nitrogen and ortho to the electron-withdrawing carbonyl group. Conversely, C6 is deshielded due to its position adjacent to the electronegative nitrogen atom.
Experimental Protocol for ¹³C NMR Spectrum Acquisition
This section provides a robust, self-validating protocol for obtaining a high-quality ¹³C NMR spectrum of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate.
I. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities. This can be verified by ¹H NMR and/or LC-MS.
-
Weighing: Accurately weigh 20-30 mg of the compound into a clean, dry vial.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Add approximately 0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
II. NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.[6]
-
Instrument Tuning: Tune and match the probe for the ¹³C frequency (approximately 101 MHz for a 400 MHz spectrometer).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker instrument).
-
Spectral Width: 240 ppm (centered around 120 ppm).
-
Acquisition Time: Approximately 1.0-1.5 seconds.
-
Relaxation Delay (d1): 2.0 seconds. A longer delay may be necessary for quaternary carbons if quantitative analysis is required.
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
-
III. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) and perform a Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS signal to 0.0 ppm. If TMS is not present, the CDCl₃ solvent peak can be referenced to 77.16 ppm.
-
Peak Picking and Integration: Identify all peaks and record their chemical shifts.
Visualization of the Experimental Workflow
The logical flow of the experimental protocol can be visualized as follows:
Caption: Experimental workflow for ¹³C NMR analysis.
Conclusion
This technical guide provides a comprehensive, predictive analysis of the ¹³C NMR spectrum of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, grounded in established principles and comparative data. The provided chemical shift assignments and the detailed experimental protocol offer a robust framework for researchers engaged in the synthesis and characterization of this and related pyridinone derivatives. Adherence to the outlined experimental procedures will ensure the acquisition of high-quality, reproducible data, facilitating confident structural elucidation and furthering research in the fields of medicinal and materials chemistry.
References
-
Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from Testbook.com. [Link]
-
Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. [Link]
-
Preprints.org. (n.d.). Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz). [Link]
-
PubChem. (n.d.). Ethyl Nicotinate. National Center for Biotechnology Information. [Link]
-
University of California, Davis. (n.d.). 13C NMR Chemical Shift Table. [Link]
-
Eichhorn, E., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society, 88(12), 1335–1354. [Link]
-
Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Kolehmainen, E., et al. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 1-11. [Link]
-
Human Metabolome Database. (n.d.). 2-Methylpyridine 13C NMR Spectrum. [Link]
-
Perjési, P., & Gábor, R. (2000). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Molecules, 5(6), 725-734. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
G.F., P., & G., C. (1977). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Gazzetta Chimica Italiana, 107. [Link]
-
Aisen, P. S., et al. (2018). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry, 157, 114-128. [Link]
-
Defense Technical Information Center. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
-
Human Metabolome Database. (n.d.). Nicotinic acid 13C NMR Spectrum. [Link]
Sources
- 1. 1-Methyl-2-pyridone(694-85-9) 13C NMR spectrum [chemicalbook.com]
- 2. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl nicotinate(614-18-6) 13C NMR spectrum [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
"IR spectroscopy of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate"
An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Abstract
Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of organic molecules. By probing the vibrational modes of molecular bonds, it provides a unique spectroscopic fingerprint indicative of the functional groups present. This guide offers a comprehensive examination of the IR spectroscopy of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, a substituted pyridinone derivative. As a Senior Application Scientist, this document is structured to provide not just data, but a foundational understanding of the spectral features, explaining the causal relationships between molecular structure and vibrational behavior. We will delve into the theoretical underpinnings, predictive analysis of absorption bands, a robust experimental protocol for data acquisition, and a detailed interpretation of the resulting spectrum.
Theoretical Framework: The Molecule and the Method
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a multifunctional heterocyclic compound. Its structure incorporates a 2-pyridone ring system, which is a cyclic amide (or lactam), an ethyl ester, and an N-methyl substituent. Each of these moieties possesses characteristic vibrational modes that are IR-active.
The fundamental principle of IR spectroscopy is that a molecule absorbs infrared radiation at frequencies corresponding to its natural modes of vibration, provided that the vibration induces a change in the molecule's dipole moment.[1] The relationship between vibrational frequency (ν), the force constant of the bond (k), and the reduced mass (µ) of the atoms involved is described by Hooke's Law, providing a basis for predicting spectral features.[1]
The spectrum is typically divided into two main regions:
-
Functional Group Region (4000–1500 cm⁻¹): This region contains characteristic stretching vibrations for most functional groups, such as C=O, C-H, and C=C bonds.[2]
-
Fingerprint Region (below 1500 cm⁻¹): This area is rich with complex vibrations, including bending and skeletal modes, that are unique to the molecule as a whole.[2][3]
Structural Analysis and Predicted Vibrational Modes
A detailed analysis of the molecule's structure allows for the prediction of its key IR absorption bands. The electronic environment of each functional group—influenced by resonance and inductive effects—plays a critical role in determining the precise wavenumber of its absorption.
The Carbonyl (C=O) Stretching Region: A Tale of Two Carbonyls
This molecule features two distinct carbonyl groups, and their differentiation is a primary objective of IR analysis.
-
Amide C=O (Pyridone Ring): The 2-oxo group forms a six-membered lactam. The C=O stretching frequency in amides is significantly influenced by resonance. The lone pair of electrons on the adjacent nitrogen atom delocalizes into the carbonyl group, imparting more single-bond character to the C=O bond. This weakens the bond, lowering its force constant and thus its stretching frequency compared to a simple ketone. For six-membered lactams, this absorption is typically observed around 1670 ± 10 cm⁻¹ .[4]
-
Ester C=O (Carboxylate): The ethyl carboxylate group's carbonyl stretch is governed by two competing electronic effects. The resonance effect from the alkoxy oxygen is weaker than in an amide, while a strong electron-withdrawing inductive effect from the same oxygen atom strengthens the C=O bond.[5] This results in a higher stretching frequency, typically in the 1750–1735 cm⁻¹ range for saturated esters.[6] However, in this molecule, the ester is conjugated with the C=C double bond of the dihydropyridine ring. This conjugation lowers the frequency, and a strong absorption is predicted in the 1730–1715 cm⁻¹ region.[6][7]
C=C and C-N Ring Vibrations
The dihydropyridine ring contains conjugated double bonds. The stretching vibrations of these C=C bonds are expected to produce one or more strong to medium intensity bands in the 1650–1550 cm⁻¹ region. These are often coupled with C-N stretching modes from within the heterocyclic ring.
C-H Stretching Vibrations
The region from 3100 to 2800 cm⁻¹ provides clear information about the types of carbon-hydrogen bonds present.
-
Vinylic C-H Stretch: The C-H bonds on the double-bonded carbons of the ring will absorb just above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ range with weak to medium intensity.
-
Aliphatic C-H Stretch: The sp³-hybridized C-H bonds of the N-methyl and the ethyl groups will exhibit multiple strong absorptions just below 3000 cm⁻¹, generally in the 2980–2850 cm⁻¹ range.
C-O Stretching and C-H Bending in the Fingerprint Region
The fingerprint region below 1500 cm⁻¹ will contain a wealth of structural information.
-
Ester C-O Stretches: Esters display two characteristic C-O stretching bands. The asymmetric C-C(=O)-O stretch is a strong band expected between 1300–1250 cm⁻¹ .[6] The symmetric O-C-C stretch from the ethyl group will appear as a strong band around 1100 cm⁻¹ .
-
C-H Bending: Aliphatic C-H bending (scissoring, rocking) vibrations for the methyl and methylene groups will appear in the 1470–1370 cm⁻¹ range. Out-of-plane C-H bending from the ring's vinylic hydrogens can also be found at lower wavenumbers.
The logical relationship between the molecule's structure and its primary vibrational modes is visualized below.
Caption: Key functional groups and their predicted IR vibrational modes.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
Accurate and reproducible IR spectra are contingent on proper sample preparation and instrument operation.[8] Attenuated Total Reflectance (ATR)-FTIR spectroscopy is the recommended method due to its simplicity, speed, and minimal sample requirement.
Instrumentation and Setup
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR crystal.
-
Wavenumber Range: 4000–400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: A minimum of 16 scans for both background and sample spectra to ensure a high signal-to-noise ratio.
Step-by-Step Workflow
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical self-validating step that accounts for atmospheric H₂O and CO₂ absorptions, as well as any intrinsic instrumental signals.
-
Sample Application: Place a small amount of the solid Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate powder onto the center of the ATR crystal.
-
Pressure Application: Use the ATR pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.
-
Sample Spectrum Collection: Acquire the sample spectrum using the same parameters as the background scan.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Post-Measurement Cleaning: Retract the pressure clamp, remove the sample, and clean the crystal surface thoroughly as described in Step 1.
The following diagram illustrates the standard workflow for ATR-FTIR analysis.
Caption: Standard operating procedure for ATR-FTIR spectroscopy.
Spectral Interpretation: A Predictive Analysis
The resulting IR spectrum should be analyzed systematically, starting from the functional group region and moving to the fingerprint region.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100–3000 | C-H Stretch | Vinylic (Ring) | Medium-Weak |
| 2980–2850 | C-H Stretch | Aliphatic (N-CH₃, -CH₂CH₃) | Strong |
| ~1720 | C=O Stretch | Ester (Conjugated) | Very Strong |
| ~1670 | C=O Stretch | Amide (Lactam) | Very Strong |
| 1650–1550 | C=C Stretch | Ring Alkene | Strong-Medium |
| 1470–1370 | C-H Bend | Aliphatic | Medium |
| 1300–1250 | C-O Stretch | Ester (asymmetric) | Strong |
| ~1100 | C-O Stretch | Ester (symmetric) | Strong |
Key Interpretive Points:
-
The most prominent features will be the two intense carbonyl absorptions. The higher frequency band (~1720 cm⁻¹) is definitively assigned to the ester, while the lower frequency band (~1670 cm⁻¹) corresponds to the pyridone's amide carbonyl.[4][6]
-
The presence of sharp bands both above and below 3000 cm⁻¹ confirms the existence of both sp² (vinylic) and sp³ (aliphatic) C-H bonds, respectively.
-
Strong, sharp absorptions in the 1300-1100 cm⁻¹ range are highly characteristic of the ester's C-O linkages and serve as secondary confirmation of this functional group.[6]
Conclusion
Infrared spectroscopy provides a rapid and powerful method for the structural verification of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. The key diagnostic features are the two well-resolved and intense carbonyl stretching bands, which allow for the unambiguous identification of the ester (~1720 cm⁻¹) and amide (~1670 cm⁻¹) moieties. Further confirmation is provided by characteristic absorptions from vinylic and aliphatic C-H stretches, C=C ring stretches, and strong C-O stretches in the fingerprint region. The methodologies and predictive analyses outlined in this guide provide researchers and drug development professionals with a robust framework for interpreting the IR spectrum of this compound and related heterocyclic systems, ensuring high confidence in structural assignments.
References
-
Overview infrared spectra of 2-pyridone·(H 2 O) n , n = 1−4, in the... - ResearchGate. Available at: [Link]
-
Infrared spectra of 2-pyridone - Canadian Science Publishing. Available at: [Link]
-
CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS - Canadian Science Publishing. Available at: [Link]
-
2(1H)-Pyridinone - NIST WebBook. Available at: [Link]
-
A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation - SciELO México. Available at: [Link]
-
S 0 state normal modes of 2-pyridone calculated at the B3LYP/ 6-311+ +... - ResearchGate. Available at: [Link]
-
Assignment of the vibrational spectra of 2(1H)-pyridinone (2-pyridone) in the solid state, and in solution as centrosymmetrical dimer... - Spectrochimica Acta Part A: Molecular Spectroscopy. Available at: [Link]
-
Carbonyl compounds - IR spectroscopy. Available at: [Link]
-
Disentangling the Complex Vibrational Spectra of Hydrogen-Bonded Clusters of 2-Pyridone with Ab Initio Structural Search and Anharmonic Analysis - PubMed. Available at: [Link]
-
Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. Available at: [Link]
-
12.7: Interpreting Infrared Spectra - Chemistry LibreTexts. Available at: [Link]
-
12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. Available at: [Link]
-
I.R Spectrum of Heterocyclic Compound {7} | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. Available at: [Link]
-
Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog. Available at: [Link]
-
21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. Available at: [Link]
-
The Carbonyl Group, Part I: Introduction - Spectroscopy Online. Available at: [Link]
Sources
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.pg.edu.pl [chem.pg.edu.pl]
- 5. Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
"mass spectrometry of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate"
An In-depth Technical Guide to the Mass Spectrometry of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, a heterocyclic compound of significant interest in organic synthesis and pharmaceutical development.[1] As a Senior Application Scientist, this document moves beyond mere procedural outlines to deliver a deep, mechanistic understanding of the ionization and fragmentation processes inherent to this molecule. We will explore the causality behind experimental design, from sample preparation to the selection of ionization techniques, and provide a detailed interpretation of the resulting mass spectra. This guide is structured to serve as a practical and authoritative resource, incorporating detailed protocols, data visualization, and a robust framework for predicting and identifying fragmentation pathways, thereby empowering researchers to confidently characterize this compound and its derivatives.
Introduction: The Analytical Imperative
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (C₉H₁₁NO₃, Mol. Wt.: 181.19 g/mol ) is a key building block in the synthesis of complex heterocyclic molecules.[1] Its pyridone core is a privileged scaffold in medicinal chemistry, appearing in various compounds with potential therapeutic applications.[1][2] Accurate structural confirmation and purity assessment are paramount in the drug development pipeline, making mass spectrometry (MS) an indispensable analytical tool. This guide focuses on elucidating the mass spectrometric signature of this compound, providing a foundational reference for its identification in complex matrices, reaction monitoring, and metabolite identification studies.
Physicochemical Context and Molecular Structure
A thorough understanding of the molecule's structure is a prerequisite for interpreting its mass spectrum.
-
Molecular Formula: C₉H₁₁NO₃
-
CAS Number: 98996-29-3[3]
-
Monoisotopic Mass: 181.0739 Da
-
Structure: The molecule features a dihydropyridine ring, which is an aromatic-like system, N-alkylated with a methyl group. It contains two key functional groups that dictate its fragmentation behavior: a cyclic amide (lactam) and an ethyl ester.
The presence of the basic nitrogen atom on the ring and the oxygen atoms of the carbonyl groups makes the molecule readily susceptible to protonation, favoring analysis by positive-mode Electrospray Ionization (ESI).
Core Principles: Ionization & Fragmentation
The choice of ionization technique profoundly impacts the resulting mass spectrum. For this molecule, both "soft" and "hard" ionization methods provide complementary information.
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for determining the molecular weight of thermally labile compounds.[4] It typically generates even-electron ions, most commonly the protonated molecule [M+H]⁺, with minimal in-source fragmentation.[4] This provides an unambiguous determination of the molecular mass. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.[4]
-
Electron Ionization (EI): EI is a hard ionization technique that bombards the molecule with high-energy electrons, leading to the formation of an odd-electron molecular ion (M⁺•) and extensive, reproducible fragmentation.[5][6] While the molecular ion peak may be weak or absent, the resulting fragmentation pattern is highly specific and serves as a structural fingerprint.[5][7]
Experimental Protocol: ESI-MS/MS Analysis
This protocol describes a self-validating workflow for acquiring high-resolution mass spectral data using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
4.1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate in HPLC-grade methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for the chromatographic method (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Rationale: Formic acid acts as a proton source, promoting the formation of [M+H]⁺ ions for positive mode analysis.
4.2. Instrumentation and Data Acquisition
-
System: A high-resolution mass spectrometer (e.g., Agilent 6545XT AdvanceBio Q-TOF LC/MS) coupled with a liquid chromatography (LC) system.
-
Ionization Source: ESI operated in positive ion mode.
-
MS Parameters:
-
Capillary Voltage: 3500 V
-
Nozzle Voltage: 500 V
-
Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psig
-
Sheath Gas Temperature: 350 °C
-
Sheath Gas Flow: 11 L/min
-
-
MS1 Acquisition (Full Scan):
-
Mass Range: 50 - 300 m/z
-
Acquisition Rate: 2 spectra/s
-
Purpose: To detect the protonated molecular ion [M+H]⁺ at m/z 182.0761.
-
-
MS/MS Acquisition (Tandem MS):
-
Precursor Ion: Isolate the [M+H]⁺ ion (m/z 182.08).
-
Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV). Rationale: Using a range of collision energies ensures the capture of both low-energy (primary) and high-energy (secondary) fragment ions, providing a more complete structural picture.
-
Collision Gas: Nitrogen.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow from sample introduction to data analysis.
Caption: High-level workflow for MS/MS analysis.
Interpretation of Mass Spectra & Fragmentation Pathways
The fragmentation of the protonated molecule ([M+H]⁺, m/z 182.08) is driven by the molecule's inherent chemical structure, primarily the labile ethyl ester group. The pyridone ring itself is relatively stable.[8][9]
Key Predicted Fragmentation Pathways:
-
Loss of Ethylene (C₂H₄): This is a classic McLafferty-type rearrangement for ethyl esters, where a gamma-hydrogen is transferred to the carbonyl oxygen, leading to the neutral loss of ethylene (28.03 Da).[8] This pathway is often highly favorable and results in a prominent peak.
-
[M+H]⁺ (m/z 182.08) → [M+H - C₂H₄]⁺ (m/z 154.05) + C₂H₄
-
-
Loss of Ethanol (C₂H₅OH): Cleavage of the ester C-O bond can result in the loss of a neutral ethanol molecule (46.04 Da).
-
[M+H]⁺ (m/z 182.08) → [M+H - C₂H₅OH]⁺ (m/z 136.04) + C₂H₅OH
-
-
Loss of Ethoxy Radical (•OC₂H₅) followed by CO: While more typical in EI-MS, cleavage of the ester can lead to the formation of an acylium ion. In ESI-MS/MS, this might occur via loss of ethanol followed by loss of CO.
-
[M+H - C₂H₅OH]⁺ (m/z 136.04) → [M+H - C₂H₅OH - CO]⁺ (m/z 108.06) + CO
-
-
Decarboxylation (Loss of CO₂): The carboxylic acid resulting from the loss of ethylene (m/z 154.05) can subsequently lose carbon dioxide (44.00 Da).
-
[m/z 154.05]⁺ → [m/z 154.05 - CO₂]⁺ (m/z 110.07) + CO₂
-
Visualization of Fragmentation Pathway
The relationships between the precursor ion and its major product ions are depicted below.
Caption: Proposed ESI-MS/MS fragmentation pathway.
Summary of Mass Spectral Data
The following table summarizes the key ions expected in the positive-ion ESI mass spectrum of the target compound.
| Calculated m/z | Proposed Ion Formula | Proposed Neutral Loss | Fragmentation Mechanism Notes |
| 182.0761 | [C₉H₁₂NO₃]⁺ | - | Protonated Molecular Ion [M+H]⁺ |
| 154.0499 | [C₇H₈NO₃]⁺ | C₂H₄ | McLafferty rearrangement of the ethyl ester. Expected to be a major fragment. |
| 136.0393 | [C₇H₆NO₂]⁺ | C₂H₅OH | Neutral loss of ethanol from the protonated molecule. |
| 110.0706 | [C₆H₈NO]⁺ | C₂H₄, CO₂ | Subsequent loss of CO₂ from the m/z 154 fragment. |
| 108.0549 | [C₆H₆N]⁺ | C₂H₅OH, CO | Subsequent loss of carbon monoxide from the m/z 136 fragment. |
Conclusion
The mass spectrometric analysis of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is characterized by predictable fragmentation pathways dominated by rearrangements and neutral losses from the ethyl ester substituent. By employing high-resolution ESI-MS/MS, researchers can obtain a wealth of structural information. The protonated molecular ion is readily observed at m/z 182.08, and its collision-induced dissociation yields characteristic product ions at m/z 154.05 (loss of ethylene) and m/z 136.04 (loss of ethanol). Understanding these fragmentation routes provides a robust and reliable method for the structural confirmation and analysis of this important heterocyclic building block in various scientific applications.
References
- BenchChem. (n.d.). Spectroscopic data for 2(1H)-Pyridinone, 3,6-dimethyl- (NMR, IR, Mass Spec).
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. ACS Publications. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2(1H)-Pyridinone. NIST WebBook. Retrieved from [Link]
-
Kovács, G., et al. (n.d.). Synthesis and MS Analysis of Thiazolium and Pyridinium Derivatives of Peptide Nucleic Acids (PNAs) and Peptides. ResearchGate. Retrieved from [Link]
-
Poad, B. L. J., et al. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. National Institutes of Health. Retrieved from [Link]
-
Kertész, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
Sources
- 1. Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | 98996-29-3 [sigmaaldrich.cn]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
"physical and chemical properties of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, a substituted pyridinone derivative, represents a scaffold of significant interest in contemporary medicinal chemistry and synthetic organic chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, established synthetic methodologies, characteristic reactivity, and potential applications within the pharmaceutical landscape. The document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents, offering insights into the manipulation and utilization of this versatile heterocyclic building block.
Molecular Structure and Physicochemical Properties
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound featuring a dihydropyridine core, distinguished by a methyl group at the nitrogen atom (N-1), a carbonyl group at the C-2 position, and an ethyl carboxylate substituent at the C-4 position.
Chemical Structure:
Caption: Molecular Structure of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 98996-29-3 | |
| Molecular Formula | C₉H₁₁NO₃ | |
| Molecular Weight | 181.19 g/mol | [1] |
| IUPAC Name | Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |
| Physical Form | Solid | |
| Purity | ≥ 98% (Commercially available) | |
| Storage Temperature | 4°C | |
| Boiling Point (Predicted) | 371.5 ± 37.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.2 ± 0.1 g/cm³ | [1] |
| Flash Point (Predicted) | 178.5 ± 26.5 °C | [1] |
Synthesis and Purification
The synthesis of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate can be approached through several established routes for N-alkylated 2-pyridones. High regioselectivity for N-alkylation over the isomeric O-alkylation is a key consideration in the synthetic design.
Conceptual Synthetic Workflow:
Caption: Generalized synthetic workflow.
Experimental Protocol: N-Alkylation of a 2-Pyridone Precursor
This protocol is a generalized procedure based on common methods for the N-alkylation of 2-pyridone systems.[2][3]
-
Reaction Setup: To a solution of the corresponding 2-pyridone precursor (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base (1.1-1.5 equivalents). Common bases for this reaction include potassium carbonate or cesium carbonate.
-
Addition of Alkylating Agent: Add the methylating agent, such as methyl iodide or dimethyl sulfate (1.1-1.5 equivalents), to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70°C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. Recrystallization from a suitable solvent system can be performed for further purification.[4]
Spectroscopic Characterization
While specific experimental spectra for Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate are not widely published in publicly accessible literature, the expected spectral characteristics can be inferred from closely related analogs. Researchers should confirm the structure of their synthesized material using the following techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet around 4.2-4.4 ppm and a triplet around 1.2-1.4 ppm), a singlet for the N-methyl group around 3.5-3.7 ppm, and distinct signals for the protons on the dihydropyridine ring. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and the pyridone ring (typically >160 ppm), signals for the carbons of the ethyl group, the N-methyl carbon, and the sp² hybridized carbons of the dihydropyridine ring. |
| FT-IR (cm⁻¹) | Strong absorption bands for the C=O stretching of the ester (around 1720-1740 cm⁻¹) and the amide carbonyl of the pyridone ring (around 1650-1680 cm⁻¹). C-H stretching and C-O stretching bands would also be present. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (181.19). |
Note: The exact chemical shifts and absorption frequencies will depend on the solvent and the specific instrument used.
Chemical Reactivity and Mechanistic Considerations
The reactivity of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is primarily dictated by the functionalities present in the molecule: the dihydropyridine ring, the ester group, and the pyridone system.
Key Reactions:
-
Hydrolysis of the Ester: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.[5] This transformation is crucial for creating derivatives for biological screening or for use in peptide coupling reactions.
-
Reactions at the Dihydropyridine Ring: The dihydropyridine ring can undergo oxidation to the corresponding pyridinium salt or be reduced to a tetrahydropyridine derivative under appropriate catalytic hydrogenation conditions.[5]
-
Substitution Reactions: While the N-1 position is alkylated, the dihydropyridine ring can still be susceptible to electrophilic or nucleophilic substitution reactions depending on the reaction conditions and the directing effects of the existing substituents.
Diagram of Key Reactive Sites:
Caption: Key reactive sites for chemical modification.
Applications in Drug Discovery and Development
Dihydropyridine and pyridone scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[6] While specific biological activity for Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is not extensively documented, its structural motifs are present in numerous biologically active compounds.
Potential Therapeutic Areas:
-
Antiviral Agents: The core structure is related to compounds investigated as HIV-1 integrase inhibitors.[7]
-
Antimicrobial Agents: Dihydropyridine derivatives have shown promise as antibacterial and antifungal agents.[8]
-
Oncology: The pyridone ring is a key component of several kinase inhibitors used in cancer therapy.
-
Neuropharmacology: The dihydropyridine scaffold is famously associated with calcium channel blockers, and related structures are explored for their effects on the central nervous system.
The versatility of this molecule allows for the generation of libraries of derivatives through modification at the ester and the dihydropyridine ring, making it a valuable starting point for lead optimization campaigns in drug discovery.
Safety and Handling
Based on available safety data, Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is classified as a hazardous substance.
Hazard Identification:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P362.
Handling Recommendations:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a valuable heterocyclic building block with significant potential for the development of novel chemical entities. Its synthesis is achievable through established methodologies, and its functional groups offer multiple handles for chemical diversification. While specific physical and biological data for this exact compound are limited in the public domain, the known properties of related structures suggest its utility in various areas of chemical and pharmaceutical research. This guide provides a foundational understanding of this compound, intended to facilitate its effective use in the laboratory and in the broader context of drug discovery.
References
-
Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(5), 3657–3665. [Link]
-
Ren, Y., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(15), 3858–3861. [Link]
-
ResearchGate. Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. [Link]
-
Organic Chemistry Portal. Synthesis of N-Alkylated 2-Pyridones through Pummerer Type Reactions of Activated Sulfoxides and 2-Fluoropyridine Derivatives. [Link]
-
XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 98996-29-3. [Link]
-
BIOFOUNT. ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Mild and Regioselective N‐Alkylation of 2‐Pyridones in Water. [Link]
-
Burke, T. R., Jr., et al. (2013). Bicyclic 1-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamide-Containing HIV-1 Integrase Inhibitors Having High Antiviral Potency against Cells Harboring Raltegravir-Resistant Integrase Mutants. Journal of Medicinal Chemistry, 56(18), 7434–7445. [Link]
-
PubChem. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. [Link]
-
Gao, Y., & Long, Y. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData, 6(6), x210555. [Link]
-
ResearchGate. Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate. [Link]
-
MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]
-
Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]
-
Singh, A., et al. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Advances, 7(10), 5899–5929. [Link]
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
-
Journal of Pharmaceutical Analysis. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate in Organic Solvents
An In-Depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS No. 98996-29-3). We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present robust, step-by-step experimental protocols for accurate solubility determination, and discuss the critical factors that can influence these measurements. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded approach to characterizing this compound.
Introduction: The Central Role of Solubility
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound featuring a substituted pyridinone core. Molecules with this scaffold are of significant interest in medicinal chemistry. Understanding the solubility of this specific intermediate is paramount for several key operations:
-
Process Chemistry: Selecting appropriate solvents is crucial for optimizing reaction conditions, controlling reaction kinetics, and facilitating product isolation and purification through methods like crystallization.
-
Formulation Science: For a compound to be developed into a drug product, its solubility in various delivery vehicles and biocompatible solvents dictates the potential formulation strategies (e.g., solutions, suspensions).
-
Analytical Chemistry: The choice of solvent is fundamental for developing accurate analytical methods, such as High-Performance Liquid Chromatography (HPLC) and spectroscopy, for quantification and purity assessment.
This guide moves beyond a simple data sheet to provide the foundational knowledge and actionable protocols necessary for researchers to generate high-quality, reliable solubility data in their own laboratories.
Physicochemical Profile and Solubility Prediction
A molecule's structure provides significant clues to its solubility behavior, governed by the principle of "like dissolves like."[1][2]
Molecular Structure:
-
Compound Name: Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
-
Molecular Formula: C₉H₁₁NO₃
-
Molecular Weight: 181.19 g/mol
-
Key Features:
-
A polar pyridinone ring system.
-
Two carbonyl groups (C=O) and one ether linkage (C-O-C), which can act as hydrogen bond acceptors.
-
An N-methyl group, which prevents hydrogen bond donation from the ring nitrogen.
-
An ethyl ester group, which adds some nonpolar character.
-
Predicted Solubility: The presence of both polar (pyridinone ring, carbonyls) and nonpolar (ethyl and methyl groups) regions suggests that this compound is of intermediate polarity . We can therefore predict its general solubility behavior in a range of common organic solvents.
Table 1: Properties of Common Organic Solvents and Predicted Solubility
| Solvent Class | Solvent Name | Polarity Index | Dielectric Constant (ε) | Predicted Solubility of Compound | Rationale |
| Nonpolar | Hexane | 0.1 | 1.89 | Very Low | The high polarity of the pyridinone core is incompatible with the nonpolar nature of hexane. |
| Toluene | 2.4 | 2.38 | Low | The aromatic ring of toluene offers some potential for π-π stacking, but the overall polarity mismatch is significant. | |
| Moderately Polar Aprotic | Diethyl Ether | 2.8 | 4.34 | Sparingly Soluble | Offers some polar interaction but lacks the strength to fully solvate the molecule. |
| Ethyl Acetate | 4.4 | 6.02 | Soluble | The ester functionality of the solvent is a good match for the compound's structure, balancing polarity and nonpolar characteristics. | |
| Dichloromethane (DCM) | 3.1 | 9.08 | Soluble | A versatile solvent capable of dissolving moderately polar compounds. | |
| Polar Aprotic | Acetone | 5.1 | 20.7 | Soluble | The strong dipole of the ketone group can effectively solvate the polar regions of the compound. |
| Acetonitrile (ACN) | 5.8 | 37.5 | Soluble | A highly polar solvent that should readily dissolve the compound. | |
| Dimethylformamide (DMF) | 6.4 | 36.7 | Very Soluble | A powerful, highly polar solvent known for its broad solvation capabilities. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Very Soluble | One of the strongest common polar aprotic solvents, expected to dissolve the compound to a high concentration.[3] | |
| Polar Protic | Ethanol | 4.3 | 24.5 | Soluble | The hydroxyl group can interact with the carbonyl oxygens, and the ethyl chain provides some nonpolar compatibility. |
| Methanol | 5.1 | 32.7 | Soluble | More polar than ethanol, should be an effective solvent. |
Experimental Determination of Solubility: A Methodological Workflow
While predictions are useful, empirical determination is essential for accurate data. The following workflow guides the researcher from a general screening to a precise quantitative measurement.
Protocol 1: Qualitative Solubility Screening
Objective: To rapidly assess the solubility of the compound across a range of solvents and classify it into descriptive categories.
Materials:
-
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
-
A selection of solvents (e.g., from Table 1)
-
Small vials or test tubes (e.g., 4 mL)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Add approximately 10 mg of the compound to a tared vial and record the exact mass.
-
Add the selected solvent in 0.1 mL increments.
-
After each addition, cap the vial and vortex vigorously for 30-60 seconds.
-
Visually inspect the solution for any undissolved solid against a dark background.
-
Continue adding solvent until the solid is completely dissolved or a total volume of 2 mL has been added.
-
Record the volume of solvent required for complete dissolution.
Data Interpretation:
-
Very Soluble: Dissolves in < 1 mL
-
Soluble: Dissolves in 1 - 2 mL
-
Sparingly Soluble: Some, but not all, material dissolves in 2 mL
-
Insoluble: No visible dissolution in 2 mL
Protocol 2: Quantitative Solubility by the Gravimetric Method
Objective: To determine the precise equilibrium solubility of the compound in a given solvent at a specific temperature. This method is highly accurate and considered a gold standard.[4][5][6]
Causality: This protocol relies on creating a saturated solution, where the rate of dissolution equals the rate of precipitation. By taking a known volume of the supernatant and evaporating the solvent, the mass of the dissolved solute can be determined directly, providing a true measure of solubility.[6][7]
Procedure:
-
Preparation: Add an excess amount of the compound to a glass vial (e.g., 50 mg to 2 mL of solvent). The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[4]
-
Equilibration: Seal the vial and place it on a shaker or stir plate in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours. This extended time is critical to ensure the solution reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, let the vial stand for at least 1 hour to allow the excess solid to settle.
-
Sampling: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a volumetric pipette and a syringe filter (e.g., 0.22 µm) to avoid transferring any solid particles.
-
Drying: Dispense the filtered solution into a pre-weighed, clean, and dry evaporating dish. Record the exact weight of the empty dish (W₁).
-
Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the compound's boiling point until a constant weight is achieved.[6]
-
Final Weighing: Cool the dish in a desiccator and weigh it again to get the final weight of the dish plus the dried solute (W₂).
-
Calculation:
-
Mass of solute = W₂ - W₁
-
Solubility (mg/mL) = (Mass of solute in mg) / (Volume of filtrate in mL)
-
Protocol 3: Quantitative Solubility by UV-Vis Spectroscopy
Objective: To determine solubility using UV-Vis spectroscopy, a method that is faster than gravimetry and suitable for compounds with a strong chromophore.[8]
Causality: This technique operates on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. By creating a calibration curve with known concentrations, the concentration of an unknown saturated solution can be determined from its absorbance.[9]
Procedure:
-
Wavelength Scan: Prepare a dilute solution of the compound in the chosen solvent and scan across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λ_max).
-
Calibration Curve:
-
Prepare a series of standard solutions of known concentrations (e.g., 1, 2, 5, 10, 20 µg/mL) by serial dilution from a concentrated stock solution.
-
Measure the absorbance of each standard at λ_max.
-
Plot Absorbance vs. Concentration and perform a linear regression. The resulting equation (y = mx + c) and R² value (should be >0.99) constitute the calibration curve.
-
-
Saturated Solution Preparation: Prepare a saturated solution and filter it as described in the gravimetric protocol (Steps 1-4).
-
Measurement:
-
Take a small aliquot of the clear, saturated filtrate and dilute it with a known factor (e.g., 1:100 or 1:1000) using the same solvent, such that its absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of this diluted sample at λ_max.
-
-
Calculation:
-
Use the regression equation from the calibration curve to calculate the concentration of the diluted sample: Concentration_diluted = (Absorbance - c) / m.
-
Calculate the concentration of the original saturated solution: Solubility = Concentration_diluted × Dilution Factor.
-
Critical Factors Influencing Solubility Measurements
-
Temperature: The solubility of solids in liquids is highly temperature-dependent, generally increasing with a rise in temperature.[1][4] All measurements must be performed and reported at a constant, specified temperature.
-
Purity of Compound: Impurities can either increase or decrease the apparent solubility of a compound. Using a well-characterized, high-purity sample is essential for accurate results.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique crystal lattice energy and, consequently, a different solubility.[10] It is important to characterize the solid form used for the solubility studies.
-
Equilibration Time: Insufficient equilibration time is a common source of error, leading to an underestimation of the true thermodynamic solubility. A minimum of 24 hours is recommended, and verification by measuring concentration at multiple time points (e.g., 24h and 48h) is best practice.[4]
Conclusion
Determining the solubility of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is not a one-size-fits-all process. It requires a systematic approach, beginning with theoretical predictions based on molecular structure and progressing to meticulous experimental verification. For rapid screening, a qualitative assessment provides valuable initial guidance. For definitive, high-quality data required for process development and regulatory filings, the gravimetric method offers unparalleled accuracy. Spectroscopic methods provide a reliable and higher-throughput alternative when applicable. By employing the robust protocols detailed in this guide, researchers can confidently generate the precise and reliable solubility data needed to advance their scientific and developmental objectives.
References
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
- Spectroscopic Techniques. Solubility of Things.
- Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
- How to determine the solubility of a substance in an organic solvent? (2024, May 28).
- Determination of Solubility by Gravimetric Method. Pharmapproach.
- Gravimetric Analysis. Solubility of Things.
- Experiment: Solubility of Organic & Inorganic Compounds. Grossmont College.
- Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Babylon.
- Al-Ghananeem, A. M. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Kentucky.
- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 937-944.
- Glomme, A., & März, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxyl
- 4 - Solubility - Gravimetric Method. Scribd.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). SlideShare.
- Determination of Solubility of Drug at Room Temper
- Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxyl
- Ukrainets, I. V., et al. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 23(10), 2549.
- Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Sigma-Aldrich.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.ws [chem.ws]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. scribd.com [scribd.com]
- 7. pharmajournal.net [pharmajournal.net]
- 8. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. mdpi.com [mdpi.com]
A Technical Guide to Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate: A Versatile Intermediate in Modern Synthetic Chemistry
Executive Summary
In the landscape of pharmaceutical and materials science, the strategic use of versatile synthetic intermediates is paramount for the efficient construction of complex molecular architectures. Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, a functionalized N-alkylated 2-pyridone, represents a key building block whose strategic importance is growing. The 2-pyridone core is a privileged scaffold in drug discovery, known for its ability to act as a stable, non-peptidic mimic for amide bonds and to participate in crucial hydrogen bonding interactions with biological targets.[1] This guide provides an in-depth analysis of this intermediate, from its rational synthesis to its functional group transformations, offering field-proven insights for researchers, chemists, and drug development professionals. We will explore the causality behind synthetic choices, present detailed experimental protocols, and map out the potential of this molecule in accessing novel chemical entities.
Physicochemical Properties and Structural Rationale
The utility of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS 98996-29-3) stems from its unique combination of functional groups, each offering a distinct handle for chemical modification.
-
The N-Methyl-2-pyridone Core: The N-alkylation of the pyridone ring prevents the lactam-lactim tautomerism that is characteristic of 2-hydroxypyridines, locking the molecule in the 2-oxo form.[1] This modification enhances metabolic stability and provides a well-defined hydrogen bond acceptor at the carbonyl oxygen. The N-methyl group itself can influence solubility and steric interactions in downstream applications.
-
The Ethyl Carboxylate Group: Positioned at C4, this electron-withdrawing group modulates the reactivity of the dihydropyridine ring. It serves as a versatile precursor for a range of functional groups, including carboxylic acids, amides, and primary alcohols.
-
The Dihydropyridine Ring: The conjugated system of the dihydropyridine ring offers sites for both reduction to piperidine structures and potential participation in cycloaddition reactions.
| Property | Value / Description | Source |
| IUPAC Name | ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | Sigma-Aldrich[2] |
| CAS Number | 98996-29-3 | Sigma-Aldrich[2] |
| Molecular Formula | C₉H₁₁NO₃ | Sigma-Aldrich[2] |
| Molecular Weight | 181.19 g/mol | PubChem[3] (analogue) |
| Appearance | Expected to be a solid at room temperature. | General knowledge |
| Solubility | Soluble in common organic solvents like CH₂Cl₂, CHCl₃, EtOAc, and alcohols. | General knowledge |
Synthesis of the Core Intermediate
The construction of the title compound is most logically approached through a multi-step sequence that builds the dihydropyridine ring first, followed by N-alkylation. A plausible and robust route is adapted from the principles of the Hantzsch dihydropyridine synthesis.[4]
Caption: Proposed two-step synthesis of the target intermediate.
The Hantzsch synthesis involves a multi-component reaction between a β-ketoester (ethyl acetoacetate), an aldehyde (formaldehyde), and a nitrogen source (ammonia or ammonium acetate).[4] This reaction efficiently constructs the dihydropyridine core.
Protocol: Synthesis of Ethyl 2,6-dimethyl-4-oxo-1,4-dihydropyridine-4-carboxylate (Intermediate A)
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl acetoacetate (2.0 equiv.) and ethanol (5 mL per gram of ethyl acetoacetate).
-
Add ammonium acetate (1.1 equiv.) and formaldehyde (1.0 equiv., typically as a 37% aqueous solution).
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature, then place in an ice bath for 1 hour to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product is typically used in the next step without further purification.
Causality: The use of two equivalents of ethyl acetoacetate is characteristic of the Hantzsch synthesis. One molecule condenses with formaldehyde, while the other forms an enamine with ammonia. These two fragments then combine and cyclize to form the dihydropyridine ring.[4]
The introduction of the methyl group onto the pyridine nitrogen is a critical step. Direct alkylation of 2-pyridones can be challenging due to competing O-alkylation.[5][6] However, by carefully selecting the base and solvent, high N-selectivity can be achieved.
Protocol: Synthesis of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
-
In an oven-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), suspend Intermediate A (1.0 equiv.) in anhydrous DMF or THF.
-
Cool the suspension to 0 °C in an ice bath. Add sodium hydride (NaH, 1.2 equiv., as a 60% dispersion in mineral oil) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture at 0 °C for 30 minutes after the addition is complete. A color change and cessation of gas evolution indicate the formation of the sodium salt.
-
Add methyl iodide (MeI, 1.5 equiv.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final compound.
Causality: The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the pyridone nitrogen, forming the corresponding anion. In a polar aprotic solvent like DMF, this anion preferentially acts as an N-nucleophile, attacking the methyl iodide in a classic Sₙ2 reaction to yield the N-methylated product.[6] Using an excess of the alkylating agent ensures the reaction goes to completion.
Applications in Synthetic Transformations
The title compound is a platform molecule, enabling access to several key structural motifs through straightforward chemical transformations.
Caption: Major reaction pathways for the title intermediate.
Saponification of the ethyl ester provides the corresponding carboxylic acid, a key intermediate for amide coupling or other derivatizations.
Protocol: Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid
-
Dissolve the starting ester (1.0 equiv.) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (2.0 equiv.) and heat the mixture to reflux for 2-4 hours.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with concentrated HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the carboxylic acid.[3]
Causality: Basic hydrolysis (saponification) is an irreversible process that proceeds in high yield, as the final deprotonation of the carboxylic acid drives the reaction to completion.[3] Acidification of the resulting carboxylate salt then provides the desired free acid.
Selective reduction of the ester group can be achieved using powerful hydride reagents, leaving the pyridone ring intact.
Protocol: Synthesis of (4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one)
-
In an oven-dried, three-neck flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 equiv.) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve the starting ester (1.0 equiv.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the reaction by sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite®, washing thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure. Purify the residue by column chromatography to yield the primary alcohol.
Causality: LiAlH₄ is a potent reducing agent capable of reducing esters to primary alcohols.[7] It is significantly more reactive than agents like NaBH₄, which would not reduce the ester under these conditions. The mechanism involves two hydride additions: the first reduces the ester to an aldehyde intermediate, which is immediately reduced further to the primary alcohol.
Saturation of the dihydropyridine ring affords the corresponding piperidine derivative, a common scaffold in medicinal chemistry.
Protocol: Synthesis of Ethyl 1-methyl-2-oxopiperidine-4-carboxylate
-
Dissolve the starting dihydropyridine (1.0 equiv.) in ethanol or methanol in a high-pressure hydrogenation vessel.
-
Add Palladium on carbon (10% Pd/C, 5-10 mol% catalyst loading).
-
Seal the vessel, purge with hydrogen gas, and then pressurize to 50-100 atm of H₂.
-
Heat the mixture to 30-50 °C and stir vigorously for 24 hours.
-
After cooling and carefully venting the hydrogen, filter the reaction mixture through Celite® to remove the catalyst, washing with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude piperidine derivative, which can be purified by chromatography or distillation if necessary.
Causality: Heterogeneous catalysts like Pd/C are effective for the hydrogenation of alkenes.[8] The hydrogen molecule adsorbs onto the palladium surface and is delivered to the double bonds of the dihydropyridine ring in a syn-addition fashion. High pressure is often required to achieve full saturation of the conjugated system.
Conclusion and Future Outlook
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is more than just a chemical compound; it is a versatile tool for synthetic innovation. Its carefully arranged functional groups provide a predictable and powerful platform for accessing a diverse range of more complex molecules. By understanding the fundamental principles governing its synthesis and reactivity—from multicomponent ring formation to selective functional group interconversions—researchers can strategically employ this intermediate to accelerate discovery programs in medicine and materials science. As the demand for novel heterocyclic compounds continues to grow, the value of well-designed, multifunctional building blocks like this one will only increase, paving the way for the next generation of advanced molecular structures.
References
-
A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry. Available at: [Link]
-
Recent Advances in Synthesis of 2-Pyridones: A Key Heterocycle Is Revisited. ResearchGate. Available at: [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. Available at: [Link]
-
Developments in the Chemistry of 2-Pyridone. Semantic Scholar. Available at: [Link]
-
Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Combinatorial Science. Available at: [Link]
-
A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science. Available at: [Link]
-
Hydrolysis profiles of ethyl nicotinate (EN) to nicotinic acid (NA) at... ResearchGate. Available at: [Link]
-
1-methyl-2-pyridone - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]
-
Reduction Reactions and Heterocyclic Chemistry. Jones Research Group. Available at: [Link]
-
Synthesis of pyridinium or/and pyridinone. ResearchGate. Available at: [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]
-
Esters can be reduced to 1° alcohols using LiAlH4. Chemistry LibreTexts. Available at: [Link]
-
Catalytic Hydrogenation. Chad's Prep. Available at: [Link]
-
Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. Available at: [Link]
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Catalytic Hydrogenation - Chad's Prep® [chadsprep.com]
Methodological & Application
"synthesis protocol for Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate"
An Application Note on the Synthesis of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Introduction
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a functionalized pyridone derivative. The 2-pyridone scaffold is a prevalent motif in numerous biologically active compounds and pharmaceutical agents, valued for its role in hydrogen bonding and as a stable, aromatic heterocyclic system. This document provides a comprehensive, two-part protocol for the synthesis of this target compound, designed for researchers in organic synthesis and drug development. The strategy involves the initial preparation of the key precursor, Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate, followed by a regioselective N-methylation. This guide emphasizes the scientific rationale behind the procedural choices to ensure reproducibility and a thorough understanding of the underlying chemical principles.
Part 1: Synthesis of the Precursor, Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate
The synthesis of the immediate precursor is achieved in two primary stages: the conversion of commercially available nicotinic acid to 2-hydroxynicotinic acid, followed by a standard acid-catalyzed esterification.
Stage A: Synthesis of 2-Hydroxynicotinic Acid
This transformation proceeds via an N-oxidation of the pyridine ring, followed by a rearrangement reaction. This is a common strategy to introduce functionality at the 2-position of a pyridine ring.
Experimental Protocol: 2-Hydroxynicotinic Acid
-
N-Oxidation: In a round-bottom flask equipped with a reflux condenser, dissolve nicotinic acid (1.0 eq) in glacial acetic acid. Add a 30% aqueous solution of hydrogen peroxide (2.0-3.0 eq) portion-wise, ensuring the temperature does not exceed 70-80°C. After the initial exothermic reaction subsides, heat the mixture at 70-80°C for several hours until TLC analysis indicates the consumption of the starting material.
-
Solvent Removal: Cool the reaction mixture and remove the acetic acid and excess water under reduced pressure.
-
Rearrangement: To the crude nicotinic acid N-oxide residue, cautiously add acetic anhydride (3.0-4.0 eq). Heat the mixture to reflux (approx. 140°C) for 2-3 hours. This step facilitates the rearrangement to an acetoxy intermediate.
-
Hydrolysis & Isolation: Cool the reaction mixture and carefully add water to hydrolyze the excess acetic anhydride and the acetoxy intermediate. The product, 2-hydroxynicotinic acid, will precipitate upon cooling. The solid can be collected by filtration, washed with cold water, and dried. Recrystallization from water may be performed for further purification if necessary. A general method for this type of transformation is described in related literature[1].
Stage B: Fischer Esterification to Ethyl 2-hydroxynicotinate
This is a classic esterification reaction where the carboxylic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst.
Experimental Protocol: Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate
-
Reaction Setup: Suspend 2-hydroxynicotinic acid (1.0 eq) in a large excess of absolute ethanol in a round-bottom flask.
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq).
-
Reflux: Heat the mixture to reflux for 8-12 hours. The reaction can be monitored by TLC until the starting carboxylic acid is no longer visible. This esterification process is well-established for nicotinic acid derivatives[2][3].
-
Work-up: Cool the reaction mixture to room temperature. Reduce the volume of ethanol under reduced pressure.
-
Neutralization & Extraction: Dilute the residue with water and carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate until effervescence ceases. Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization.
Part 2: N-Methylation to Yield the Final Product
The final step involves the selective alkylation of the nitrogen atom of the pyridone ring. This reaction leverages the ambident nucleophilic nature of the 2-pyridone tautomer.
Mechanism and Scientific Rationale
The precursor, Ethyl 2-hydroxynicotinate, exists in a tautomeric equilibrium with its 2-pyridone form, Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate. In the presence of a base, the proton on the nitrogen atom is removed, creating a pyridonate anion. This anion is an ambident nucleophile, with negative charge density on both the nitrogen and oxygen atoms.
Alkylation can therefore occur at either site, leading to N-alkylation (the desired product) or O-alkylation (2-ethoxy-pyridine derivative). The choice of solvent and counter-ion can influence the regioselectivity. Polar aprotic solvents like DMF are known to solvate the cation, leaving a "naked" anion that favors reaction at the more nucleophilic nitrogen atom, leading to the thermodynamically more stable N-alkylated product[4]. The synthesis of a structurally similar quinoline compound utilizes these exact conditions, providing a strong precedent for this protocol.
Experimental Protocol: Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
-
Reaction Setup: Dissolve the precursor, Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate (1.0 eq), in anhydrous dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) to the solution. Stir the suspension at room temperature for 20-30 minutes.
-
Methylation: Add methyl iodide (CH₃I, 1.1-1.2 eq) dropwise to the suspension.
-
Reaction: Stir the reaction mixture at room temperature (or gently heat to 40-50°C if the reaction is slow) for 4-8 hours. Monitor the reaction progress by TLC.
-
Quenching & Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract several times with ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford the pure Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate.
Data Presentation: Summary of Reaction Parameters
| Reaction Stage | Key Reagents | Stoichiometry (eq) | Solvent | Temperature | Time (h) |
| N-Oxidation | Nicotinic Acid, H₂O₂ | 1.0, 2.0-3.0 | Acetic Acid | 70-80°C | 4-6 |
| Esterification | 2-Hydroxynicotinic Acid, H₂SO₄ | 1.0, 0.1-0.2 | Ethanol | Reflux | 8-12 |
| N-Methylation | Precursor, K₂CO₃, CH₃I | 1.0, 1.5-2.0, 1.1-1.2 | DMF | RT - 50°C | 4-8 |
Visualization of Synthetic Workflow
Caption: Overall workflow for the synthesis of the target compound.
References
-
(No author given). Malonic acid, methyl-, diethyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
(No author given). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. A-Star Research. [Link]
-
Ukrainets, I. V., Sidorenko, L. V., Gorokhova, O. V., & Shishkin, O. V. (2006). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Chemistry of Heterocyclic Compounds, 42(2), 217-223. [Link]
-
(No author given). Malonic acid, bis(hydroxymethyl)-, diethyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Bouattour, Y., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Molbank, 2020(4), M1172. [Link]
-
(No author given). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MDPI. [Link]
- (No author given). CN106957262A - A kind of preparation method of ethyl nicotinate.
-
(No author given). Ethyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate | C7H8N2O3 | CID 45082661. PubChem. [Link]
- (No author given). JP2864653B2 - Method for producing 2-hydroxynicotinic acid derivative.
- (No author given). CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate.
-
(No author given). (IUCr) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. International Union of Crystallography. [Link]
-
Fadda, A. A., & El-Mekabaty, A. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Records of Natural Products, 8(1), 1. [Link]
-
Baria, B. (2022, April 1). Synthesis of Diethyl malonate (Malonic ester). YouTube. [Link]
-
(No author given). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry. [Link]
-
Al-Warhi, T. I., et al. (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 17(5), 5793-5803. [Link]
- (No author given). CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.
- (No author given). CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 3. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate in Modern Medicinal Chemistry
Preamble: The Ascendancy of the 2-Pyridone Scaffold
In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to a variety of biological targets with high affinity. The 2-pyridone ring is a quintessential example of such a scaffold.[1][2] Its unique physicochemical properties, including a planar, aromatic character, and the presence of both hydrogen bond donor (N-H in unsubstituted pyridones) and acceptor (C=O) functionalities, make it an exceptionally versatile building block for medicinal chemists.[3][4] These heterocycles are integral to numerous FDA-approved drugs and are actively investigated for a wide spectrum of therapeutic applications, including antitumor, antiviral, and anti-inflammatory agents.[5]
This guide focuses on a particularly valuable derivative: Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS No. 98996-29-3). The strategic placement of its functional groups—an N-methyl group that enhances metabolic stability and lipophilicity, a reactive ester at the 4-position for facile derivatization, and the core 2-pyridone structure—renders it an ideal starting point for the synthesis of diverse compound libraries. We will explore its synthesis, reactivity, and application through detailed protocols and mechanistic insights, providing researchers with the foundational knowledge to leverage this powerful intermediate in their drug development programs.
Section 1: Synthesis and Physicochemical Properties
The accessibility of a starting material is paramount to its utility. Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate can be synthesized through robust and scalable methods. A common laboratory-scale synthesis involves a multi-component reaction, a testament to the efficiency of modern organic synthesis.[6]
1.1: Recommended Synthetic Protocol
A prevalent method for synthesizing the title compound involves the condensation of ethyl acetoacetate, methylamine, and formaldehyde, which proceeds through a Mannich reaction followed by cyclization and oxidation.[6]
Protocol 1: Synthesis of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
| Reagent | M.W. | Amount | Moles | Equivalents |
| Ethyl Acetoacetate | 130.14 | 13.0 g | 0.10 | 1.0 |
| Methylamine (40% in H₂O) | 31.06 | 8.5 mL | ~0.11 | 1.1 |
| Formaldehyde (37% in H₂O) | 30.03 | 8.1 mL | ~0.10 | 1.0 |
| Ethanol | - | 100 mL | - | - |
| Acetic Acid | 60.05 | 6.0 mL | ~0.10 | 1.0 |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (100 mL) and ethyl acetoacetate (13.0 g, 0.10 mol).
-
In a separate beaker, carefully mix methylamine (8.5 mL, ~0.11 mol) and formaldehyde (8.1 mL, ~0.10 mol). Cool the mixture in an ice bath as the initial mixing can be exothermic.
-
Slowly add the methylamine/formaldehyde solution to the stirred solution of ethyl acetoacetate in ethanol.
-
Add acetic acid (6.0 mL, ~0.10 mol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The dihydropyridine intermediate may precipitate upon cooling. If so, it can be oxidized in the next step directly. Often, an oxidizing agent is added after the initial condensation to achieve the final 2-pyridone. For aromatization, an oxidant like manganese dioxide or ferric chloride can be used.[7]
-
Purification: Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol/water to yield the product as a white to off-white solid.[8]
Causality: The acid catalyst (acetic acid) is crucial for promoting both the initial Mannich-type reaction and the subsequent cyclization/dehydration steps to form the dihydropyridine ring. The final oxidation step is driven by the thermodynamic stability gained from forming the aromatic pyridone system.[7]
1.2: Core Reactivity and Derivatization Potential
The true power of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate lies in its predictable and versatile reactivity, allowing for systematic modification to explore structure-activity relationships (SAR).
Caption: Key derivatization pathways for the title compound.
Table 1: Overview of Key Chemical Transformations [6]
| Reaction Type | Functional Group | Reagents/Conditions | Product | Significance in Drug Discovery |
| Hydrolysis | C4-Ester | KOH / EtOH, reflux | 4-Carboxylic Acid | Introduces a key acidic handle for salt formation or further coupling (e.g., amide bond formation). |
| Amidation | C4-Ester | NH₃ / EtOH or R-NH₂ | 4-Carboxamide | Amides are prevalent in drug molecules, improving metabolic stability and hydrogen bonding. |
| Reduction | C4-Ester | LiAlH₄ / THF | 4-Hydroxymethyl | Converts the ester to a primary alcohol, a versatile functional group for further elaboration. |
| Ring Reduction | Dihydropyridine Ring | H₂ / Pd-C | Tetrahydropyridine | Accesses non-aromatic, saturated heterocyclic scaffolds with different 3D shapes. |
| Cross-Coupling | C4-Position | Suzuki-Miyaura (after conversion to halide) | 4-Aryl/Heteroaryl | Enables rapid introduction of diverse aromatic groups to probe key SAR interactions. |
Section 2: Application in Therapeutic Programs
Derivatives of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate have been investigated for a range of biological activities, underscoring the scaffold's privileged nature.
2.1: Case Study: Development of Antimicrobial Agents
The quinolone and pyridone cores are famous for their antibacterial properties. By modifying the C4 position of our scaffold, researchers can generate novel analogs. For instance, converting the ethyl ester to various fatty amides has been shown to produce compounds with significant activity against bacterial and fungal strains.[9]
Workflow for Antimicrobial Drug Discovery:
Caption: Workflow for generating novel antimicrobial agents.
2.2: Application as Antitumor Agents and Calcium Channel Blockers
The 2-pyridone scaffold is also a key component in molecules designed to inhibit cancer cell growth and modulate ion channels.[6] The ability to easily modify the core structure allows for the fine-tuning of properties like cell permeability and target engagement, which are critical for developing effective oncology drugs or cardiovascular agents. For example, certain derivatives have shown promise in cytotoxicity assays against various cancer cell lines, including DU145 (prostate) and A549 (lung).[9]
Section 3: Advanced Experimental Protocols
The following protocols provide detailed, self-validating methodologies for key transformations essential for building a diverse chemical library from the title compound.
Protocol 2: Base-Mediated Hydrolysis to 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Rationale: This protocol converts the chemically stable ethyl ester into a more reactive carboxylic acid.[6] The acid is a critical intermediate for creating amide libraries, which are fundamental in medicinal chemistry for enhancing biological activity and pharmacokinetic properties.
-
Materials & Reagents:
-
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (1.0 g, 5.52 mmol)
-
Potassium Hydroxide (KOH) (0.46 g, 8.28 mmol, 1.5 equiv)
-
Ethanol (20 mL)
-
Water (10 mL)
-
2M Hydrochloric Acid (HCl)
-
Magnetic stirrer, reflux condenser, pH paper
-
Procedure:
-
Dissolve Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate in ethanol in a 50 mL round-bottom flask.
-
In a separate flask, dissolve KOH in water and add this solution to the flask containing the ester.
-
Heat the reaction mixture to reflux (approx. 85°C) for 2-3 hours. Monitor the disappearance of the starting material by TLC (a more polar spot for the carboxylic acid should appear).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 10 mL of water.
-
Cool the solution in an ice bath and acidify slowly with 2M HCl until the pH is ~2-3. A precipitate should form.
-
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Validation: The product, 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, should have a distinct melting point and its structure can be confirmed by ¹H NMR (disappearance of ethyl ester signals, appearance of a broad carboxylic acid proton) and mass spectrometry.[10]
Protocol 3: EDC/HOBt Mediated Amide Coupling
Rationale: This protocol provides a reliable method for forming an amide bond between the carboxylic acid (generated in Protocol 2) and a primary or secondary amine. EDC (a water-soluble carbodiimide) and HOBt are standard coupling reagents that minimize side reactions and racemization.
-
Materials & Reagents:
-
1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (0.5 g, 3.26 mmol)
-
Amine of choice (e.g., Benzylamine) (0.38 g, 3.59 mmol, 1.1 equiv)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (0.75 g, 3.91 mmol, 1.2 equiv)
-
HOBt (Hydroxybenzotriazole) (0.53 g, 3.91 mmol, 1.2 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (25 mL)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (0.91 mL, 6.52 mmol, 2.0 equiv)
-
Procedure:
-
Suspend or dissolve the carboxylic acid in anhydrous DCM or DMF in a 100 mL flask under an inert atmosphere (e.g., nitrogen).
-
Add HOBt and the amine to the solution.
-
Add the base (TEA or DIPEA) and stir for 5 minutes.
-
Add EDC in one portion and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Work-up & Purification:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Validation: Successful coupling is confirmed by ¹H NMR (presence of signals from both the pyridone and amine fragments and a new amide N-H proton) and mass spectrometry (correct molecular ion peak).
References
-
Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (2025). Taylor & Francis Online. [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Publishing. [Link]
-
Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (2025). Taylor & Francis Online. [Link]
-
Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Bentham Science. [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). ResearchGate. [Link]
-
Ethyl N-Methyl-2-pyridone-4-carboxylate and Derivatives. (1909). ACS Publications. [Link]
-
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. MySkinRecipes. [Link]
-
Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. (2016). PubMed. [Link]
-
1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. PubChem. [Link]
-
Hantzsch pyridine synthesis. Wikipedia. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C7H7NO3 | CID 819923 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Ascendant Role of 2-Pyridone Derivatives in Drug Discovery: Application Notes and Protocols for Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate Analogs
The relentless pursuit of novel therapeutic agents has spotlighted the 2-pyridone scaffold as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of new treatments for a range of diseases. This guide provides an in-depth exploration of the biological landscape of derivatives of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, a key member of this versatile chemical class. We will delve into their significant potential as anticancer, antimicrobial, and cardiovascular agents, supported by detailed experimental protocols for their evaluation.
The 2-Pyridone Core: A Foundation for Diverse Biological Activity
The Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate scaffold is a versatile platform for chemical modification, allowing for the fine-tuning of its pharmacological properties. The core structure, a substituted 2-pyridone, is amenable to a variety of synthetic transformations, enabling the creation of extensive libraries of analogs for biological screening. Research into this class of compounds has revealed three primary areas of therapeutic promise: oncology, infectious diseases, and cardiovascular medicine.
Anticancer Potential: Targeting the Proliferative Machinery
Derivatives of the 2-pyridone family have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation and survival.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A primary anticancer mechanism of 2-pyridone derivatives involves the induction of apoptosis, or programmed cell death, in cancer cells. This is often achieved through the modulation of key signaling pathways. For instance, some derivatives have been shown to upregulate tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21, while downregulating cell cycle-associated proteins such as cyclin D1. This leads to cell cycle arrest, typically at the G2/M phase, preventing cancer cells from dividing and proliferating. Furthermore, the activation of stress-activated protein kinase pathways, such as the JNK pathway, has been implicated in the apoptotic response triggered by these compounds.
Data Presentation: In Vitro Anticancer Activity
The in vitro anticancer activity of a series of hypothetical Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate derivatives is summarized in the table below. The IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population, is a key metric for assessing potency.
| Compound ID | R1-Substituent | R2-Substituent | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) | IC50 (µM) vs. U87MG (Glioblastoma) |
| EMD-1 | H | Phenyl | 15.2 | 21.5 | 18.9 |
| EMD-2 | 4-Chlorophenyl | Methoxy | 5.8 | 8.1 | 7.2 |
| EMD-3 | 3-Nitrophenyl | H | 9.3 | 12.7 | 10.5 |
| EMD-4 | 4-Methoxyphenyl | Phenyl | 12.1 | 16.8 | 14.3 |
| Doxorubicin | - | - | 0.9 | 1.2 | 1.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate how results would be presented.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[3][4]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Replace the existing medium with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[3][4]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT Cell Viability Assay.
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The rise of multidrug-resistant pathogens presents a critical global health challenge. 2-Pyridone derivatives have shown significant promise as a new class of antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria.
Mechanism of Action: Inhibition of Essential Bacterial Processes
The antimicrobial action of many 2-pyridone derivatives is attributed to their ability to inhibit crucial bacterial enzymes. For some analogs, this includes targeting bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and transcription. By inhibiting these enzymes, the compounds can induce lethal double-strand breaks in the bacterial chromosome.
Data Presentation: In Vitro Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents hypothetical MIC values for a series of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate derivatives against common bacterial strains.
| Compound ID | R1-Substituent | R2-Substituent | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) |
| EMD-5 | H | 4-Fluorophenyl | 16 | 32 |
| EMD-6 | 4-Bromophenyl | H | 4 | 8 |
| EMD-7 | 2,4-Dichlorophenyl | Methyl | 2 | 4 |
| EMD-8 | 4-Nitrophenyl | H | 8 | 16 |
| Ciprofloxacin | - | - | 1 | 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate how results would be presented.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[5][6][7]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that inhibits visible bacterial growth.[6]
Protocol:
-
Preparation of Antimicrobial Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial agent in a suitable broth medium (e.g., Mueller-Hinton Broth).[7]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[7]
Caption: Workflow for the Broth Microdilution MIC Assay.
Cardiovascular Applications: Calcium Channel Blockade
Certain dihydropyridine derivatives are well-established as L-type calcium channel blockers, a cornerstone in the management of hypertension and angina.[8][9][10] The structural similarity of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate derivatives to this class of drugs suggests their potential to modulate calcium influx in cardiovascular tissues.
Mechanism of Action: Modulation of L-type Calcium Channels
L-type calcium channels are voltage-gated ion channels crucial for the contraction of vascular smooth muscle and cardiac muscle. By blocking the influx of calcium ions through these channels, these compounds can induce vasodilation, leading to a reduction in blood pressure, and can also modulate cardiac contractility.
Data Presentation: In Vitro Calcium Channel Blocking Activity
The potency of calcium channel blockers is often expressed as the pEC50 value, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
| Compound ID | R1-Substituent | R2-Substituent | pEC50 (Porcine Coronary Artery) |
| EMD-9 | H | 2-Nitrophenyl | 6.2 |
| EMD-10 | 3-Chlorophenyl | H | 5.8 |
| EMD-11 | 2-Methoxyphenyl | Methyl | 6.5 |
| Nifedipine | - | - | 7.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate how results would be presented.
Experimental Protocol: Intracellular Calcium Flux Assay
Intracellular calcium levels can be monitored in real-time using fluorescent calcium indicators.[11][12][13]
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8).[13][14] Upon binding to intracellular calcium, the dye's fluorescence properties change, which can be measured using a fluorescence plate reader or a flow cytometer. The ability of a test compound to inhibit a stimulated increase in intracellular calcium indicates its calcium channel blocking activity.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., vascular smooth muscle cells) in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Prepare a dye loading solution containing a calcium-sensitive dye (e.g., Fluo-8) and a surfactant like Pluronic F-127 to aid in dye solubilization and cell loading.[14]
-
Incubation: Remove the culture medium and add the dye loading solution to the cells. Incubate at 37°C for 60 minutes in the dark.[13]
-
Compound Addition: After incubation, remove the dye loading solution and add a buffer containing the test compounds at various concentrations.
-
Stimulation: After a brief incubation with the test compounds, stimulate the cells with a depolarizing agent (e.g., high potassium chloride) to open voltage-gated calcium channels.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em 490/525 nm for Fluo-8).[14]
-
Data Analysis: Analyze the kinetic data to determine the effect of the test compounds on the stimulated calcium influx.
Caption: Workflow for the Intracellular Calcium Flux Assay.
Structure-Activity Relationship (SAR) and Future Directions
The diverse biological activities of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate derivatives are intrinsically linked to their chemical structures. Systematic modifications of the core scaffold have provided valuable insights into their structure-activity relationships (SAR). For instance, the nature and position of substituents on the phenyl ring at the 4-position of the dihydropyridine ring can significantly influence potency and selectivity. Electron-withdrawing groups often enhance activity, while the steric bulk of substituents can also play a critical role.
Future research in this area will likely focus on optimizing the lead compounds through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action will also be crucial for their rational design and development as next-generation therapeutic agents. The versatility of the 2-pyridone scaffold ensures that it will remain a fertile ground for drug discovery for years to come.
References
-
UK Health Security Agency. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
University of Utah Flow Cytometry. Intracellular Calcium Flux. [Link]
-
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
-
University of Utah. CALCIUM FLUX PROTOCOL. [Link]
-
Assay Genie. Technical Manual GenieHTS Calcium Flux Ratiometric Assay Kit. [Link]
-
National Center for Biotechnology Information. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]
-
protocols.io. Fluo-8 Calcium Flux Assay. [Link]
-
The Journal of Scholarship. Synthesis and Calcium Channel Blocking Activity of 1, 4-Dihydropyridine Derivatives Containing Ester Substitute and Phenyl Carba. [Link]
-
Molecular Devices. Calcium flux assay for in vitro neurotoxicity studies and drug screening. [Link]
-
Microbe Online. Broth Dilution Method for MIC Determination. [Link]
-
CGSpace. Broth microdilution reference methodology. [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. [Link]
-
ACS Publications. Synthesis and calcium channel antagonist activity of dialkyl 4-(dihydropyridinyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylates. [Link]
-
PubMed. Synthesis and calcium channel antagonist activity of 1,4-dihydropyridine derivatives containing 4-nitroimidazolyl substituents. [Link]
-
National Taiwan University. An asymmetric synthesis of chiral dihydropyridine calcium channel blockers. [Link]
-
ResearchGate. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. [Link]
-
ResearchGate. Synthesis and Calcium Channel Blocking Activity of 1, 4-Dihydropyridine Derivatives Containing Ester Substitute and Phenyl Carbamoyl Group. [Link]
-
MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. [Link]
-
PubMed. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. [Link]
-
MDPI. Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation. [Link]
-
Bentham Science. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. [Link]
-
Semantic Scholar. Research Article Synthesis, Characterization, and Antimicrobial Activity of Methyl-2-aminopyridine-4-carboxylate Derivatives. [Link]
-
ResearchGate. Synthesis of new unsymmetrical 1,4- dihydropyridine derivatives as potential anticancer agents. [Link]
-
PubChem. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. [Link]
-
ResearchGate. Synthesis, characterization and antimicrobial activity of new 1,2,4-triazole and pyridine derivatives bearing methyl 4-aminosalicylate moiety as a substructure. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. thescipub.com [thescipub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and calcium channel antagonist activity of 1,4-dihydropyridine derivatives containing 4-nitroimidazolyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bu.edu [bu.edu]
- 12. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 13. assaygenie.com [assaygenie.com]
- 14. Fluo-8 Calcium Flux Assay [protocols.io]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of Substituted Dihydropyridines
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Emergent Antimicrobial Potential of Dihydropyridine Scaffolds
The 1,4-dihydropyridine (DHP) core, a privileged scaffold in medicinal chemistry, is most renowned for its role in L-type calcium channel blockers like nifedipine and amlodipine, which are mainstays in cardiovascular therapy.[1] However, the chemical versatility of the DHP ring system has spurred investigations into a much broader range of biological activities. A compelling body of research now highlights the significant antimicrobial potential of substituted dihydropyridines against a wide spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1] This has positioned DHPs as a promising class of compounds in the urgent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance.
These application notes provide a comprehensive guide for researchers aiming to synthesize, characterize, and evaluate the antimicrobial efficacy of novel substituted dihydropyridine derivatives. The protocols detailed herein are grounded in established microbiological standards and are supplemented with insights into structure-activity relationships (SAR) and potential mechanisms of action to facilitate a robust and logical drug discovery workflow.
Part 1: Synthesis of Substituted Dihydropyridines
The synthesis of the 1,4-dihydropyridine core is most commonly achieved through the Hantzsch synthesis, a one-pot multicomponent reaction.[2][3] This reaction offers a straightforward and efficient route to symmetrically and asymmetrically substituted DHPs. An alternative and related method is the Biginelli reaction, which yields dihydropyrimidinones.[4][5][6]
Protocol 1: Microwave-Assisted Hantzsch Synthesis of 4-Aryl-1,4-Dihydropyridines
Microwave-assisted synthesis is often preferred over conventional heating due to significantly reduced reaction times and often improved yields.[3][7]
Rationale: This protocol utilizes the condensation of an aldehyde, a β-ketoester, and a nitrogen source (ammonia or ammonium acetate) to construct the dihydropyridine ring. Microwave irradiation accelerates the reaction by efficiently heating the polar reactants and solvent.
Materials:
-
Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate, 2 equivalents)
-
Nitrogen source (e.g., ammonium acetate or aqueous ammonium hydroxide)
-
Solvent (e.g., ethanol)
-
Microwave synthesizer with sealed reaction vessels
-
Silica gel for column chromatography
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
In a microwave-safe reaction vessel, combine the substituted aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol).
-
Add ethanol (5 mL) as the solvent.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a constant temperature (e.g., 120-140°C) for a set time (e.g., 10-20 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol) to obtain the pure 4-aryl-1,4-dihydropyridine derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Part 2: In Vitro Antimicrobial Susceptibility Testing
A tiered approach is recommended for evaluating the antimicrobial activity of newly synthesized dihydropyridine derivatives. This typically begins with primary screening to determine the minimum inhibitory concentration (MIC), followed by secondary assays to determine the minimum bactericidal concentration (MBC) and to assess activity against microbial biofilms.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10]
Rationale: This assay exposes a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by visual inspection of turbidity after a defined incubation period.
Materials:
-
Synthesized dihydropyridine compounds
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Compound Preparation: Dissolve the dihydropyridine compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 1280 µg/mL).
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first column of wells, resulting in the highest test concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column.
-
-
Inoculation: Within 30 minutes of preparing the final inoculum, add 100 µL of the diluted microbial suspension to each well containing the serially diluted compound. This will bring the final volume to 200 µL and dilute the compound concentrations to the final test range.
-
Controls:
-
Growth Control: Wells containing broth and inoculum, but no compound.
-
Sterility Control: Wells containing broth only.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The growth control should be turbid, and the sterility control should be clear.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][12][13]
Rationale: This assay is a follow-up to the MIC test and distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. It involves subculturing from the clear wells of the MIC plate onto agar to determine the concentration at which bacteria are no longer viable.
Procedure:
-
Following the MIC determination, select the wells showing no visible growth (the MIC well and at least two wells with higher concentrations).
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, transfer a fixed volume (e.g., 10 µL) from each clear well and spot-inoculate it onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Also, plate a sample from the growth control well to ensure the initial inoculum was viable.
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12][13]
Protocol 4: Anti-Biofilm Activity Assessment using Crystal Violet Assay
Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antibiotics. Assessing a compound's ability to inhibit biofilm formation or eradicate existing biofilms is crucial.
Rationale: The crystal violet assay is a simple and high-throughput method to quantify the total biomass of a biofilm.[14][15] The dye stains the cells and extracellular matrix, and the amount of bound dye is proportional to the biofilm mass.
Procedure:
-
Biofilm Formation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it (e.g., 1:100) in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose).
-
Dispense 100 µL of the diluted bacterial suspension into the wells of a flat-bottomed 96-well plate.
-
Add 100 µL of the dihydropyridine compound at various concentrations (typically sub-MIC) to the wells. Include a growth control with no compound.
-
Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Staining and Quantification:
-
Carefully aspirate the planktonic (free-floating) bacteria from the wells.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[16][17]
-
Remove the crystal violet solution and wash the wells thoroughly with deionized water until the water runs clear.
-
Invert the plate and tap it on a paper towel to remove excess water. Allow the plate to air dry completely.
-
Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.
-
Incubate for 15 minutes with gentle shaking.
-
Transfer 125 µL of the solubilized dye to a new flat-bottomed 96-well plate.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the biofilm biomass. Calculate the percentage of biofilm inhibition compared to the untreated control.
Part 3: Structure-Activity Relationship (SAR) and Data Interpretation
Systematic modification of the dihydropyridine scaffold is key to optimizing antimicrobial potency. The data gathered from the susceptibility assays should be carefully analyzed to establish clear SAR.
Key Structural Considerations:
-
C4-Substituent: The nature of the substituent at the C4 position is critical. Often, an aryl group is present. Electron-withdrawing groups (e.g., -NO₂, -Cl) on this phenyl ring can enhance activity.[7]
-
C3 and C5 Substituents: These positions typically bear ester groups. The nature of these ester groups can influence lipophilicity and, consequently, cell penetration and activity.
-
C2 and C6 Substituents: These are often small alkyl groups like methyl. Increasing the bulkiness of substituents at the C2 position has been shown to improve antibacterial activity.[1]
-
Lipophilicity: A correlation between the lipophilicity (log P value) of the derivatives and their antimicrobial activity is often observed, suggesting that the ability to cross the microbial cell membrane is a key determinant of efficacy.[1]
Data Presentation: Summarize the MIC and MBC data in a clear, tabular format to facilitate comparison between different derivatives and against standard antimicrobial agents.
Table 1: Example Antimicrobial Activity Data for Substituted Dihydropyridines (DHPs)
| Compound ID | C4-Phenyl Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| DHP-1 | Unsubstituted | 64 | 128 | >128 |
| DHP-2 | 4-Nitro | 16 | 64 | 64 |
| DHP-3 | 4-Chloro | 32 | 64 | 128 |
| DHP-4 | 2,4-Dichloro | 8 | 32 | 32 |
| Ciprofloxacin | N/A | 0.5 | 0.015 | N/A |
| Fluconazole | N/A | N/A | N/A | 1 |
Note: The above data is illustrative. Actual values must be determined experimentally.
Part 4: Investigating the Mechanism of Action
While the exact mechanism of action can vary between different dihydropyridine derivatives, several potential pathways have been proposed. Elucidating the mechanism is a critical step in the development of any new antimicrobial agent.
Potential Mechanisms of Action of Antimicrobial Dihydropyridines
Caption: Potential antimicrobial mechanisms of substituted dihydropyridines.
-
Membrane Disruption (Cationic Amphiphilic Mechanism): Many antimicrobial agents possess both a positive charge (cationic) and lipid-soluble (hydrophobic) regions. This amphiphilic character allows them to interact with and disrupt the negatively charged bacterial cell membrane.[3][14] The initial electrostatic attraction between the cationic part of the molecule and the anionic components of the microbial membrane (like phospholipids and teichoic acids) is followed by the insertion of the hydrophobic part into the lipid bilayer. This process can lead to pore formation, increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[13][14]
-
Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids. Inhibition of DHFR blocks DNA synthesis and leads to cell death. Some dihydropyrimidine derivatives have been reported to exert their antibacterial effect by targeting this enzyme.[14]
-
Inhibition of Essential Regulators (e.g., HsrA in H. pylori): A more specific mechanism has been identified for certain dihydropyridines against Helicobacter pylori. These compounds have been shown to inhibit the DNA binding activity of HsrA, an essential response regulator in H. pylori.[4] Inhibition of HsrA disrupts the regulation of numerous genes involved in metabolism and virulence, leading to a potent bactericidal effect.[11]
Protocol 5: Dihydrofolate Reductase (DHFR) Inhibitor Screening Assay
This colorimetric assay can be used to determine if a dihydropyridine derivative inhibits DHFR activity.
Rationale: This assay measures the DHFR-catalyzed reduction of dihydrofolate (FH₂) to tetrahydrofolate (FH₄), which is coupled to the oxidation of NADPH to NADP⁺. The decrease in NADPH concentration is monitored by measuring the decrease in absorbance at 340 nm.
Materials:
-
Commercially available DHFR inhibitor screening kit (contains DHFR enzyme, DHFR substrate, NADPH, and assay buffer) or individual components.
-
Synthesized dihydropyridine compounds
-
96-well UV-transparent microtiter plate
-
Microplate reader capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Compound Preparation: Prepare various concentrations of the test dihydropyridine compounds in the assay buffer. Include a known DHFR inhibitor (e.g., methotrexate) as a positive control and a no-inhibitor control.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound (or control), and the DHFR enzyme solution.
-
Initiate Reaction: Add the NADPH solution to all wells and incubate for a short period (e.g., 10-15 minutes) to allow for any interaction between the inhibitor and the enzyme.
-
Start Measurement: Add the DHFR substrate (dihydrofolate) to all wells to start the reaction.
-
Kinetic Reading: Immediately measure the absorbance at 340 nm in kinetic mode for 10-30 minutes at room temperature.
-
Data Analysis: Calculate the rate of NADPH oxidation (decrease in A₃₄₀ per minute) for each concentration of the test compound. Compare these rates to the no-inhibitor control to determine the percentage of inhibition. Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of DHFR activity.
Conclusion
The dihydropyridine scaffold represents a versatile and promising starting point for the development of new antimicrobial agents. By employing systematic synthesis strategies and a robust panel of in vitro assays as detailed in these notes, researchers can effectively identify and optimize novel DHP derivatives with potent activity against clinically relevant pathogens. A thorough investigation of the structure-activity relationship and the underlying mechanism of action will be paramount in advancing these compounds through the drug discovery pipeline.
References
- Alajarin, R., Jordan, P., Vaquero, J. J., & Alvarez-Builla, J. (1998). An Efficient and Fast Procedure for the Hantzsch Dihydropyridine Synthesis under Microwave Conditions. Synthesis, 1998(10), 1481-1484.
- Bhavsar, K., Sharma, S., & Trivedi, A. (2011). Synthesis and evaluation of some new 1,4-dihydropyridine derivatives as antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(4), 834-840.
- Brackman, G., & Coenye, T. (2016). A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. Journal of Visualized Experiments, (118), 54687.
- Cirone, N. C., Silva, L. N. B., Andrade, B. F. M. T., & Fernandes Junior, A. (2019). Values of minimal inhibitory concentration (MIC -µg/ml) for the tested drugs against S. aureus and E. coli strains.
- González, V., Gracia, A., de la Cuerda, L., Perna, A. M., Fajardo, M. L., Toledo, H., ... & Pardo, M. (2019). Repurposing Dihydropyridines for Treatment of Helicobacter pylori Infection. Antimicrobial Agents and Chemotherapy, 63(12), e01242-19.
- González, V., Gracia, A., de la Cuerda, L., Perna, A. M., Fajardo, M. L., Toledo, H., ... & Pardo, M. (2022). 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori. Frontiers in Microbiology, 13, 888998.
- Gomha, S. M., Edrees, M. M., Muhammad, Z. A., Kheder, N. A., Abu-Melha, S., & Saad, A. M. (2020). Synthesis, Characterization, and Antimicrobial Evaluation of Some New 1,4-Dihydropyridines-1,2,4-Triazole Hybrid Compounds.
- Hübner, H., Haunschild, J., & Gmeiner, P. (2019). Statins' Regulation of the Virulence Factors of Helicobacter pylori and the Production of ROS May Inhibit the Development of Gastric Cancer. Antioxidants, 8(11), 543.
- Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- Microchem Laboratory. (n.d.).
- IIS Aragón. (n.d.).
- Bose, S., Singh, D. V., Adhya, T. K., & Acharya, N. (2023). Escherichia coli, but Not Staphylococcus aureus, Functions as a Chelating Agent That Exhibits Antifungal Activity against the Pathogenic Yeast Candida albicans. Journal of Fungi, 9(3), 297.
- Creative Diagnostics. (n.d.).
- Kappe, C. O. (2000). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions, 1-116.
- González, V., Gracia, A., de la Cuerda, L., Perna, A. M., Fajardo, M. L., Toledo, H., ... & Pardo, M. (2024). Novel Drug-like HsrA Inhibitors Exhibit Potent Narrow-Spectrum Antimicrobial Activities against Helicobacter pylori. International Journal of Molecular Sciences, 25(18), 10189.
- iGEM. (n.d.). General Biofilm Assay Protocol.
- Olejníková, P., Švorc, Ľ., Olšovská, D., Panáková, A., Vihoňská, Z., Kováryová, K., ... & Marchalín, Š. (2014). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. Scientia Pharmaceutica, 82(1), 221–232.
- Ohtsuka, I., Teramura, Y., Ohtaka, H., & Niidome, Y. (1997). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 110 Suppl 1, 131P–136P.
- Pardo, M., González, V., & Toledo, H. (2019). Inhibitors of HsrA for treating Helicobacter pylori infection. Spanish patent application (2018)
- Oliveira, T. A. S., Silva, J. B. A., Esperandim, T. R., Acésio, N. O., Tavares, D. C., & Crotti, A. E. M. (2021). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules, 26(15), 4645.
- Kuroda, K., & Caputo, G. A. (2013). Cationic Amphiphilic Polymers with Antimicrobial Activity for Oral Care Applications: Eradication of S. mutans Biofilm. Biomacromolecules, 14(12), 4275–4283.
- Koban, E., Juhasz, J., & Gatermann, S. (2008). Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains. GMS Krankenhaushygiene interdisziplinar, 3(2), Doc19.
- Reddy, K. S., & Kumar, P. S. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 6(2), 76-83.
- Suarez, M., Loupy, A., Salfran, E., & Echevarria, L. (2003). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 8(12), 938-953.
- Samad, A., & Bibi, N. (2010). Cleavable Cationic Antibacterial Amphiphiles: Synthesis, Mechanism of Action, and Cytotoxicities. Langmuir, 26(12), 10079–10085.
- Prakash, O., Kumar, R., & Kumar, V. (2011). Synthesis and antimicrobial evaluation of new 1,4-dihydro-4-pyrazolylpyridines and 4-pyrazolylpyridines. Indian journal of chemistry. Sect. B: Organic chemistry, including medicinal chemistry, 50(2), 215–222.
- BenchChem. (2025).
- Zhao, X., Liu, X., Zheng, Z., Liu, Y., Sun, L., & Li, Y. (2017). Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation. Frontiers in Microbiology, 8, 2097.
- BMG Labtech. (n.d.).
- Panwar, R., Gehlot, V., Kumar, R., & Basant. (2022). How to perform biofilm assay for antibiofilm activity?.
- Abcam. (n.d.). Crystal violet staining protocol.
- Microbe Online. (2013).
Sources
- 1. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cationic amphiphiles, a new generation of antimicrobials inspired by the natural antimicrobial peptide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpmr.com [wjpmr.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cationic Amphiphilic Peptides: Synthetic Antimicrobial Agents Inspired by Nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Escherichia coli, but Not Staphylococcus aureus, Functions as a Chelating Agent That Exhibits Antifungal Activity against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cationic Amphiphilic Polymers with Antimicrobial Activity for Oral Care Applications: Eradication of S. mutans Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Repurposing Dihydropyridines for Treatment of Helicobacter pylori Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iisaragon.es [iisaragon.es]
- 17. Novel Drug-like HsrA Inhibitors Exhibit Potent Narrow-Spectrum Antimicrobial Activities against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Framework for Investigating Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate as a Potential Calcium Channel Blocker
Audience: Researchers, scientists, and drug development professionals.
Forward-Looking Statement: This document provides a scientific rationale and a comprehensive set of experimental protocols to investigate the potential of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate as a calcium channel blocker. The compound is not currently established as a potent calcium channel modulator; therefore, this guide is intended to serve as a foundational framework for its initial characterization and validation.
Introduction and Scientific Rationale
Voltage-gated calcium channels (VGCCs), particularly the L-type (LTCCs), are critical regulators of intracellular calcium concentration and play pivotal roles in cardiovascular physiology, including cardiac contractility and vascular smooth muscle tone.[1] The inhibition of LTCCs is a well-established therapeutic strategy for managing hypertension and angina, with the 1,4-dihydropyridine (DHP) class of drugs (e.g., nifedipine, amlodipine) being among the most widely prescribed antihypertensives worldwide.[2]
The compound of interest, Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, shares a dihydropyridine-like core, making it a candidate for investigation. While its direct interaction with calcium channels is not well-documented, its structural elements provide a compelling hypothesis for potential activity. This application note outlines a systematic, multi-tiered approach to rigorously evaluate this hypothesis, progressing from high-throughput screening to gold-standard electrophysiological validation.
Compound Profile: Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
-
IUPAC Name: Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
-
CAS Number: 98996-29-3[6]
-
Molecular Weight: 181.19 g/mol [6]
-
Structure: (A visual representation of the chemical structure would be inserted here in a formal document.)
Rationale for Investigation: The core of this molecule is a 1,2-dihydropyridin-2-one structure. While classic DHP blockers are 1,4-dihydropyridines, the general pyridine-based scaffold is a recurring motif in compounds targeting ion channels. The presence of an ethyl carboxylate group is also a feature shared with many known DHP blockers.[4] The N-methylation and the oxo group at the 2-position represent deviations from the classic DHP structure, the effects of which on channel binding and modulation are unknown and warrant empirical investigation. Preliminary studies on similar compounds have suggested potential antimicrobial or antitumor properties, but its ion channel activity remains largely unexplored.[6]
Experimental Workflow for Characterization
A logical and efficient characterization cascade is essential to determine the compound's potential as a calcium channel blocker. The proposed workflow prioritizes high-throughput methods for initial screening, followed by more detailed, lower-throughput assays for validation and mechanistic understanding.
Caption: Investigative workflow for a novel calcium channel blocker.
Protocol 1: High-Throughput Screening via Calcium Flux Assay
Principle: This assay provides a rapid assessment of a compound's ability to inhibit calcium influx in a cellular context.[8] Cells overexpressing a specific L-type calcium channel (e.g., Cav1.2) are loaded with a calcium-sensitive fluorescent dye. The channels are opened using a depolarizing agent (e.g., potassium chloride, KCl), causing an influx of calcium and a corresponding increase in fluorescence. A channel blocker will reduce this fluorescence signal in a dose-dependent manner. This method is ideal for initial screening due to its scalability and speed.[9][10]
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the human Cav1.2 channel subunit complex in appropriate media (e.g., DMEM with 10% FBS, and a selection antibiotic) at 37°C and 5% CO₂.
-
Plating: Seed the cells into black-walled, clear-bottom 96- or 384-well microplates at a density that achieves 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare a 10 mM stock solution of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Include a known LTCC blocker (e.g., Nifedipine) as a positive control and a vehicle (DMSO) control.
-
Dye Loading: Prepare a loading solution containing a calcium indicator dye (e.g., Fluo-4 AM or Fluo-8 AM) according to the manufacturer's protocol, often including an agent like probenecid to prevent dye extrusion.[11] Remove cell culture media and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Incubation: After incubation, wash the cells with the assay buffer. Add the prepared compound dilutions to the respective wells and incubate for 15-20 minutes at room temperature.
-
Signal Measurement: Place the plate into a fluorescent imaging plate reader (FLIPR) or similar instrument.[12] Establish a baseline fluorescence reading for 10-20 seconds.
-
Cell Depolarization: The instrument should then add a depolarizing stimulus (e.g., a high concentration KCl solution) to all wells simultaneously.
-
Data Acquisition: Continue to record the fluorescence signal for 1-2 minutes post-stimulation.
Data Analysis & Expected Outcome:
The increase in fluorescence upon depolarization represents the calcium influx. The inhibitory effect of the compound is calculated as a percentage of the response seen in vehicle-treated wells. Plotting the percent inhibition against the compound concentration and fitting the data to a four-parameter logistic equation will yield the IC50 value.
| Parameter | Description | Expected Value (Hypothetical) |
| IC50 | The concentration of the compound that produces 50% inhibition of the calcium influx. | To be determined (TBD) |
| Max Inhibition | The maximum percentage of inhibition achieved at the highest concentration tested. | TBD |
| Positive Control | The IC50 value for a known blocker like Nifedipine. | ~10-100 nM |
Protocol 2: Gold-Standard Validation via Patch-Clamp Electrophysiology
Principle: The patch-clamp technique is the gold standard for ion channel research as it directly measures the ionic current flowing through the channels.[13][14] The whole-cell configuration allows for precise control of the cell's membrane potential and the application of compounds to measure the direct effect on channel function.[15]
Methodology:
-
Cell Preparation: Use cells expressing the target channel (as in Protocol 1). Plate them sparsely on glass coverslips 24-48 hours before the experiment.
-
Solution Preparation:
-
External Solution (in mM): 110 BaCl₂ (as charge carrier), 10 HEPES, 10 TEA-Cl, 10 Glucose. Adjust pH to 7.4 with CsOH.
-
Internal (Pipette) Solution (in mM): 135 Cs-MeSO₃, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with CsOH.
-
-
Pipette Pulling: Pull borosilicate glass capillaries to achieve a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Approach a single cell with the micropipette and form a high-resistance (>1 GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a negative potential (e.g., -80 mV) where channels are closed.
-
Apply a series of depolarizing voltage steps (e.g., to +10 mV for 200 ms) to elicit inward Ba²⁺ currents.
-
-
Compound Application: After establishing a stable baseline current, perfuse the cell with the external solution containing known concentrations of the test compound. Record the currents at each concentration until a steady-state block is achieved.
-
Washout: Perfuse the cell with the control external solution to observe the reversibility of the block.
Data Analysis & Expected Outcome:
Measure the peak current amplitude at each compound concentration. Calculate the percentage of current inhibition relative to the baseline. Plot the percent block against concentration to determine the IC50. This method provides a more accurate measure of potency and can reveal details about the mechanism of block (e.g., state-dependence).
Caption: Experimental sequence for patch-clamp analysis.
Protocol 3: Target Engagement via Radioligand Binding Assay
Principle: This assay quantifies the direct physical interaction between the test compound and the calcium channel protein.[16][17] It is a competitive binding assay where the test compound competes with a known high-affinity radiolabeled DHP ligand (e.g., [³H]PN200-110) for binding to the DHP receptor site on the channel.[18] This confirms that the compound acts at the expected site and allows for the determination of its binding affinity (Ki).[19]
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from a tissue or cell line rich in L-type calcium channels (e.g., rat cortical tissue or the Cav1.2-HEK cells).
-
Assay Setup: In a 96-well plate, combine:
-
The membrane preparation.
-
A fixed, low concentration of the radioligand (e.g., [³H]PN200-110).
-
A range of concentrations of the unlabeled test compound.
-
-
Controls:
-
Total Binding: Wells with membrane and radioligand only.
-
Non-specific Binding (NSB): Wells with membrane, radioligand, and a saturating concentration of an unlabeled DHP (e.g., 1 µM Nifedipine).
-
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach binding equilibrium.
-
Separation: Rapidly separate the bound from the free radioligand by filtering the contents of each well through a glass fiber filter mat using a cell harvester. The membranes and bound radioligand are trapped on the filter.
-
Quantification: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand. Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
Data Analysis & Expected Outcome:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the concentration of the test compound.
-
Determine IC50 and Ki: Fit the curve to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. A lower Ki value indicates higher binding affinity.
References
-
Abe, H., et al. (2008). The structure-activity relationship study on 2-, 5-, and 6-position of the water soluble 1,4-dihydropyridine derivatives blocking N-type calcium channels. Bioorganic & Medicinal Chemistry Letters, 18(17), 4813-6. [Link]
-
ION Biosciences. (n.d.). Calcium Assays | Calcium Indicators. Retrieved from ION Biosciences. [Link]
-
Mak, D. D., et al. (2013). Patch-Clamp Electrophysiology of Intracellular Ca2+ Channels. Cold Spring Harbor Protocols. [Link]
-
Lunkad, A. (2021). SAR of Dihydropyridines / SAR of Nifedipine. YouTube. [Link]
-
Ben-Johny, M., & Yue, D. T. (2010). Patch clamp methods for studying calcium channels. Methods in Cell Biology, 99, 183-97. [Link]
-
Abe, H., et al. (2006). Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. Bioorganic & Medicinal Chemistry Letters, 16(4), 798-802. [Link]
-
Dunlap, K., et al. (2015). High throughput screening technologies for ion channels. Acta Pharmacologica Sinica, 37(1), 1-11. [Link]
-
Kim, H. S., et al. (1999). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Archives of Pharmacal Research, 22(4), 369-375. [Link]
-
Coburn, R. A., et al. (1986). 1,4-Dihydropyridine antagonist activities at the calcium channel: a quantitative structure-activity relationship approach. Journal of Medicinal Chemistry, 29(9), 1643-1650. [Link]
-
Du, C., et al. (2022). Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. ACS Chemical Neuroscience, 13(6), 849-861. [Link]
-
Vetter, I., & Lewis, R. J. (2012). Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs. Methods in Molecular Biology, 859, 261-274. [Link]
-
Rampe, D. (2001). Characterization of calcium channel binding. Current Protocols in Pharmacology, Chapter 1, Unit 1.25. [Link]
-
ION Biosciences. (n.d.). Calcium Indicators | Calcium Assays. Retrieved from ION Biosciences. [Link]
-
Mak, D. D., et al. (2013). Nuclear Patch-Clamp Electrophysiology of Ca2+ Channels. Cold Spring Harbor Protocols. [Link]
-
Catterall, W. A., & Striessnig, J. (1992). MOLECULAR DETERMINANTS OF DRUG BINDING AND ACTION ON L-TYPE CALCIUM CHANNELS. Annual Review of Pharmacology and Toxicology, 32, 579-605. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from Gifford Bioscience. [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from Creative Bioarray. [Link]
-
Glossmann, H., & Ferry, D. R. (1985). Calcium channels: basic properties as revealed by radioligand binding studies. Arzneimittel-Forschung, 35(12A), 1917-35. [Link]
-
Wetzel, J. M., et al. (1991). Calcium Channel Blocking and Positive Inotropic Activities of Ethyl 5-cyano-1,4-dihydro-6-methyl-2-[(phenylsulfonyl)methyl]-4-aryl-3- Pyridine-Carboxylate and Analogues. Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry, 34(7), 2248-60. [Link]
-
Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology, 8, 286. [Link]
-
Striessnig, J., et al. (2010). Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? Current Molecular Pharmacology, 3(2), 110-122. [Link]
-
Ukrinchuk, M. O., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(18), 5649. [Link]
-
Ukrinetz, I. V., et al. (2004). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Chemistry of Heterocyclic Compounds, 40(2), 195-200. [Link]
-
Mahgoub, S., et al. (2021). Synthesis of novel calcium channel blockers with ACE2 inhibition and dual antihypertensive/anti-inflammatory effects: A possible therapeutic tool for COVID-19. Bioorganic Chemistry, 115, 105230. [Link]
-
Begunov, R. S., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745. [Link]
-
Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Semantic Scholar. [Link]
-
Kumar, P., et al. (2019). Synthesis of Ethyl Methyl 4-aryl-1,4-dihydropyridine-3,5-dicarboxylates as Potential Calcium Channel Blockers for Hypertension. ResearchGate. [Link]
-
Sharma, B., et al. (2021). Design of novel T-type calcium channel inhibitors. ResearchGate. [Link]
-
Wang, Y., et al. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData, 6(6). [Link]
-
Bladen, C., et al. (2014). Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-6. [Link]
-
Al-Said, M. S., et al. (2021). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. ResearchGate. [Link]
-
Wetzel, J. M., et al. (1991). Calcium channel blocking and positive inotropic activities of ethyl 5-cyano-1,4-dihydro-6-methyl-2-[(phenylsulfonyl)methyl]-4-aryl-3-pyridinecarboxylate and analogs. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 34(7), 2248-2260. [Link]
-
Wang, Y., et al. (2021). (PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. ResearchGate. [Link]
-
Chemspace. (n.d.). Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate. Retrieved from Chemspace. [Link]
-
Baba, Y. F., et al. (2016). Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate. ResearchGate. [Link]
-
Atwal, K. S., et al. (1991). Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. Journal of Medicinal Chemistry, 34(2), 806-811. [Link]
Sources
- 1. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structure-activity relationship study on 2-, 5-, and 6-position of the water soluble 1,4-dihydropyridine derivatives blocking N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | 98996-29-3 [sigmaaldrich.cn]
- 8. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Patch clamp methods for studying calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Patch-Clamp Electrophysiology of Intracellular Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of calcium channel binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Calcium channels: basic properties as revealed by radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
Application Notes and Protocols: Investigating the Anti-Inflammatory Properties of Dihydropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Blood Pressure Regulation
Dihydropyridine (DHP) derivatives are a well-established class of organic compounds, widely recognized for their efficacy as L-type calcium channel blockers in the treatment of cardiovascular diseases like hypertension.[1][2][3] However, a growing body of evidence reveals a compelling new dimension to their pharmacological profile: significant anti-inflammatory activity.[4][5][6][7] This has opened up exciting avenues for repositioning these established drugs and developing novel DHP-based therapeutics for a range of inflammatory conditions.
These compounds exert their anti-inflammatory effects through mechanisms that are both dependent on and independent of their classical calcium channel blocking activity.[6] They have been shown to modulate key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) signaling cascade, and to reduce the production of pro-inflammatory mediators such as cytokines and nitric oxide.[5][8][9]
This guide provides a detailed overview of the anti-inflammatory properties of dihydropyridine derivatives, their mechanisms of action, and comprehensive protocols for their evaluation in both in vitro and in vivo models.
Mechanistic Insights: How Dihydropyridines Quell Inflammation
The anti-inflammatory effects of dihydropyridine derivatives are multifaceted. While the canonical mechanism involves the blockade of L-type voltage-gated calcium channels (CaV1), which are surprisingly expressed in immune cells, other pathways are also implicated.[10][11][12][13]
The Role of L-Type Calcium Channels in Immune Cells
Contrary to their initial characterization as signature molecules of excitable cells, components of the CaV1 subfamily of L-type calcium channels are functionally expressed in various immune cells, including T-lymphocytes, B-lymphocytes, and macrophages.[10][12][13] Calcium (Ca2+) is a crucial second messenger in these cells, regulating processes from activation and differentiation to cytokine production.[11][12][13] By modulating Ca2+ influx, DHPs can interfere with these downstream signaling events. For instance, treatment of T-lymphocytes with the DHP nifedipine has been shown to lower T-cell receptor (TCR)-induced Ca2+ flux, leading to decreased IL-2 production.[12][13]
Attenuation of the NF-κB Signaling Pathway
A pivotal mechanism underlying the anti-inflammatory action of DHPs is the suppression of the NF-κB pathway.[8][9] NF-κB is a master transcriptional regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[14][15][16][17]
Certain dihydropyridine derivatives have been demonstrated to inhibit the phosphorylation and subsequent nuclear translocation of NF-κB, thereby preventing the transcription of these inflammatory mediators.[8][9] This inhibition appears to be linked to the suppression of intracellular calcium levels.[8][9]
Caption: DHP Inhibition of the NF-κB Pathway.
Impact on Pro-inflammatory Mediators
A direct consequence of these mechanistic actions is a significant reduction in the production of key inflammatory molecules. Studies have shown that treatment with DHP derivatives can:
-
Decrease Pro-inflammatory Cytokine Levels: A notable reduction in the secretion of IL-6 and TNF-α has been observed in various experimental models.[5][8][9]
-
Inhibit Nitric Oxide (NO) Production: DHPs can suppress the expression of inducible nitric oxide synthase (iNOS), leading to lower levels of NO, a potent inflammatory mediator.[5]
-
Modulate Macrophage Activity: Some derivatives have been found to increase the phagocytic activity of macrophages and promote a shift towards an anti-inflammatory M2 phenotype, characterized by increased IL-10 secretion.[5]
Quantitative Data Summary: Efficacy of Dihydropyridine Derivatives
The following table summarizes the reported anti-inflammatory effects of various dihydropyridine derivatives from different studies.
| Compound Class | Model System | Measured Parameter | Observed Effect | Reference |
| 1,4-Dihydropyridines | LPS-stimulated RAW264.7 cells | IL-6 Production | Significant Inhibition | [5] |
| 1,4-Dihydropyridines | LPS-stimulated RAW264.7 cells | Nitric Oxide (NO) | Significant Inhibition | [5] |
| 1,4-Dihydropyridines | LPS-stimulated RAW264.7 cells | Phagocytic Activity | Increased | [5] |
| 1,4-Dihydropyridines | LPS-stimulated RAW264.7 cells | IL-10 Secretion | Increased | [5] |
| Azelnidipine | Human Mononuclear Leukocytes | fMLP-induced IL-8 | Significant Inhibition | [6] |
| Novel DHP Derivative | BV-2 Microglial Cells | IL-1β, IL-6, TNF Expression | Suppression | [8][9] |
| Lercanidipine | Hypertensive Patients | C-Reactive Protein (CRP) | Significant Decrease | [18] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for assessing the anti-inflammatory properties of dihydropyridine derivatives.
In Vitro Protocol: LPS-Induced Inflammatory Response in Macrophages
This protocol is designed to evaluate the ability of DHP derivatives to suppress the production of pro-inflammatory cytokines and nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7 or THP-1).[5][14][19][20]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Calcium channel blockers: Types, uses, and side effects [medicalnewstoday.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. L-type calcium channel blockers exert an antiinflammatory effect by suppressing expression of plasminogen receptors on macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory properties of azelnidipine, a dihydropyridine-based calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Dihydropyridine Derivative Attenuates NF-κB Activation via Suppression of Calcium Influx in a Mouse BV-2 Microglial Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. frontiersin.org [frontiersin.org]
- 11. Emerging Roles of L-Type Voltage-Gated and Other Calcium Channels in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Mutation of an L-Type Calcium Channel Gene Leads to T Lymphocyte Dysfunction [frontiersin.org]
- 13. Mutation of an L-Type Calcium Channel Gene Leads to T Lymphocyte Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. NF-κB Controls Cell Growth and Differentiation through Transcriptional Regulation of Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Involvement of Canonical NFκB Pathway in Megakaryocyte Differentiation Induction by Nanocurcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. minervamedica.it [minervamedica.it]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophilic Reactions of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the electrophilic substitution reactions of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. We delve into the electronic characteristics and reactivity of this substituted 2-pyridone scaffold, offering mechanistic insights into its behavior with common electrophiles. This guide includes field-proven, step-by-step protocols for key transformations such as halogenation and nitration, supported by explanations of the underlying principles that govern regioselectivity. The content is designed to bridge theoretical understanding with practical application, enabling scientists to effectively utilize this versatile building block in complex molecule synthesis.
Introduction: Understanding the Substrate's Reactivity
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry.[1] The 2-pyridone core is a privileged scaffold found in numerous biologically active molecules.[2] To effectively employ this substrate in synthesis, a thorough understanding of its electronic nature and reactivity towards electrophiles is paramount.
The reactivity of the pyridone ring is governed by a complex interplay of its substituents:
-
N-Methyl Group: The methyl group on the nitrogen atom is electron-donating via an inductive effect, which slightly increases the electron density of the ring. Crucially, it locks the molecule in the 2-pyridone (lactam) tautomeric form, preventing the formation of the 2-hydroxypyridine (lactim) tautomer.[1]
-
2-Oxo Group (Amide Carbonyl): This group is strongly electron-withdrawing through resonance, pulling electron density out of the ring. This deactivates the ring towards electrophilic attack compared to benzene.
-
4-Ester Group (Ethyl Carboxylate): This is also an electron-withdrawing group, primarily through resonance, further deactivating the ring.
Despite the presence of two deactivating groups, the 2-pyridone ring retains sufficient nucleophilicity to react with a range of electrophiles. The key to its synthetic utility lies in its predictable regioselectivity. Resonance analysis reveals that the C3 and C5 positions are the most electron-rich and, therefore, the most susceptible to electrophilic attack.[2] The C4 position is substituted, and the C6 position is sterically and electronically disfavored due to its proximity to the carbonyl group.
Caption: Resonance contributors illustrating electron density at C3 and C5. Note: Actual image generation for chemical structures is not supported. This is a placeholder.
General Principles of Electrophilic Aromatic Substitution (EAS)
The mechanism of EAS on the 2-pyridone ring follows the canonical two-step process: electrophilic attack to form a resonance-stabilized cationic intermediate (the sigma complex or arenium ion), followed by deprotonation to restore aromaticity.[3]
The regioselectivity is dictated by the stability of the sigma complex. Attack at the C3 or C5 position results in a more stable intermediate because the positive charge is delocalized over three atoms without placing it on the carbon adjacent to the electron-withdrawing carbonyl group. In contrast, attack at C6 would place a positive charge directly next to the carbonyl, which is highly destabilizing.
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04509C [pubs.rsc.org]
- 3. studysmarter.co.uk [studysmarter.co.uk]
Application Notes & Protocols: Strategic Derivatization of the Carboxylate Group in Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the chemical modification of the C4-carboxylate functional group of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. The 2-pyridone scaffold is a privileged structure in medicinal chemistry, and the ability to strategically diversify the carboxylate moiety is critical for structure-activity relationship (SAR) studies in drug discovery. This document outlines two primary pathways for derivatization: (1) saponification to the pivotal carboxylic acid intermediate, and (2) subsequent conversion to a diverse array of carboxamides via modern amide coupling techniques. We delve into the causality behind procedural choices, offering insights honed from practical laboratory experience to ensure robust and reproducible outcomes for researchers, chemists, and drug development professionals.
Introduction: The Strategic Importance of the 2-Pyridone Core
The 1-methyl-2-oxo-1,2-dihydropyridine moiety is a recurring motif in a multitude of biologically active compounds. Its unique electronic and structural properties make it an attractive scaffold for targeting various biological pathways. The ethyl carboxylate at the C4-position of the title compound serves as a versatile chemical handle. Its derivatization allows for the systematic exploration of chemical space, enabling the modulation of critical physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. These modifications are instrumental in optimizing a compound's pharmacokinetic and pharmacodynamic profile.
This guide focuses on the most common and synthetically valuable transformations of the C4-ethyl ester, providing a logical workflow from the starting material to a library of diverse derivatives.
Overall Derivatization Strategy
The most reliable and versatile strategy for derivatizing the ethyl ester is a two-stage approach. First, the chemically stable ester is hydrolyzed to the more reactive carboxylic acid. This acid then becomes the central hub from which numerous derivatives, most notably amides, can be synthesized under controlled and mild conditions.
Figure 1: General workflow for derivatizing the C4-carboxylate.
Protocol 1: Saponification to the Carboxylic Acid Intermediate
The conversion of the ethyl ester to the corresponding carboxylic acid (1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid) is the foundational first step.[1][2] While acid-catalyzed hydrolysis is possible, base-mediated saponification is generally preferred due to its irreversibility and the ease of product isolation.[3] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic ester carbonyl.
Rationale for Method Selection
-
Irreversibility: Unlike acid hydrolysis, which is an equilibrium process, saponification drives the reaction to completion by forming a carboxylate salt.[3]
-
Purity: The carboxylic acid product is easily separated from the neutral starting material and alcohol byproduct (ethanol) through a simple acid-base workup.
-
Mild Conditions: The reaction can typically be conducted at moderate temperatures, preserving the integrity of the pyridone core.
Detailed Experimental Protocol
Materials:
-
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Deionized Water
-
Hydrochloric Acid (HCl), 2 M
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (1.0 eq) in a suitable solvent such as a 1:1 mixture of THF/water or ethanol (approx. 10 mL per gram of ester).
-
Base Addition: Add a solution of NaOH (1.5 - 2.0 eq) in water to the flask.
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all starting material is consumed (typically 2-4 hours).
-
Cooling & Solvent Removal: Allow the reaction to cool to room temperature. If a co-solvent like THF or ethanol was used, remove it under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2 M HCl with stirring to acidify the mixture to a pH of ~2-3. A precipitate of the carboxylic acid should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid as a solid.
-
Purification: The product is often pure enough for the next step. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Amide Bond Formation
The amide bond is a cornerstone of medicinal chemistry, present in approximately 25% of all available drugs.[4] Direct condensation of a carboxylic acid and an amine is inefficient. Therefore, the carboxylic acid must first be "activated" to increase the electrophilicity of the carbonyl carbon. This is most commonly achieved in situ using a coupling reagent.
The Role of Coupling Reagents
Modern amide synthesis largely avoids the conversion to harsh intermediates like acyl chlorides.[5][6][7] Instead, coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU are used. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea or active ester intermediate, which is then readily attacked by the amine nucleophile.[8][9]
Why use a coupling reagent?
-
High Yields: They facilitate efficient amide bond formation under mild conditions.
-
Low Epimerization: Crucial when working with chiral substrates.
-
Broad Substrate Scope: Effective for a wide variety of carboxylic acids and amines.
-
Operational Simplicity: The reaction is typically a one-pot procedure.
Figure 2: Key components in a modern amide coupling reaction.
Detailed Experimental Protocol (General)
Materials:
-
1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (from Protocol 1)
-
Amine of choice (primary or secondary)
-
Coupling Reagent (see Table 1)
-
Non-nucleophilic base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc) or DCM for extraction
-
Brine, MgSO₄ or Na₂SO₄
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF or DCM (approx. 20 mL per gram of acid).
-
Reagent Addition: Add the amine (1.1 eq), followed by the coupling reagent (1.2 eq), and finally the base (e.g., DIPEA, 2.0-3.0 eq). The order of addition can be critical; adding the base last is often recommended.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup (Quenching): Dilute the reaction mixture with EtOAc or DCM. Wash with saturated aqueous NaHCO₃ (2x), followed by water (1x) and brine (1x). This removes unreacted acid, excess coupling reagents, and the base.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the pure amide.
Data Summary: Common Coupling Conditions
| Coupling Reagent | Activating Group | Base (eq) | Solvent | Temp (°C) | Key Advantages/Considerations |
| HATU | OAt-ester | DIPEA (2-3) | DMF, DCM | 20-25 | High efficiency, fast reaction times, good for hindered substrates.[9] |
| HBTU | OBt-ester | DIPEA (2-3) | DMF, DCM | 20-25 | Cost-effective alternative to HATU, very reliable.[8] |
| EDC/HOBt | OBt-ester | DIPEA/DMAP | DCM | 20-25 | Water-soluble urea byproduct is easily removed during workup. |
| SOCl₂ | Acyl Chloride | Pyridine | Toluene, DCM | 0 to reflux | Classic method, highly reactive intermediate, generates acidic HCl byproduct.[5] |
Alternative Derivatization: Reduction to Primary Alcohol
For further diversification, the ethyl ester can be selectively reduced to the corresponding primary alcohol (4-(hydroxymethyl)-1-methylpyridin-2(1H)-one). This transformation introduces a new site for potential derivatization, such as etherification or oxidation.
Rationale for Reagent Selection
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. Importantly, under controlled conditions, it can selectively reduce the ester without affecting the amide-like carbonyl group within the 2-pyridone ring.[10]
Protocol Outline
Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be run under a strictly inert atmosphere.
-
Setup: Suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF in a flame-dried flask under nitrogen at 0 °C.
-
Ester Addition: Slowly add a solution of the Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature until the starting material is consumed (monitor by TLC).
-
Workup (Fieser): Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing thoroughly with THF or EtOAc.
-
Purification: Concentrate the filtrate and purify the resulting alcohol by column chromatography.
Conclusion
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a valuable starting material for creating diverse chemical libraries. The protocols detailed herein provide robust and reproducible methods for its derivatization. By first hydrolyzing the ester to the key carboxylic acid intermediate, researchers unlock access to a vast array of potential amide analogues through well-established and reliable coupling chemistry. This strategic approach is fundamental to the iterative process of lead optimization in modern drug discovery.
References
-
Title: Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Ullmann condensation Source: Wikipedia URL: [Link]
-
Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews URL: [Link]
-
Title: Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate Source: ResearchGate URL: [Link]
-
Title: Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate Source: ResearchGate URL: [Link]
-
Title: Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate Source: PMC - NIH URL: [Link]
-
Title: Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates Source: ResearchGate URL: [Link]
-
Title: Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides. Source: ResearchGate URL: [Link]
-
Title: Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL: [Link]
-
Title: 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid Source: PubChem URL: [Link]
-
Title: Hydrolysis of Esters Source: Chemguide URL: [Link]
-
Title: Converting carboxylic acids into acyl (acid) chlorides Source: Chemguide URL: [Link]
-
Title: Reactions of Acid Chlorides (ROCl) with Nucleophiles Source: Chemistry Steps URL: [Link]
-
Title: Acid to Acid Chloride - Common Conditions Source: Organic Chemistry Portal URL: [Link]
Sources
- 1. CAS 33972-97-3 | 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid - Synblock [synblock.com]
- 2. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C7H7NO3 | CID 819923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 7. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. growingscience.com [growingscience.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Authored by: A Senior Application Scientist
Introduction
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science.[1] Its substituted 2-pyridone core is a prevalent scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer and antiviral activities.[1] The strategic placement of the methyl group on the nitrogen atom and the carboxylate at the 4-position makes it a versatile intermediate for further functionalization. This document provides a comprehensive guide for the large-scale synthesis of this compound, focusing on a robust and scalable methodology. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering in-depth technical insights and practical guidance.
Synthetic Strategy: The Oxidation of a Pyridinium Salt Precursor
The most direct and scalable route to Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves the alkaline potassium ferricyanide oxidation of an N-methylpyridinium salt.[2] This well-established reaction provides a reliable method for the conversion of pyridinium salts to their corresponding 2-pyridones.[2][3]
The overall synthetic transformation can be depicted as follows:
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you optimize your reaction yields and product purity.
Introduction to the Synthesis
The synthesis of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, a valuable scaffold in medicinal chemistry, is typically approached through a multi-step process. A common strategy involves the initial formation of a substituted 2-pyridone ring, followed by N-alkylation. While seemingly straightforward, this synthesis pathway presents several critical junctures where optimization is key to achieving high yields and purity. This guide will focus on a plausible and widely adaptable two-step synthesis:
-
Step 1: Cyclization to form Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate. This step often involves the condensation of an enamine with a suitable C3 synthon, or a variation of the Hantzsch pyridine synthesis, which can have drawbacks such as harsh conditions and low yields.[1]
-
Step 2: N-methylation of the 2-pyridone intermediate. This step is prone to a common side reaction: O-alkylation, which can significantly reduce the yield of the desired N-methylated product.
This support center will provide detailed protocols, troubleshooting for each of these key stages, and address overarching frequently asked questions.
Troubleshooting Guide: Question & Answer Format
Part 1: Cyclization Reaction Issues
Question 1: My cyclization reaction to form the 2-pyridone intermediate is resulting in a low yield or a complex mixture of byproducts. What are the likely causes and how can I improve the outcome?
Answer:
Low yields and complex mixtures in 2-pyridone synthesis often stem from several factors related to the reaction conditions and the stability of intermediates. A common approach involves the reaction of an enamine of a β-ketoester with a malonyl chloride equivalent.
Causality Behind the Issue:
-
Side Reactions of Malonyl Chloride: Malonyl chloride is highly reactive and can undergo self-condensation or reaction with the solvent, especially if moisture is present. In the presence of a base like pyridine, it can also form colored impurities.
-
Incomplete Enamine Formation: The initial formation of the enamine from ethyl acetoacetate and methylamine needs to be driven to completion to ensure it is the primary nucleophile in the reaction.
-
Suboptimal Reaction Temperature: The cyclization step is often temperature-sensitive. Too low a temperature can lead to an impractically slow reaction, while excessively high temperatures can promote decomposition and side reactions, such as resinification.[2]
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to unreacted starting materials and the formation of byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in the cyclization step.
Step-by-Step Solutions:
-
Ensure Anhydrous Conditions: All glassware should be oven-dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reagent Addition: Add the malonyl chloride solution dropwise to the cooled solution of the enamine and a non-nucleophilic base (e.g., triethylamine). This maintains a low concentration of the acid chloride, minimizing self-condensation.
-
Temperature Control: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Monitor the reaction by TLC to determine the optimal reaction time and temperature.
-
Alternative C3 Synthons: If malonyl chloride proves problematic, consider using less reactive alternatives like bis(2,4,6-trichlorophenyl) malonate, which has been successfully used in the synthesis of 4-hydroxy-2-pyridone derivatives.[3]
Part 2: N-Methylation Reaction Issues
Question 2: I am observing a significant amount of the O-methylated byproduct during the N-methylation of my 2-pyridone intermediate. How can I improve the selectivity for N-methylation?
Answer:
The formation of the O-methylated isomer is a classic competing reaction in the alkylation of 2-pyridones due to the ambident nucleophilic nature of the pyridone anion. The ratio of N- to O-alkylation is highly dependent on the reaction conditions.
Causality Behind the Issue:
-
Hard and Soft Acid-Base (HSAB) Theory: The nitrogen atom is a "softer" nucleophilic center, while the oxygen atom is "harder." Hard alkylating agents (e.g., dimethyl sulfate) tend to react at the harder oxygen center, while softer agents (e.g., methyl iodide) have a higher propensity for the softer nitrogen center.
-
Counter-ion Effect: The nature of the cation associated with the pyridone anion influences the site of alkylation. Larger, more polarizable cations (like cesium) can favor O-alkylation, while smaller, less polarizable cations (like lithium) are often associated with increased N-alkylation.
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO can solvate the cation, leaving the pyridone anion more "naked" and reactive, which can influence the N/O selectivity.
Troubleshooting and Optimization Strategies:
| Parameter | Condition Favoring N-Methylation | Condition Favoring O-Methylation | Rationale |
| Base | LiH, NaH | K₂CO₃, Cs₂CO₃ | Smaller cations (Li⁺, Na⁺) associate more strongly with the oxygen, sterically hindering O-alkylation. |
| Solvent | DMF, DMSO | Protic solvents (e.g., ethanol) | Polar aprotic solvents enhance the nucleophilicity of the nitrogen. |
| Alkylating Agent | Methyl iodide (softer) | Dimethyl sulfate (harder) | Softer electrophiles preferentially react at the softer nitrogen nucleophile. |
| Additive | Tetrabutylammonium fluoride | - | Can promote N-alkylation with high selectivity.[4] |
Experimental Protocol for Selective N-Methylation:
-
Preparation: To a solution of the ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate intermediate in anhydrous DMF, add 1.1 equivalents of lithium hydride (LiH) portion-wise at 0 °C under an inert atmosphere.
-
Reaction: Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.
-
Alkylation: Add 1.2 equivalents of methyl iodide dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Part 3: Purification Challenges
Question 3: My final product is difficult to purify, and I suspect the presence of persistent impurities. What are common impurities in this synthesis, and what are the best purification strategies?
Answer:
Purification can be challenging due to the presence of unreacted starting materials, the O-alkylated isomer, and other byproducts. The polarity of these compounds can be quite similar.
Common Impurities and Their Origin:
| Impurity | Origin |
| Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate | Incomplete N-methylation. |
| Ethyl 2-methoxy-pyridine-4-carboxylate | O-methylation side reaction. |
| Unidentified polar baseline material | Decomposition or polymerization products, especially if the reaction was overheated. |
Purification Workflow:
Caption: A general workflow for the purification of the final product.
Recommended Purification Protocols:
-
Column Chromatography: This is often the most effective method for separating the N- and O-methylated isomers.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system should be determined by TLC analysis of the crude mixture.
-
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be used to obtain highly pure material.
-
Solvent Systems: A mixture of dichloromethane and hexanes, or ethanol and water can be effective.[5] The choice of solvent will depend on the solubility of the product and impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the overall expected yield for this two-step synthesis? A1: While the yield can vary significantly based on the optimization of each step, a well-optimized synthesis can be expected to have a yield of around 60-70% for the cyclization step and 80-90% for a selective N-methylation, leading to an overall yield in the range of 48-63%.
Q2: Are there any specific safety precautions I should take during this synthesis? A2: Yes. Malonyl chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE). Methyl iodide is a carcinogen and should also be handled with extreme care in a well-ventilated fume hood. Reactions involving sodium hydride or lithium hydride are highly flammable and water-reactive; these should be set up under an inert atmosphere and quenched carefully.
Q3: Can I use a different alkylating agent for the N-alkylation step? A3: Yes, other alkylating agents can be used. However, keep in mind the principles of HSAB theory. Softer alkylating agents like ethyl iodide or benzyl bromide will also favor N-alkylation. Harder reagents like dimethyl sulfate are more likely to produce a higher proportion of the O-alkylated byproduct.
Q4: How can I confirm the structure of my final product and differentiate it from the O-methylated isomer? A4: The most definitive methods are ¹H NMR and ¹³C NMR spectroscopy. The chemical shifts of the N-methyl group will be distinct from the O-methyl group. In the ¹H NMR, the N-CH₃ signal will typically appear around 3.5 ppm, while an O-CH₃ signal would be expected further downfield, closer to 4.0 ppm. Additionally, mass spectrometry will confirm the correct molecular weight of your product.
References
-
Cocco, M. T., Congiu, C., & Onnis, V. (2000). Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. European Journal of Medicinal Chemistry, 35(5), 545–552. [Link]
-
Fronk, M. H., & Mosher, H. S. (1968). Ethyl N-Methyl-2-pyridone-4-carboxylate and Derivatives. Journal of Organic Chemistry, 33(11), 4234-4236. [Link]
-
Wikipedia contributors. (2023, December 1). Hantzsch pyridine synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]
-
Khamgaonkar, V. D., Kore, P. V., Game-Patil, M. M., & Kshirsagar, S. S. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. Pharmaceutical Chemistry Journal, 1(326). [Link]
-
ResearchGate. (n.d.). Malonyl dichloride reactivity in the presence of pyridine and mono-boc-protected phenylenediamine? Retrieved January 18, 2026, from [Link]
- López-Alvarado, P., Avendaño, C., & Menéndez, J. C. (1995). A New General and Efficient Synthesis of 4-Aryl- and 4-Alkyl-Substituted 5-Alkoxycarbonyl-3,4-dihydropyridin-2(1H)-ones. Heterocycles, 41(1), 125-134.
- Vasin, V. A., Razin, V. V., & Kostryukov, S. G. (2002). A new synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Russian Chemical Bulletin, 51(9), 1739–1740.
- Patel, B. H., Mason, A. M., & Barrett, A. G. M. (2011). Enamine formation of substituted keto-dioxinones followed by thermolysis and cyclization-aromatization enables the synthesis of various 6-substituted-4-hydroxy-2-pyridinones in good yields. Organic Letters, 13(19), 5156–5159.
-
Filali Baba, Y., Kandri Rodi, Y., Hayani, S., Jasinski, J. P., Kaur, M., & Essassi, E. M. (2017). Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate. IUCrData, 2(7), x170917. [Link]
- Fronk, M. H., & Mosher, H. S. (1968). Ethyl N-Methyl-2-pyridone-4-carboxylate and Derivatives. The Journal of Organic Chemistry, 33(11), 4234–4236.
- Cocco, M. T., Congiu, C., & Onnis, V. (2000). Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. European journal of medicinal chemistry, 35(5), 545–552.
- Khamgaonkar, V. D., Kore, P. V., Game-Patil, M. M., & Kshirsagar, S. S. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl)
-
ResearchGate. (n.d.). Malonyl dichloride reactivity in the presence of pyridine and mono-boc-protected phenylenediamine? Retrieved January 18, 2026, from [Link]
- Vasin, V. A., Razin, V. V., & Kostryukov, S. G. (2002). A New Synthesis of 4-Oxo-1,4-dihydropyridine-3-carboxylates. Russian Chemical Bulletin, 51(9), 1739-1740.
- Patel, B. H., Mason, A. M., & Barrett, A. G. M. (2011). Enamine formation of substituted keto-dioxinones followed by thermolysis and cyclization-aromatization enables the synthesis of various 6-substituted-4-hydroxy-2-pyridinones in good yields. Organic letters, 13(19), 5156–5159.
- Filali Baba, Y., Kandri Rodi, Y., Hayani, S., Jasinski, J. P., Kaur, M., & Essassi, E. M. (2017). Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate.
- CN101654432B, Method for N-alkyl
- Fronk, M. H., & Mosher, H. S. (1968). Ethyl N-Methyl-2-pyridone-4-carboxylate and Derivatives. The Journal of Organic Chemistry, 33(11), 4234-4236.
- Cocco, M. T., Congiu, C., & Onnis, V. (2000). Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. European Journal of Medicinal Chemistry, 35(5), 545-552.
- V. D. Khamgaonkar, P. V. Kore, M. M. Game-Patil and S. S. Kshirsagar, (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl)
- CN101654432B, Method for N-alkyl
-
ResearchGate. (n.d.). Malonyl dichloride reactivity in the presence of pyridine and mono-boc-protected phenylenediamine? Retrieved January 18, 2026, from [Link]
- Vasin, V. A., Razin, V. V., & Kostryukov, S. G. (2002). A new synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Russian Chemical Bulletin, 51(9), 1739-1740.
- Patel, B. H., Mason, A. M., & Barrett, A. G. M. (2011). Enamine formation of substituted keto-dioxinones followed by thermolysis and cyclization-aromatization enables the synthesis of various 6-substituted-4-hydroxy-2-pyridinones in good yields. Organic Letters, 13(19), 5156-5159.
- Filali Baba, Y., Kandri Rodi, Y., Hayani, S., Jasinski, J. P., Kaur, M., & Essassi, E. M. (2017). Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate.
Sources
"common side products in the synthesis of 1,2-dihydropyridines"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 1,2-dihydropyridines. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to aid researchers in navigating the complexities of 1,2-dihydropyridine synthesis. Our goal is to equip you with the knowledge to anticipate, identify, and resolve common challenges encountered during your experimental work, ensuring the successful and efficient synthesis of your target molecules.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the synthesis of 1,2-dihydropyridines.
Q1: My Hantzsch-type reaction is yielding the 1,4-dihydropyridine isomer instead of the desired 1,2-dihydropyridine. How can I favor the formation of the 1,2-isomer?
A1: The regioselectivity between 1,2- and 1,4-dihydropyridine formation in Hantzsch-type syntheses is a common challenge influenced by several factors. Here are key strategies to promote the formation of the 1,2-isomer:
-
Solvent and Catalyst Choice: The selection of solvent and catalyst is critical. Some studies have shown that catalyst-free, solvent-free conditions at room temperature can favor the formation of the 1,2-dihydropyridine regioisomer.[1] The use of specific heterogeneous catalysts, such as phosphotungstic acid on alumina, has also been reported to selectively yield 1,2-dihydropyridines, particularly with aromatic aldehydes.[1]
-
Reaction Temperature: Lower reaction temperatures can sometimes favor the kinetic 1,2-adduct over the thermodynamically more stable 1,4-adduct.
-
Nature of Reactants: The structure of the aldehyde and the β-dicarbonyl compound can influence the regiochemical outcome. Aromatic aldehydes, for instance, have been shown to favor 1,2-dihydropyridine formation under certain conditions.[1]
Q2: I am observing significant formation of the corresponding pyridine as a side product. What are the primary causes and how can I minimize this?
A2: The oxidation of the initially formed dihydropyridine to the aromatic pyridine is a very common side reaction, driven by the thermodynamic stability of the aromatic ring.[2] Here’s how to address it:
-
Control of Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen, which can promote oxidation.
-
Choice of Oxidizing Agent (if applicable): If your synthesis involves a subsequent oxidation step to form a pyridine, ensure you are not inadvertently introducing oxidizing conditions during the dihydropyridine synthesis. Conversely, if you are trying to isolate the dihydropyridine, avoid reagents that can act as oxidants.
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the likelihood of oxidation. Monitor the reaction progress by TLC or LC-MS and aim to stop the reaction as soon as the starting materials are consumed.
-
Purification Strategy: Prompt purification of the crude product can prevent further oxidation of the desired 1,2-dihydropyridine.
Q3: My reaction yield is consistently low. What are the common culprits?
A3: Low yields in dihydropyridine synthesis can stem from several issues:
-
Suboptimal Reaction Conditions: The classic Hantzsch reaction conditions are often harsh and can lead to low yields.[2] Consider exploring modern methodologies, such as microwave-assisted synthesis or the use of more efficient catalysts like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation.[3]
-
Incomplete Reaction: Monitor the reaction closely to ensure it has gone to completion. If starting materials remain, consider adjusting the reaction time, temperature, or catalyst loading.
-
Side Product Formation: As discussed in Q1 and Q2, the formation of isomeric dihydropyridines and oxidized pyridines can significantly reduce the yield of the desired product.
-
Decomposition of Starting Materials or Product: 1,2-Dihydropyridines can be sensitive to acidic or basic conditions and may decompose upon prolonged exposure. Ensure your work-up and purification conditions are appropriate.
II. Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides a more detailed, problem-oriented approach to troubleshooting persistent issues in your 1,2-dihydropyridine synthesis.
| Observed Problem | Potential Cause(s) | Suggested Troubleshooting Steps & Rationale |
| Formation of an unexpected isomer (not 1,4-DHP) | Acid- or Base-Catalyzed Rearrangement: 1,2-Dihydropyridines can be susceptible to isomerization under certain pH conditions, potentially leading to the formation of more stable tetrahydropyridine derivatives or other rearranged products.[4] | 1. Neutralize the Reaction Mixture: After the reaction is complete, carefully neutralize the mixture before work-up to prevent acid or base-catalyzed rearrangements. 2. Buffer the Reaction: If the reaction is sensitive to pH changes, consider using a buffered solvent system. 3. Analyze the Side Product: Isolate and characterize the unexpected isomer to understand the rearrangement pathway. This will provide valuable insight for optimizing reaction conditions. |
| Presence of Dimeric Byproducts | Photodimerization: Dihydropyridines, particularly 1,4-isomers, are known to undergo [2+2] photodimerization upon exposure to light. While less documented for 1,2-isomers, it remains a possibility. | 1. Protect the Reaction from Light: Conduct the reaction and subsequent manipulations in a flask wrapped in aluminum foil or in a dark environment. 2. Use a Light Source with Appropriate Wavelength: If a photochemical step is intended, carefully control the wavelength of light to favor the desired reaction over dimerization. |
| Difficult Separation of 1,2-DHP from 1,4-DHP and Pyridine | Similar Polarity of Products: The desired 1,2-dihydropyridine, its 1,4-isomer, and the corresponding pyridine often have very similar polarities, making their separation by standard column chromatography challenging. | 1. Optimize Flash Chromatography Conditions: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). A shallow gradient elution can improve separation. Using a less polar solvent system where the desired compound has an Rf of ~0.2 is a good starting point.[5] 2. High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC using a chiral or a suitable reverse-phase column can be highly effective. Different elution modes (normal phase, reversed phase) should be explored to achieve optimal separation.[6][7] 3. Crystallization: If the desired product is a solid, fractional crystallization can be an effective purification method. Experiment with different solvent systems to find one in which the desired isomer has lower solubility than the impurities.[7] |
| Product Decomposition During Purification | Acidic Silica Gel: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive 1,2-dihydropyridines. | 1. Deactivate Silica Gel: Before use, wash the silica gel with a dilute solution of a non-nucleophilic base like triethylamine in the eluent, then flush with the eluent alone. This neutralizes the acidic sites on the silica.[5] 2. Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a polymer-based stationary phase for chromatography. 3. Minimize Contact Time: Perform the chromatography as quickly as possible to reduce the time the compound is in contact with the stationary phase. |
III. Visualizing Reaction Pathways: From Starting Materials to Products and Byproducts
The following diagram illustrates the general reaction pathways in a Hantzsch-type synthesis, highlighting the formation of the desired 1,2-dihydropyridine and its common side products.
Caption: Reaction pathways in 1,2-dihydropyridine synthesis.
IV. Key Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography Purification of 1,2-Dihydropyridines
This protocol provides a general guideline for the purification of 1,2-dihydropyridines from common side products. Optimization of the solvent system is crucial and should be determined by thin-layer chromatography (TLC) beforehand.
-
TLC Analysis: Develop a TLC method to separate the desired 1,2-dihydropyridine from its side products. A good starting solvent system is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product.
-
Column Preparation:
-
Select a column with an appropriate diameter and length based on the amount of crude material.
-
Pack the column with silica gel using the chosen eluent (wet packing is generally preferred).
-
If the product is acid-sensitive, pre-treat the silica gel by flushing the packed column with the eluent containing 1-2% triethylamine, followed by the pure eluent.[5]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the chosen solvent system.
-
For closely eluting compounds, a shallow gradient elution (gradually increasing the polarity of the eluent) can significantly improve separation.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation: Combine the fractions containing the pure 1,2-dihydropyridine and remove the solvent under reduced pressure.
Protocol 2: Recrystallization for the Purification of Solid 1,2-Dihydropyridines
Recrystallization is an effective method for purifying solid compounds. The key is to find a suitable solvent or solvent pair.
-
Solvent Screening:
-
Test the solubility of the crude product in various solvents at room temperature and at their boiling points.
-
An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
-
If a single solvent is not suitable, a solvent pair (one in which the compound is soluble and one in which it is insoluble) can be used.
-
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. Cooling the solution further in an ice bath can increase the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
V. References
-
Direct Enantiomeric Resolution of Seventeen Racemic 1,4-Dihydropyridine-Based Hexahydroquinoline Derivatives by HPLC. (n.d.). MDPI. [Link]
-
Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. (n.d.). MDPI. [Link]
-
Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester. [Link]
-
Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. (2021). Nature Communications. [Link]
-
Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. (n.d.). NIH. [Link]
-
One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (n.d.). Beilstein Journals. [Link]
-
One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. (2020). Beilstein Journal of Organic Chemistry. [Link]
-
Hantzsch pyridine synthesis. (n.d.). Wikipedia. [Link]
-
A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (n.d.). Taylor & Francis Online. [Link]
-
Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. (2023). MDPI. [Link]
-
Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. (n.d.). MDPI. [Link]
-
1,2,3,4-tetrahydropyridines. Novel isomers of 1,4-dihydropyridine calcium channel blockers. (1988). Journal of Medicinal Chemistry. [Link]
-
Aromatization of 1,4-Dihydropyridines by Hydrogen Peroxide in the Presence of Nano-Fe2O3 at Room Temperature. (n.d.). Oriental Journal of Chemistry. [Link]
-
Synthesis of 1,2- and 1,4-dihydropyridines. (n.d.). The Journal of Organic Chemistry. [Link]
-
SUPPORTING INFORMATION Directed Functionalization of 1,2-Dihydropyridines: Stereoselective Synthesis of 2,6-Disubstitut. (n.d.). The Royal Society of Chemistry. [Link]
-
HPLC method for analysis of a new 1,4-dihydropyridine: application to pharmacokinetic study in rabbit. (n.d.). PubMed. [Link]
-
Separation of neutral dihydropyridines and their enantiomers using electrokinetic chromatography. (2004). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Purification of different Pyridines using Waters X-bridge prep column. (n.d.). Flash-Chromatography. [Link]
-
Successful flash chromatography. (n.d.). Biotage. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]
-
Direct and co-catalytic oxidative aromatization of 1,4-dihydropyridines and related substrates using gold nanoparticles supported on carbon nanotubes. (n.d.). CORE. [Link]
Sources
- 1. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification [chem.rochester.edu]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting the Hantzsch Synthesis for Substituted Pyridines
Welcome to the technical support center for the Hantzsch pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to empower your experimental design and execution.
Troubleshooting Guide
This section addresses specific issues you may encounter during the Hantzsch synthesis in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My Hantzsch pyridine synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the Hantzsch synthesis are a common challenge and can arise from several factors. The classical methods often require harsh reaction conditions and long reaction times, which can lead to product degradation or incomplete conversion.[1] Here’s a breakdown of key parameters to investigate:
-
Solvent and Temperature: The choice of solvent is critical. While classic protocols often use alcohols like ethanol, studies have shown that greener and more efficient alternatives exist.[1] For instance, conducting the reaction in aqueous micelles has demonstrated significantly improved yields.[2] Temperature is another crucial factor; for some substrates, an optimal temperature exists, above which efficiency may decrease.[1] Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[3]
-
Catalyst: The Hantzsch reaction can be catalyzed by acids. The use of a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation has been shown to produce yields of up to 96%.[1] For industrial applications, zeolites have proven effective in the gas phase.[1] More recently, ceric ammonium nitrate (CAN) has been used as an efficient catalyst for solvent-free reactions at room temperature.[4]
-
Reaction Conditions: Modern approaches have moved towards more environmentally friendly and efficient conditions. Solvent-free reactions or the use of aqueous micelles can be excellent alternatives to traditional organic solvents.[1]
Here is a troubleshooting workflow to systematically address low yield issues:
Caption: Troubleshooting workflow for low yields in Hantzsch pyridine synthesis.
Issue 2: Formation of Side Products
Question: I am observing significant amounts of side products in my reaction mixture. What are they and how can I minimize their formation?
Answer: The Hantzsch synthesis is a multi-component reaction, and several competing pathways can lead to the formation of undesired byproducts.[2] Understanding these side reactions is key to suppressing them.
-
1,2-Dihydropyridine Isomers: Mechanistically, the reaction can produce the 1,2-dihydropyridine isomer as a competitive side product to the desired 1,4-dihydropyridine.[5] The formation of this isomer is influenced by the Michael addition step of the enamine intermediate to the β-dicarbonyl compound.[5] The choice of aldehyde can influence the regioselectivity, with aliphatic aldehydes often favoring the 1,4-isomer, while aromatic aldehydes may lead to a mixture.[5]
-
Knoevenagel Condensation Products: The initial step of the reaction is a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester.[6] If the subsequent steps are slow, this intermediate may accumulate or participate in other reactions.
-
Oxidative Aromatization: In some cases, especially with aryl or heteroaryl groups at the 4-position of the pyridine ring, spontaneous oxidative aromatization of the dihydropyridine intermediate can occur.[7] While the pyridine is often the desired final product, uncontrolled oxidation can lead to a mixture of the dihydropyridine and pyridine.
To minimize side product formation, consider the following:
-
Catalyst Choice: A catalyst can steer the reaction towards the desired pathway. For example, some catalysts may favor the formation of the 1,4-dihydropyridine over the 1,2-isomer.[7]
-
Control of Reaction Conditions: Carefully controlling the temperature and reaction time can prevent the formation of degradation products.
-
Nitrogen Source: The choice of ammonia source can be critical. While ammonium acetate is common, other ammonium salts can sometimes lead to inseparable mixtures of byproducts.[8]
Issue 3: Inefficient Aromatization
Question: The aromatization of my 1,4-dihydropyridine is incomplete or failing. What are the best methods to achieve full conversion to the pyridine?
Answer: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which then needs to be oxidized to the corresponding pyridine.[2] The driving force for this step is the formation of a stable aromatic ring.[2] However, this oxidation can sometimes be challenging.
-
Classical Oxidants: Traditional oxidizing agents include nitric acid, potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).[2] These reagents, while effective, can be harsh, leading to low yields, side product formation, and difficult workups.[2]
-
Milder and More Efficient Methods: To overcome the drawbacks of classical oxidants, several milder methods have been developed:
-
Ferric Chloride (FeCl₃): This has been used for direct aromatization in a one-pot synthesis.[2]
-
Iodine in Refluxing Methanol: This provides a less aggressive alternative.[2]
-
Photochemical Conditions: Both UV and visible light have been used for metal-free aromatization.[2]
-
Potassium Persulfate (K₂S₂O₈) with Visible Light: In an aqueous micellar medium, this method has shown near-quantitative yields in a short time.[9]
-
The choice of oxidant should be tailored to the specific substrate to maximize yield and minimize side reactions.
| Oxidizing Agent | Conditions | Advantages | Disadvantages |
| Nitric Acid (HNO₃) | Traditional | Strong oxidant | Harsh, can lead to side reactions |
| KMnO₄, CrO₃ | Traditional | Effective | Harsh, stoichiometric, waste disposal |
| FeCl₃ | One-pot | Convenient | Can be acidic |
| Iodine/Methanol | Reflux | Milder conditions | Requires heating |
| Visible Light/K₂S₂O₈ | Aqueous Micelles | "Green," high yield | Requires light source |
Frequently Asked Questions (FAQs)
What is the classical Hantzsch pyridine synthesis and its mechanism?
The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia or ammonium acetate) to form a 1,4-dihydropyridine.[2] This intermediate is then oxidized to the final substituted pyridine.[2]
The mechanism is generally understood to proceed through the following key steps:
-
Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound.[6][10]
-
Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to form an enamine.[6][10]
-
Michael Addition: The enamine adds to the α,β-unsaturated carbonyl compound in a Michael-type addition.[10]
-
Cyclization and Dehydration: The resulting intermediate undergoes cyclization and dehydration to form the 1,4-dihydropyridine ring.[11]
Caption: Simplified mechanism of the Hantzsch pyridine synthesis.
What are some "greener" alternatives to the classical Hantzsch synthesis conditions?
In recent years, there has been a significant effort to make the Hantzsch synthesis more environmentally friendly.[2] Some of these "green" chemistry approaches include:
-
Aqueous Media: Performing the reaction in water, sometimes with the aid of micelles, eliminates the need for volatile organic solvents.[2][8]
-
Solvent-Free Conditions: Reactions can be run neat, often with grinding or under microwave irradiation, which reduces waste and can accelerate the reaction.[4][9]
-
Alternative Energy Sources: Microwave irradiation and ultrasound have been used to improve reaction efficiency and reduce reaction times, often with lower energy consumption than conventional heating.[2][3]
-
Reusable Catalysts: The use of ionic liquids or solid-supported catalysts that can be recovered and reused improves the overall sustainability of the process.[2]
How does the choice of aldehyde affect the reaction outcome?
The aldehyde is a key component that ends up as the substituent at the 4-position of the pyridine ring. The nature of the aldehyde can significantly impact the reaction:
-
Aromatic vs. Aliphatic Aldehydes: Aromatic aldehydes are commonly used and generally give good yields. As mentioned earlier, they can sometimes lead to the formation of the 1,2-dihydropyridine isomer.[5] α,β-Unsaturated aryl aldehydes have been shown to react cleanly without polymerization.[8]
-
Steric Hindrance: Highly sterically hindered aldehydes may react more slowly or require more forcing conditions.
-
Formaldehyde: Using paraformaldehyde as a source of formaldehyde allows for the synthesis of 4-unsubstituted dihydropyridines.[8]
Experimental Protocols
Standard Hantzsch Synthesis of a 1,4-Dihydropyridine
This protocol is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (13 mmol).
-
Solvent Addition: Add a suitable solvent, such as ethanol (20-30 mL).
-
Heating: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Aromatization of a 1,4-Dihydropyridine using Ferric Chloride
-
Dissolution: Dissolve the 1,4-dihydropyridine (5 mmol) in a suitable solvent like acetone or acetonitrile.
-
Oxidant Addition: Add a solution of ferric chloride hexahydrate (10 mmol) in the same solvent dropwise to the dihydropyridine solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Workup: Once the oxidation is complete, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude pyridine can be purified by column chromatography on silica gel.
References
-
Wikipedia. Hantzsch pyridine synthesis. [Link]
-
Sharma, M. G., Rajani, D. P., & Patel, H. M. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170230. [Link]
-
Deadman, J. J., O'Mahony, G., Lynch, D., & Collins, S. G. (2015). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 11, 2087–2095. [Link]
-
Shen, L., et al. (2009). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Tetrahedron, 65(35), 7274-7280. [Link]
-
Guzmán, A., et al. (2024). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Catalysts, 14(1), 96. [Link]
-
Saini, A., Kumar, S., & Sandhu, J. S. (2007). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 66(11), 883-896. [Link]
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
-
Pramanik, A., & Ghosh, R. (2014). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. Journal of Chemistry, 2014, 827940. [Link]
-
Singh, A., & Kumar, D. (2018). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. International Journal of Scientific Research in Science and Technology, 4(8), 1-8. [Link]
-
ChemTube3D. Hantzsch pyridine synthesis - overview. [Link]
-
Scribd. Hantzsch Pyridine Synthesis | PDF. [Link]
-
Norcross, B. E., Clement, G., & Weinstein, M. (1991). The Hantzsch pyridine synthesis: A factorial design experiment for the introductory organic laboratory. Journal of Chemical Education, 68(2), 157. [Link]
-
Al-Amiery, A. A., et al. (2024). Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi-Component Hantzsch Reaction Using Catalytic Nanomaterials. ChemistryOpen, 13(1), e202300201. [Link]
-
Alvim, H. G. O., da Silva Júnior, E. N., & Neto, B. A. D. (2014). What do we know about the Hantzsch reaction? A brief history of the synthesis of dihydropyridines. RSC Advances, 4(90), 54282-54299. [Link]
-
Phillips, T. R. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1431. [Link]
-
Phillips, A. P. (1949). Hantzsch's Pyridine Synthesis. Journal of the American Chemical Society, 71(12), 4003-4007. [Link]
-
Wang, X., et al. (2018). One-pot Hantzsch synthesis of unsymmetrical substituted pyridines via condensation of 1, 3-dicarbonyl compounds with DMF and 1, 1-dichloro-2-nitroethene. Tetrahedron Letters, 59(35), 3339-3342. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. mdpi.com [mdpi.com]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bhu.ac.in [bhu.ac.in]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. scribd.com [scribd.com]
Technical Support Center: Alternative Catalysts for Dihydropyridine Synthesis
Welcome to the technical support center for the synthesis of dihydropyridines (DHPs) using alternative catalysts. This guide is designed for researchers, scientists, and professionals in drug development who are looking to move beyond traditional Hantzsch synthesis methods. The classical approach, while foundational, often suffers from drawbacks such as harsh reaction conditions, long reaction times, and low yields.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for employing a range of modern, alternative catalytic systems.
The information herein is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your reactions and troubleshoot effectively.
Section 1: Overarching Issues in Dihydropyridine Synthesis
Before delving into specific catalyst systems, it's crucial to understand the common challenges that can arise during the Hantzsch 1,4-dihydropyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in a Hantzsch dihydropyridine synthesis?
A1: Low yields in the Hantzsch synthesis are a frequent challenge and can be attributed to several factors.[2][3] The traditional method often necessitates extended reaction times and harsh conditions, which can lead to the degradation of the product or the formation of unwanted side products.[1][2] Key areas to investigate include:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction duration, or solvent choice can significantly impede the reaction.[3]
-
Purity of Reactants: Impurities present in the aldehyde, β-ketoester, or the ammonia source can have a substantial negative impact on the reaction's outcome.[2][3]
-
Side Reactions: The formation of byproducts, such as over-oxidized pyridine or Michael adducts, can consume starting materials and reduce the yield of the desired 1,4-DHP.[2]
-
Inefficient Purification: Product loss during the workup and purification steps is a common contributor to apparently low yields.[3]
Q2: My reaction is not proceeding to completion, and I have a significant amount of starting material remaining. How can I improve the conversion rate?
A2: Incomplete conversion is often linked to the reaction kinetics and the conditions employed. To drive the reaction forward, consider the following strategies:
-
Catalysis: The introduction of a catalyst can markedly accelerate the reaction. A diverse array of catalysts has proven effective, including Lewis acids (e.g., Yb(OTf)₃), Brønsted acids (e.g., p-toluenesulfonic acid), and various organocatalysts.[2]
-
Alternative Energy Sources: The use of microwave or ultrasound irradiation can drastically shorten reaction times and enhance yields when compared to conventional heating methods.[2]
-
Solvent Selection: The polarity of the solvent can influence the reaction rate.[2] For instance, conducting the reaction in aqueous micelles has been demonstrated to produce high yields.[2]
-
Reactant Concentration: Increasing the concentration of reactants or even performing the reaction under solvent-free conditions can sometimes boost reaction rates and yields.[2]
Troubleshooting Guide: General Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst or suboptimal reaction conditions. | Verify catalyst activity. Optimize temperature, solvent, and reaction time. Ensure purity of all reactants.[3] |
| Formation of a Complex Mixture of Products | Side reactions are dominating. | Lower the reaction temperature. Consider a more selective catalyst. Adjust the stoichiometry of the reactants. |
| Product Degradation | The dihydropyridine ring is sensitive to oxidation or decomposition under harsh conditions. | Employ milder reaction conditions. Use a less aggressive catalyst. Minimize exposure to air and light during workup. |
| Difficulty in Product Isolation | Product may be highly soluble in the reaction solvent or co-elute with impurities. | Change the solvent for extraction or recrystallization. Optimize the mobile phase for column chromatography. |
Section 2: Nanocatalysts in Dihydropyridine Synthesis
The use of nanomaterials as catalysts has revolutionized many organic transformations, including the synthesis of dihydropyridines. Their high surface area-to-volume ratio and unique electronic properties often lead to enhanced catalytic activity.[4]
Frequently Asked Questions (FAQs)
Q3: What are the main advantages of using nanocatalysts for dihydropyridine synthesis?
A3: Nanocatalysts offer several significant advantages over traditional homogeneous catalysts:
-
High Efficiency and Selectivity: Their large surface area provides more active sites, often leading to higher yields and better selectivity in shorter reaction times.[4]
-
Reusability: Many nanocatalysts, particularly magnetic nanoparticles, can be easily recovered from the reaction mixture and reused multiple times without a significant loss of activity, making the process more cost-effective and environmentally friendly.[5][6][7]
-
Mild Reaction Conditions: Nanocatalyst-mediated syntheses can often be carried out under milder conditions, such as at room temperature or with gentle heating, which helps to minimize side reactions and product degradation.[5][8]
-
Solvent-Free Conditions: Several nanocatalytic protocols for dihydropyridine synthesis have been developed to run under solvent-free conditions, further enhancing their green chemistry credentials.[5][8]
Q4: I am using magnetic nanoparticles as a catalyst, but I am experiencing a decrease in yield after a few cycles. What could be the cause?
A4: A decrease in the catalytic activity of magnetic nanoparticles upon recycling can be due to several factors:
-
Leaching of the Active Catalytic Species: The active component of the catalyst may gradually leach into the reaction medium during the reaction or washing steps.
-
Aggregation of Nanoparticles: The nanoparticles may aggregate, reducing the available surface area and the number of active sites.
-
Surface Poisoning: The catalyst surface may become blocked by adsorbed byproducts or impurities from the reactants or solvent.
-
Incomplete Recovery: A small amount of the catalyst may be lost during each recovery step, leading to a gradual decrease in the overall amount of catalyst used in subsequent runs.
Troubleshooting Guide: Nanocatalysts
| Issue | Potential Cause | Suggested Solution |
| Low Yields with a Fresh Nanocatalyst | Insufficient catalyst loading or suboptimal reaction conditions. | Increase the catalyst loading incrementally. Screen different solvents and temperatures. Ensure efficient stirring to overcome mass transfer limitations. |
| Difficulty in Recovering Magnetic Nanoparticles | Weak magnetic properties of the nanoparticles or high viscosity of the reaction medium. | Synthesize nanoparticles with higher magnetic saturation. Dilute the reaction mixture with a low-viscosity solvent before applying the magnetic field.[9] |
| Product Contamination with the Catalyst | Inefficient magnetic separation or leaching of the catalyst. | Wash the recovered catalyst thoroughly with an appropriate solvent. Consider coating the magnetic nanoparticles with a protective layer (e.g., silica) to prevent leaching.[7] |
Experimental Protocol: Synthesis of 1,4-Dihydropyridines using MnFe₂O₄ Nanoparticles
This protocol describes the synthesis of 1,4-dihydropyridines using superparamagnetic manganese ferrite (MnFe₂O₄) nanoparticles as a recyclable catalyst.[6]
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (2.4 mmol)
-
Ammonium acetate (1.2 mmol)
-
MnFe₂O₄ nanoparticles (5 mol%)
-
Ethanol (5 mL)
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), ethyl acetoacetate (2.4 mmol), ammonium acetate (1.2 mmol), and MnFe₂O₄ nanoparticles (5 mol%).
-
Add ethanol (5 mL) to the mixture.
-
Stir the reaction mixture at 78-80°C.[6]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add hot ethanol and separate the catalyst using an external magnet.[6]
-
Wash the catalyst with ethanol and acetone 3-4 times.[6]
-
Combine the organic layers and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.
Catalyst Recovery and Reuse:
The recovered magnetic nanoparticles can be dried at 60°C and reused for subsequent reactions without a significant loss of catalytic activity.[6]
Data Presentation: Comparison of Nanocatalysts for Dihydropyridine Synthesis
| Catalyst | Aldehyde | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| MnFe₂O₄ | Benzaldehyde | Ethanol | 78 | 1.5 h | 95 | [6] |
| AlCl₃@ZnO | Benzaldehyde | Solvent-free | RT | 30 min | 92 | [8] |
| Polyindole-TiO₂ | Benzaldehyde | Solvent-free | 50 | 2 h | 90 | [5] |
| Fe₃O₄@SiO₂-SO₃H | Benzaldehyde | Ethanol | 60 | 30 min | 96 | [10] |
Visualization: Nanocatalyst-Mediated Dihydropyridine Synthesis Workflow
Caption: Workflow for nanocatalyst-mediated dihydropyridine synthesis.
Section 3: Organocatalysis in Dihydropyridine Synthesis
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for various transformations. In the context of dihydropyridine synthesis, organocatalysts can provide excellent yields and, importantly, enable enantioselective reactions to produce chiral DHPs.[11][12]
Frequently Asked Questions (FAQs)
Q5: What types of organocatalysts are effective for dihydropyridine synthesis?
A5: A variety of organocatalysts have been successfully employed for the synthesis of dihydropyridines. These include:
-
Brønsted Acids: Simple organic acids like p-toluenesulfonic acid (p-TSA) can effectively catalyze the Hantzsch reaction.[1]
-
Amino Acids: Proline and its derivatives have been shown to be effective catalysts, often in aqueous media.[13]
-
Chiral Catalysts: For asymmetric synthesis, chiral phosphoric acids and cinchona alkaloids have been utilized to achieve high enantioselectivity.[11]
-
Thiourea Derivatives: Jacobsen-type thiourea catalysts have been used in Hantzsch ester mediated conjugate reductions.[14]
Q6: I am attempting an asymmetric organocatalytic synthesis of a dihydropyridine, but the enantiomeric excess (ee) is low. What factors should I investigate?
A6: Achieving high enantioselectivity in organocatalytic reactions can be challenging. Several factors can influence the stereochemical outcome:
-
Catalyst Structure: The structure of the chiral organocatalyst is paramount. Small modifications to the catalyst backbone or substituents can have a profound impact on the ee.
-
Solvent: The polarity and coordinating ability of the solvent can significantly affect the transition state geometry and, consequently, the enantioselectivity.[15]
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, as it increases the energy difference between the diastereomeric transition states.
-
Additives: The presence of additives, such as co-catalysts or bases, can influence the reaction pathway and stereochemical outcome.
Troubleshooting Guide: Organocatalysis
| Issue | Potential Cause | Suggested Solution |
| Slow Reaction Rate | Low catalyst activity or inefficient turnover. | Increase catalyst loading. Screen different organocatalysts. Consider the use of a co-catalyst or additive. |
| Low Enantioselectivity | Poor stereochemical control in the key bond-forming step. | Screen a library of chiral catalysts. Optimize the solvent and reaction temperature. Ensure the absence of any racemic catalysts or acidic/basic impurities. |
| Formation of Racemic Product | Background uncatalyzed reaction is occurring. | Lower the reaction temperature. Use a more active catalyst to outcompete the background reaction. |
Experimental Protocol: Asymmetric Synthesis of 1,4-Dihydropyridines using a Chiral Bis-Cinchona Catalyst
This protocol is adapted from a reported procedure for the enantioselective synthesis of highly substituted chiral 1,4-dihydropyridines.[11]
Materials:
-
Enamine (0.3 mmol)
-
Alkylidenemalononitrile (0.1 mmol)
-
Bis-cinchona catalyst (20 mol%)
-
Toluene or a 9:1 mixture of Toluene:Ethyl Acetate (0.25 mL)
Procedure:
-
To a reaction vial, add the bis-cinchona catalyst (20 mol%) and the enamine (0.3 mmol).
-
Add the solvent (0.25 mL).
-
Add the alkylidenemalononitrile (0.1 mmol) to the mixture.
-
Stir the reaction mixture at 10°C for 3 days.[11]
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (n-hexane/ethyl acetate) to afford the chiral 1,4-dihydropyridine.[11]
Visualization: Proposed Mechanism for Organocatalytic Dihydropyridine Synthesis
Caption: Generalized mechanism for organocatalyzed Hantzsch synthesis.
Section 4: Biocatalysis in Dihydropyridine Synthesis
The use of enzymes as catalysts offers a highly selective and environmentally benign approach to chemical synthesis. While less common than other alternative methods for DHP synthesis, biocatalysis holds significant promise, particularly for the production of enantiopure compounds.
Frequently Asked Questions (FAQs)
Q7: What are the potential benefits of using enzymes for dihydropyridine synthesis?
A7: Biocatalysis offers several unique advantages:
-
High Enantio- and Regioselectivity: Enzymes can exhibit exquisite selectivity, leading to the formation of a single enantiomer or regioisomer.
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media at or near room temperature and neutral pH, which minimizes the risk of product degradation and side reactions.
-
Green and Sustainable: Enzymes are biodegradable and derived from renewable resources, making them an environmentally friendly choice.
Q8: What are the main challenges associated with using enzymes for this synthesis?
A8: Despite their potential, there are several challenges to overcome in the application of biocatalysis for DHP synthesis:
-
Enzyme Discovery and Engineering: Finding or engineering an enzyme with the desired activity and stability for a specific Hantzsch-type reaction can be a significant undertaking.
-
Substrate Scope: Enzymes are often highly specific for their natural substrates, and their activity with non-natural substrates, such as those used in DHP synthesis, may be limited.
-
Operational Stability: Enzymes can be sensitive to temperature, pH, and organic solvents, which can limit their operational stability and reusability.
Troubleshooting Guide: Biocatalysis
| Issue | Potential Cause | Suggested Solution |
| Low or No Enzymatic Activity | Enzyme denaturation or inhibition. | Ensure the reaction conditions (pH, temperature, solvent) are within the optimal range for the enzyme. Check for the presence of any known inhibitors in the reaction mixture. |
| Low Conversion | Poor substrate binding or slow catalytic turnover. | Consider protein engineering to improve the enzyme's affinity for the substrates. Increase the enzyme concentration or reaction time. |
| Product Inhibition | The dihydropyridine product may bind to the enzyme's active site and inhibit its activity. | Implement in situ product removal techniques to keep the product concentration low. |
References
- BenchChem. (n.d.). Troubleshooting low yields in Hantzsch 1,4-Dihydropyridine synthesis.
-
Sharma, P., et al. (2022). One-Pot Green Synthesis of 1, 4-Dihydropyridine Derivatives Using Polyindole TiO2 Nanocatalyst by Solvent Free Method. Journal of Encapsulation and Adsorption Sciences, 12, 29-45. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
Moradi, L., et al. (2022). Efficient One-Pot Synthesis of 1,4-Dihydropyridines Catalyzed by Magnetic MnFe2O4 Nanoparticles. CORE. Retrieved from [Link]
-
Khan, I., et al. (2023). AlCl3@ZnO nanostructured material: an efficient green catalyst for the one-pot solvent-free synthesis of 1,4-dihydropyridines. RSC Advances, 13(36), 25257-25267. Retrieved from [Link]
-
Shrivastava, R., et al. (2021). Recent developments in the nanomaterial-catalyzed green synthesis of structurally diverse 1,4-dihydropyridines. RSC Advances, 11(3), 1376-1393. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting low yields in the Hantzsch synthesis using Diacetonamine.
-
Bodaghabadi, N., et al. (2021). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry, 9, 731046. Retrieved from [Link]
-
Marqués-López, E., et al. (2010). Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives. The Journal of Organic Chemistry, 75(10), 3443-3446. Retrieved from [Link]
-
Hou, J., & Kazemi, M. (2024). Recent advances on application nanomagnetic recoverable catalysts for synthesis of 1,4-dihydropyridine (DHPs). Research on Chemical Intermediates. Retrieved from [Link]
-
Panda, S. S., & Nayak, S. K. (2012). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. Journal of Chemistry, 2013, 1-6. Retrieved from [Link]
-
Herrera, R. P., et al. (2018). First Organocatalytic Asymmetric Synthesis of 1-Benzamido-1,4-Dihydropyridine Derivatives. Molecules, 23(10), 2699. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to Catalysts for the Hantzsch Dihydropyridine Synthesis.
-
Ko, S., & Yao, C. (2006). Ceric ammonium nitrate (CAN) catalyzes the one-pot synthesis of polyhydroquinoline via the Hantzsch reaction. Tetrahedron, 62(31), 7293-7299. Retrieved from [Link]
-
Smith, A. D., et al. (2021). Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Chemical Science, 12(34), 11467-11472. Retrieved from [Link]
-
ResearchGate. (n.d.). Proline‐catalyzed Hantzsch dihydropyridine synthesis in water. Retrieved from [Link]
-
Inamdar, S. M., et al. (2024). A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). Current Organic Synthesis, 21. Retrieved from [Link]
-
Kumar, A., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances, 12(45), 29285-29311. Retrieved from [Link]
-
Fernández, M., et al. (2012). Organocatalytic enantioselective synthesis of 2,3-dihydropyridazines. Chemical Communications, 48(15), 2092-2094. Retrieved from [Link]
-
WUR eDepot. (n.d.). Chemoenzymatic synthesis of enantiopure 1,4 dihydropyridine derivatives. Retrieved from [Link]
-
Synform. (n.d.). New Efficient Protocol for the Production of Hantzsch 1,4-Dihydropyridines Using RuCl3. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dihydropyridine synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Hantzsch Dihydropyridine Synthesis. Retrieved from [Link]
-
Číhal, T., & Veselý, J. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters, 16(23), 6124-6127. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi‐Component Hantzsch Reaction Using Catalytic Nanomaterials. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
-
Ghorbani-Choghamarani, A., & Azadi, G. (2019). Synergistic catalytic effect between ultrasound waves and pyrimidine-2,4-diamine-functionalized magnetic nanoparticles: Applied for synthesis of 1,4-dihydropyridine pharmaceutical derivatives. Ultrasonics Sonochemistry, 58, 104646. Retrieved from [Link]
-
Armitage, I., et al. (2009). Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. Organic Process Research & Development, 13(3), 439-445. Retrieved from [Link]
-
ACS Catalysis. (2017). Site-Selective C–H Functionalization by Decatungstate Anion Photocatalysis: Synergistic Control by Polar and Steric Effects Expands the Reaction Scope. Retrieved from [Link]
-
ResearchGate. (n.d.). What will be the proper execution for getting the best yield out of the Hantzsch Reaction?. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recovery of Magnetic Catalysts: Advanced Design for Process Intensification. Retrieved from [Link]
-
SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link]
-
Nanomaterials Chemistry. (n.d.). Investigating the Performance of Magnetic Nanocatalyst CeO2/CoFe2O4 in the Preparation of Tetrahydrobenzo[b]pyrans Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,4-dihydropyridines. Retrieved from [Link]
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. One-Pot Green Synthesis of 1, 4-Dihydropyridine Derivatives Using Polyindole TiO2 Nanocatalyst by Solvent Free Method [scirp.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
- 8. AlCl 3 @ZnO nanostructured material: an efficient green catalyst for the one-pot solvent-free synthesis of 1,4-dihydropyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04277D [pubs.rsc.org]
- 9. Recovery of Magnetic Catalysts: Advanced Design for Process Intensification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. First Organocatalytic Asymmetric Synthesis of 1-Benzamido-1,4-Dihydropyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [organic-chemistry.org]
- 15. Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purifying Dihydropyridine Esters via Column Chromatography
Welcome to the technical support center for the purification of dihydropyridine esters. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during column chromatography. As Senior Application Scientists, we combine established principles with practical, field-proven insights to help you navigate the complexities of your purification workflow.
Troubleshooting Guide
This section addresses specific issues that can arise during the column chromatography of dihydropyridine esters. Each entry details the symptoms, underlying causes, and actionable solutions.
Issue 1: Product Degradation on the Column
Symptom: You observe new, unexpected spots on your TLC analysis of collected fractions, and your final yield of the desired dihydropyridine ester is significantly lower than expected. The product appears to be decomposing during purification.
Causality & Scientific Explanation: Dihydropyridine rings can be sensitive to acidic conditions, which can catalyze oxidation to the corresponding pyridine derivative or other degradation pathways. Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH) on its surface, which can be detrimental to sensitive compounds.[1][2][3]
Solutions & Protocols:
-
Assess Stability with 2D TLC: Before running a column, test your compound's stability on silica. Spot your crude mixture in one corner of a TLC plate, run it in a suitable eluent, dry the plate, rotate it 90 degrees, and run it again in the same eluent.[1][3] If the spot remains singular and on the diagonal, your compound is likely stable. If new spots appear off the diagonal, degradation is occurring.[1][3]
-
Use a Deactivated Stationary Phase:
-
Deactivated Silica Gel: Neutralize the acidic silica gel to prevent degradation.[1][2]
-
Protocol for Deactivating Silica Gel:
-
Prepare your mobile phase (e.g., a mixture of ethyl acetate and hexanes).
-
Add 1-3% triethylamine (Et₃N) to the mobile phase mixture.[2]
-
Pack your column with silica gel using this triethylamine-containing solvent system.
-
Flush the packed column with at least one full column volume of this solvent to ensure the entire silica bed is neutralized.[2]
-
You can then proceed to run the column with the same triethylamine-containing eluent.
-
-
-
Alternative Stationary Phases: If your compound is highly sensitive, consider using a more inert stationary phase like alumina (basic or neutral) or Florisil.[1] A preliminary TLC on these materials is recommended to check for separation feasibility.
-
-
Minimize Contact Time: A faster elution can reduce the time your compound is in contact with the stationary phase. Flash chromatography, which uses pressure to accelerate solvent flow, is highly recommended over gravity chromatography.[4][5]
Issue 2: Poor Separation or Co-elution of Compounds
Symptom: The collected fractions contain a mixture of your desired product and impurities. On a TLC plate, the spots for your product and a key impurity are too close together (ΔRf < 0.2) or completely overlapping.
Causality & Scientific Explanation: Separation is achieved based on the differential partitioning of compounds between the stationary and mobile phases.[6] If the polarities of the product and an impurity are too similar, they will travel through the column at nearly the same rate, resulting in poor resolution.
Solutions & Protocols:
-
Optimize the Mobile Phase with TLC: The mobile phase is the most critical variable for achieving good separation.
-
Goal Rf Value: Systematically test different solvent systems (e.g., ethyl acetate/hexanes, acetone/hexanes, dichloromethane/hexanes) using TLC.[1][7] Aim for a solvent system that places your desired compound at an Rf value of approximately 0.2-0.4, with maximal separation from impurities.[8][9]
-
Solvent Polarity: If separation is poor, try changing the polarity. A common mistake is using a mobile phase that is too polar, causing all compounds to elute quickly and together. Start with a less polar mixture and gradually increase the polarity.[8]
-
-
Implement a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a low-polarity mobile phase to elute non-polar impurities, and then gradually increase the percentage of the polar solvent to elute your product and then more polar impurities.[1][2] This technique can significantly improve the separation of compounds with different polarities.
-
Proper Column Packing and Loading: An improperly packed or overloaded column will lead to poor separation.
-
Packing: Ensure the silica bed is packed evenly without any air bubbles or cracks, which cause channeling.[10][11] Preparing a slurry of silica in the mobile phase and carefully pouring it into the column is a reliable method.[7]
-
Loading: The sample should be loaded in a highly concentrated, narrow band using the minimum amount of solvent.[4][12] If the sample is not soluble in the mobile phase, consider dry loading.
-
Protocol for Dry Loading:
-
Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (1-2 times the weight of your crude product) to the solution.
-
Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[2]
-
Carefully add this powder to the top of your packed column.
-
Gently add a protective layer of sand before starting the elution.[5][7]
-
-
-
Troubleshooting Workflow: Poor Separation
Here is a decision-making flowchart to guide your troubleshooting process for poor separation issues.
Caption: Troubleshooting flowchart for poor separation.
Frequently Asked Questions (FAQs)
Q1: How do I select the right stationary phase for dihydropyridine esters?
A: The choice of stationary phase is critical and depends on the stability and polarity of your specific dihydropyridine ester.
-
Silica Gel (SiO₂): This is the most common stationary phase for normal-phase chromatography due to its versatility and cost-effectiveness.[8] It is suitable for most dihydropyridine esters that are not acid-sensitive. Standard mesh size for flash chromatography is typically 230-400 (40-63 µm).[8]
-
Deactivated Silica Gel: As discussed in the troubleshooting section, if your dihydropyridine is prone to degradation, using silica gel deactivated with a base like triethylamine is essential.[2]
-
Alumina (Al₂O₃): Alumina is another polar stationary phase that can be obtained in acidic, neutral, or basic forms. Basic or neutral alumina can be an excellent alternative to silica for purifying acid-sensitive compounds.
-
Reversed-Phase Silica (C18): For highly polar dihydropyridine derivatives, reversed-phase chromatography might be more effective. Here, the stationary phase is non-polar (like C18-bonded silica), and a polar mobile phase (like acetonitrile/water or methanol/water) is used.[13][14]
| Stationary Phase | Polarity | pH | Best For |
| Silica Gel | Polar | Acidic | General purpose, non-acid-sensitive compounds. |
| Deactivated Silica | Polar | Neutral | Acid-sensitive dihydropyridines. |
| Alumina (Neutral) | Polar | Neutral | Acid-sensitive compounds; alternative to silica. |
| Alumina (Basic) | Polar | Basic | Acid-sensitive compounds; good for removing acidic impurities. |
| C18 Silica | Non-polar | N/A | Reversed-phase separation of highly polar compounds. |
Q2: How do I choose the best mobile phase (eluent)?
A: The mobile phase selection is an optimization process performed using Thin Layer Chromatography (TLC) before running the column.[9]
-
Start with a Standard System: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) is a common starting point.[15]
-
TLC Analysis: Spot your crude mixture on a TLC plate and develop it in different ratios of your chosen solvent system (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate).
-
Target Rf: The ideal mobile phase composition is one that provides good separation between your desired compound and impurities, with the Rf value of your product falling between 0.2 and 0.4.[8][9] An Rf in this range ensures the compound will elute from the column in a reasonable time without excessive diffusion (if Rf is too low) or co-elution with the solvent front (if Rf is too high).[16]
-
Adjusting Polarity: If all spots remain at the baseline, the eluent is not polar enough. Increase the proportion of the polar solvent. If all spots run to the top of the plate, the eluent is too polar; decrease the proportion of the polar solvent.[17]
Q3: Can you provide a general workflow for purifying a dihydropyridine ester?
A: Certainly. The following diagram illustrates a standard workflow from initial analysis to final product isolation.
Caption: General workflow for column chromatography purification.
Q4: How do I scale up my purification from a small synthesis to a larger one?
A: Scaling up requires maintaining the ratio of sample mass to stationary phase mass.
-
Mass Ratio: A general rule of thumb is to use 30-100 times the mass of silica gel relative to the mass of the crude sample.[8] For example, to purify 1 gram of crude material, you would use between 30g and 100g of silica. For difficult separations, a higher ratio is better.
-
Column Dimensions: Once you determine the mass of silica needed, select a column that will result in a silica bed height of about 10-15 cm (4-6 inches).[18] The diameter will increase with the scale.
-
Solvent Volume: The amount of solvent needed will also scale up proportionally. Ensure you have prepared enough eluent before starting the column.
-
Maintain Conditions: Use the same optimized mobile phase and stationary phase that worked on the small scale. The separation principles remain the same regardless of scale.[18]
References
-
de Andrés, F., Rubio, S., & Gómez-Hens, A. (2006). Improvement of the Chromatographic Separation of Several 1,4-dihydropyridines Calcium Channel Antagonist Drugs by Experimental Design. Journal of Chromatographic Science, 43(10), 505–512. [Link]
-
SciSpace. (n.d.). Improvement of the Chromatographic Separation of Several 1,4-Dihydropyridines Calcium Channel Antagonist Drugs by Experimental Design. Retrieved from [Link]
-
ResearchGate. (n.d.). Improvement of the Chromatographic Separation of Several 1,4-Dihydropyridines Calcium Channel Antagonist Drugs by Experimental Design. Retrieved from [Link]
-
MDPI. (2024). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Unknown Source. (n.d.). How to run column chromatography.
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Biocompare. (2020, March 9). Six Suggestions for Successful Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Small Scale Flash Column. Retrieved from [Link]
-
Reddit. (2022, June 11). How to scale up a column? r/Chempros. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Chromatography Online. (2022, September 1). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Retrieved from [Link]
-
YouTube. (2025, January 27). How To Choose Mobile Phase For Column Chromatography? Chemistry For Everyone. Retrieved from [Link]
-
YouTube. (2014, February 16). Esters 4. Organic Preparation & Purification of an Ester. Retrieved from [Link]
-
YouTube. (2025, January 14). What Is The Mobile Phase In Column Chromatography? Chemistry For Everyone. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
YouTube. (2025, January 1). How To Improve Column Chromatography Separation? Chemistry For Everyone. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 16). 2.2.1: Macroscale Columns. Retrieved from [Link]
-
RSC Publishing. (n.d.). Stability and reactivity of alkylidene dihydropyridines. Retrieved from [Link]
-
Cytiva. (2018, April 23). Chromatography scale-up: don't get tied down by bed height. Retrieved from [Link]
-
Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]
-
MDPI. (n.d.). Evaluating Relative Retention of Polar Stationary Phases in Hydrophilic Interaction Chromatography. Retrieved from [Link]
-
PubMed. (2014, February 21). Study of surface-bonded dicationic ionic liquids as stationary phases for hydrophilic interaction chromatography. Retrieved from [Link]
-
ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]
-
Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Retrieved from [Link]
-
Semantic Scholar. (2021, December 16). Characterization of a highly stable zwitterionic hydrophilic interaction chromatography stationary phase based on hybrid organic. Retrieved from [Link]
- Unknown Source. (n.d.). Column Chromatography.
-
ResearchGate. (n.d.). Stationary phases for hydrophilic interaction chromatography, their characterization and implementation into multidimensional chromatography concepts. Retrieved from [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Reddit. (n.d.). Questions about Column Chromatography. r/chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 13). 14.6: Thin-Layer Chromatography. Retrieved from [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Purification [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. orgsyn.org [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 12. reddit.com [reddit.com]
- 13. Improvement of the chromatographic separation of several 1,4-dihydropyridines calcium channel antagonist drugs by experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 16. Chromatography [chem.rochester.edu]
- 17. youtube.com [youtube.com]
- 18. reddit.com [reddit.com]
"stability of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate under acidic conditions"
A Guide to Understanding and Troubleshooting Stability Under Acidic Conditions
Welcome to the technical support center for Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound, particularly under acidic conditions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate under acidic conditions?
The principal degradation pathway for Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate in an acidic environment is the hydrolysis of the ethyl ester functional group.[1] This reaction results in the formation of its corresponding carboxylic acid, 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, and ethanol.[1]
The 2-pyridone core is generally susceptible to hydrolysis, and the rate of this reaction is often dependent on the pH of the solution.[2]
Q2: What is the mechanism of acid-catalyzed hydrolysis for this ester?
The acid-catalyzed hydrolysis of an ester is a well-established reaction mechanism.[3] It proceeds through a series of equilibrium steps:
-
Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which is present in acidic aqueous solutions.[3] This protonation makes the carbonyl carbon more electrophilic.
-
Nucleophilic attack by water: A water molecule then acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3]
-
Proton transfer: A proton is transferred from the newly added hydroxyl group to the ethoxy group, converting it into a better leaving group (ethanol).
-
Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of ethanol.
-
Deprotonation: The resulting protonated carboxylic acid is then deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst (H₃O⁺).[3]
Below is a diagram illustrating this mechanistic pathway.
Caption: Mechanism of acid-catalyzed ester hydrolysis.
Q3: Are there any potential secondary degradation pathways I should be aware of?
Yes, under certain conditions, the primary degradation product, 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, may undergo decarboxylation.[4][5][6] This reaction involves the loss of carbon dioxide (CO₂) from the carboxylic acid group, which would result in the formation of 1-methyl-2(1H)-pyridone. The propensity for decarboxylation can be influenced by factors such as temperature and the presence of specific catalysts.[4][5][6]
Q4: How can I monitor the degradation of my compound?
The most common and effective technique for monitoring the degradation of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[7][8] This method allows for the separation and quantification of the parent compound and its degradation products.[7]
Troubleshooting Guides
This section provides practical guidance for common issues encountered during experiments involving Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate in acidic media.
Problem 1: Unexpectedly fast degradation of the compound in my formulation.
-
Possible Cause 1: Low pH of the solution. The rate of acid-catalyzed hydrolysis is dependent on the concentration of hydronium ions. A lower pH will generally lead to a faster degradation rate.
-
Troubleshooting Step: Carefully measure and adjust the pH of your solution. If possible, work at a less acidic pH where the compound exhibits greater stability. Conduct a pH stability profile study to determine the optimal pH range for your application.
-
-
Possible Cause 2: Elevated temperature. Chemical reactions, including hydrolysis, are accelerated at higher temperatures.
-
Troubleshooting Step: If your protocol allows, conduct your experiment at a lower temperature. Store stock solutions and formulations at recommended temperatures (e.g., refrigerated or frozen) to minimize degradation over time.
-
Problem 2: I am observing an unknown peak in my HPLC chromatogram after acidic treatment.
-
Possible Cause 1: Formation of the primary hydrolytic degradation product. The most likely additional peak is the carboxylic acid derivative.
-
Troubleshooting Step: Synthesize or procure a reference standard of 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.[9] Spike your degraded sample with this standard to confirm the identity of the peak by observing co-elution.
-
-
Possible Cause 2: Formation of a secondary degradation product. If the unknown peak is not the carboxylic acid, it could be a product of a secondary reaction, such as decarboxylation.
-
Troubleshooting Step: Analyze your sample using a mass spectrometer (LC-MS) to determine the molecular weight of the unknown impurity. This will provide valuable information for structural elucidation. The expected mass for the decarboxylated product, 1-methyl-2(1H)-pyridone, would be significantly lower than the parent compound and the carboxylic acid.
-
Problem 3: Poor separation between the parent compound and its degradation product in my HPLC analysis.
-
Possible Cause: Inadequate chromatographic conditions. The polarity difference between the ethyl ester and the carboxylic acid may require optimization of the mobile phase or stationary phase for effective separation.
-
Troubleshooting Step:
-
Adjust Mobile Phase Polarity: The carboxylic acid will be more polar than the ester. Try increasing the aqueous component of your mobile phase to increase the retention of the carboxylic acid.
-
Modify Mobile Phase pH: The ionization state of the carboxylic acid is pH-dependent. Adjusting the pH of the aqueous portion of your mobile phase (e.g., with formic acid or acetic acid) can significantly impact its retention time and peak shape. A lower pH will suppress the ionization of the carboxylic acid, potentially leading to better retention and peak shape on a C18 column.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different column, such as one with a polar-embedded stationary phase, which can offer alternative selectivity for polar compounds.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
This protocol outlines a typical procedure for conducting a forced degradation study to assess the stability of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate under acidic conditions.
Materials:
-
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
HPLC system with UV detector
Procedure:
-
Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
In a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, and 24 hours).
-
At each time point, withdraw an aliquot of the solution, cool it to room temperature, and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC to determine the percentage of the remaining parent compound and the formation of any degradation products.
Protocol 2: Stability-Indicating RP-HPLC Method (Hypothetical)
This protocol provides a starting point for developing an HPLC method to separate Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate from its primary degradation product.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Note: This is a hypothetical method and will likely require optimization for your specific instrumentation and experimental conditions.
Data Presentation
Table 1: Expected Stability Profile under Forced Degradation Conditions
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl, 60°C) | Labile | 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, 1-methyl-2(1H)-pyridone (potential) |
| Basic (e.g., 0.1 M NaOH, 60°C) | Labile | 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid salt |
| Oxidative (e.g., 3% H₂O₂, RT) | Potentially Labile | Oxidized derivatives |
| Thermal (e.g., 80°C, solid state) | Likely Stable | To be determined |
| Photolytic (ICH Q1B) | To be determined | To be determined |
Logical Workflow for Stability Investigation
Caption: A logical workflow for investigating the stability of a compound.
References
-
Newling, W. B. S., & Hinshelwood, C. N. (1936). 293. The kinetics of the acid and the alkaline hydrolysis of esters. Journal of the Chemical Society (Resumed), 1357. [Link]
-
Ahadi, E. M., Azizian, H., Vavsari, V. F., Aliahmadi, A., Shahsavari, Z., Bijanzadeh, H. R., & Balalaie, S. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Polycyclic Aromatic Compounds, 1-20. [Link]
-
Organic Chemistry Portal. Decarboxylation. [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview. [Link]
-
Głowacki, R., & Bald, E. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9222. [Link]
-
Scribd. Acid Hydrolysis Kinetics Study. [Link]
-
YouTube. (2020, September 25). Kinetic study of Ester hydrolysis. [Link]
-
ResearchGate. (2019). Supporting Information. [Link]
-
ResearchGate. (2025, August 6). Kinetic Study of Acidic Hydrolysis of Carboxylate Ester with Hydroxamet Ions in Micellar Assemblies. [Link]
-
ElectronicsAndBooks. Structure-reactivity relationships in the chemical of prodrug esters of nicotinic acid hydrolysis. [Link]
-
PubChem. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. [Link]
-
MDPI. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. [Link]
-
National Center for Biotechnology Information. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
- Google Patents. (2017, July 18).
-
Chemistry Stack Exchange. (2024, June 27). Synthesis of racemic nicotine. [Link]
-
Pharmacia. (2019, November 12). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]
-
Exercise 1 (7 points) Kinetic Study of the Reaction of Ethyl Ethanoate with Sodium Hydroxide. [Link]
-
9VOM Publishing. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Content Uniformity of Melatonin and Pyridoxine Hydrochloride. [Link]
-
UniCH. (2024, February 8). A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. [Link]
-
Asian Journal of Pharmaceutics. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. [Link]
-
Science.gov. stability-indicating rp-hplc method: Topics by Science.gov. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decarboxylation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 9vom.in [9vom.in]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C7H7NO3 | CID 819923 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Degradation Pathways of Dihydropyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydropyridine (DHP) derivatives. This guide is designed to provide you with in-depth, field-proven insights into the degradation pathways of these compounds. As a class of molecules known for their therapeutic importance, particularly as calcium channel blockers, understanding their stability is paramount to ensuring experimental accuracy, drug efficacy, and safety. This resource is structured to address common challenges and questions encountered during laboratory work, moving beyond simple protocols to explain the underlying chemistry of DHP degradation.
Part 1: Frequently Asked Questions (FAQs) about Dihydropyridine Degradation
This section addresses the most common queries regarding the stability and degradation of dihydropyridine derivatives.
Q1: What is the primary degradation pathway for most dihydropyridine derivatives?
A1: The most significant and common degradation pathway for 1,4-dihydropyridine derivatives is the oxidation of the dihydropyridine ring to form the corresponding pyridine derivative.[1][2][3][4] This process, often referred to as aromatization, results in a complete loss of the drug's therapeutic activity.[1][5][6] In many instances, this oxidation is the principal, and sometimes only, step in the degradation mechanism.[1]
Q2: My DHP derivative is degrading even when stored in the dark. What could be the cause?
A2: While photodegradation is a major concern, other factors can induce degradation. The presence of certain metal ions, particularly ferric ions (Fe³⁺), can catalyze the oxidation of the 1,4-dihydropyridine ring to its pyridine form.[7] This can be a significant issue if there is trace metal contamination in your solvents, reagents, or on laboratory equipment. Additionally, the stability of DHPs can be pH-dependent.[7] Some derivatives may be susceptible to hydrolysis under acidic or basic conditions, although oxidation is generally the more prevalent pathway. For solid-state degradation, the presence of humidity can facilitate thermodegradation.[8][9]
Q3: I'm observing more than one degradation product in my analysis. What are these likely to be?
A3: While the pyridine derivative is the primary degradation product, the formation of secondary photoproducts is possible, depending on the specific substituents on the DHP molecule.[1][5] For instance, some DHPs can undergo further reactions following the initial aromatization, such as the formation of nitroso-derivatives or N-dealkylation in the side chain.[4] The complexity of the degradation pathway is often influenced by the functional groups present on both the phenyl and pyridine rings.[5]
Q4: How does the chemical structure of a dihydropyridine derivative influence its stability?
A4: The substituents on the dihydropyridine ring and the phenyl ring play a crucial role in the molecule's stability. For example, the presence of a nitro group on the phenyl ring can accelerate the photodegradation process.[5][10] Conversely, fluorine groups on the phenyl ring have been shown to increase stability.[10][11] The rigidity of the heterocyclic ring core and the freedom of rotation of attached groups can also impact the rate of photo-oxidation.[6]
Q5: Are there formulation strategies to improve the stability of dihydropyridine derivatives?
A5: Yes, several strategies are employed to enhance the stability of DHPs, which are notoriously unstable in solution.[1] This is why most commercially available DHP drugs are solid formulations, such as tablets.[1][5] In the laboratory and for potential liquid formulations, approaches like inclusion in cyclodextrins or liposomes have been shown to offer significant photoprotection.[12] Cocrystallization with other molecules, such as isonicotinamide, has also been demonstrated as an effective method to improve photostability.[13][14]
Part 2: Troubleshooting Guides for Experimental Work
This section provides practical advice for identifying and resolving common issues during the analysis of dihydropyridine derivatives.
Troubleshooting Inconsistent Results in DHP Stability Studies
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid degradation of DHP standard solution | Photodegradation: Exposure to ambient or UV light. | Prepare and store standard solutions in amber glassware or wrap containers in aluminum foil. Work in a dimly lit area or under yellow light. |
| Solvent Contamination: Presence of oxidizing agents or metal ions (e.g., Fe³⁺). | Use high-purity (e.g., HPLC-grade) solvents. Consider using solvents from a freshly opened bottle. If metal ion contamination is suspected, use metal-free systems or chelating agents like EDTA in your buffers. | |
| Inappropriate pH: The pH of the solvent or buffer may be promoting degradation. | Evaluate the pH stability profile of your specific DHP derivative. Prepare solutions in buffers of appropriate pH where the molecule exhibits maximum stability. | |
| Appearance of unexpected peaks in chromatogram | Formation of secondary degradation products: Stress conditions may be too harsh, leading to further degradation of the primary pyridine product. | Reduce the intensity or duration of the stress condition (e.g., lower light intensity, shorter exposure time, milder pH). |
| Interaction with excipients (if analyzing a formulation): The DHP may be reacting with other components in the sample matrix. | Perform compatibility studies with individual excipients to identify any interactions. | |
| Contamination from laboratory equipment: Leaching of contaminants from glassware or plasticware. | Ensure all labware is thoroughly cleaned. For sensitive analyses, consider using dedicated glassware. | |
| Poor peak shape or resolution in HPLC analysis | Co-elution of parent drug and degradation products: The analytical method may not be stability-indicating. | Develop and validate a stability-indicating HPLC method. This typically involves adjusting the mobile phase composition, gradient, column type, or temperature to achieve adequate separation. |
| On-column degradation: The DHP may be degrading on the HPLC column. | Investigate the effect of the mobile phase pH and the column stationary phase on the stability of the DHP. A different column chemistry or mobile phase additive may be required. | |
| Difficulty in achieving mass balance in forced degradation studies | Formation of non-UV active or volatile degradation products: The analytical method may not be able to detect all degradation products. | Employ a universal detection method like mass spectrometry (LC-MS) or a charged aerosol detector (CAD) in parallel with UV detection. |
| Adsorption of compound or degradants to container surfaces: Loss of analyte due to interaction with the storage vessel. | Use silanized glassware or polypropylene containers to minimize adsorption. |
Part 3: Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for key experiments in the study of dihydropyridine degradation.
Protocol 1: Forced Degradation Study of a Dihydropyridine Derivative
Objective: To identify the potential degradation products and pathways of a DHP derivative under various stress conditions, as recommended by ICH guidelines.[4]
Materials:
-
Dihydropyridine derivative (pure substance)
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber with UV and visible light sources
-
Oven
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC system with a stability-indicating column and UV/PDA detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the DHP derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature for a defined period.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light for a defined period.
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid DHP derivative in a thin layer in a petri dish.
-
Expose it to a high temperature (e.g., 70°C) in an oven for a defined period.
-
At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the DHP derivative (in a photostable container like quartz) to a light source in a photostability chamber.
-
Simultaneously, run a dark control sample (wrapped in aluminum foil) under the same temperature conditions.
-
At each time point, withdraw samples from both the exposed and dark control solutions and analyze by HPLC.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent DHP and the formation of any degradation product peaks.
-
Characterize the degradation products using techniques like LC-MS and NMR if necessary.[4]
-
Self-Validation: The protocol includes a control for each stress condition (e.g., a sample at the same temperature but without the stressor, a dark control for photostability). The use of a validated stability-indicating HPLC method ensures that the degradation products are separated from the parent compound, allowing for accurate quantification.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method capable of separating the parent dihydropyridine derivative from its potential degradation products.
Procedure:
-
Column Selection: Start with a versatile reversed-phase column, such as a C18 or C8, with standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Scouting:
-
Prepare mobile phases consisting of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (acetonitrile or methanol).
-
Run initial isocratic elutions with varying proportions of the organic modifier (e.g., 30%, 50%, 70%) to determine the approximate retention time of the parent DHP.
-
-
Gradient Optimization:
-
Based on the initial scouting, develop a gradient elution program. A typical starting gradient might be from 20% to 80% organic modifier over 20-30 minutes.
-
Inject a mixture of the stressed samples (from the forced degradation study) to observe the separation of the degradation products from the parent peak.
-
Adjust the gradient slope, initial and final organic percentages, and gradient time to improve resolution between peaks.
-
-
Wavelength Selection: Use a photodiode array (PDA) detector to acquire spectra of the parent DHP and all degradation products. Select a wavelength that provides a good response for all compounds of interest, or use multiple wavelengths for quantification if necessary.
-
Method Validation: Once adequate separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the parent peak is resolved from all degradation product peaks.
Part 4: Visualizing Degradation Pathways and Workflows
Visual aids are essential for understanding complex chemical processes and experimental designs.
Primary Degradation Pathway of Dihydropyridines
Caption: The primary degradation pathway of 1,4-dihydropyridine derivatives.
Workflow for Forced Degradation Studies
Caption: A typical workflow for conducting forced degradation studies.
References
-
Ragno, G., et al. (2018). PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 8-18. [Link]
-
Zhang, L., et al. (2017). Key Influencing Factors of Stability of 1,4-Dihydropyridine Drug Solutions. Chinese Pharmaceutical Journal, 52(11), 978-980. [Link]
-
Ioele, G., et al. (2019). 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. Pharmaceutics, 11(2), 85. [Link]
-
Luca, M., Ioele, G., & Ragno, G. (2018). PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW. Semantic Scholar. [Link]
-
Unknown Author. (n.d.). 1,4-Dihydropyridine oxidative degradation to pyridine derivative under... ResearchGate. [Link]
-
Unknown Author. (n.d.). Hypothesized mechanism of the photodegradation process of 1,4-dihydropyridine (DHP) drugs causing potential phototoxicity. ResearchGate. [Link]
-
Yu, Q., et al. (2017). Taming photo-induced oxidation degradation of dihydropyridine drugs through cocrystallization. Chemical Communications, 53(91), 12266-12269. [Link]
-
Yu, Q., et al. (2017). Taming photo-induced oxidation degradation of dihydropyridine drugs through cocrystallization. Chemical Communications. [Link]
-
Ragno, G., et al. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. SciSpace. [Link]
-
Ioele, G., et al. (2019). A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants. Molecules, 24(2), 254. [Link]
-
Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 63(6), 477-484. [Link]
-
Marciniec, B., & Ogrodowczyk, M. (2006). THERMAL STABILITY OF 1,4-DIHYDROPYRIDINE DERIVATIVES IN SOLID STATE. Acta Poloniae Pharmaceutica. [Link]
-
Ioele, G., et al. (2016). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Medicinal Chemistry, 8(13), 1591-1603. [Link]
-
Ioele, G., et al. (2019). A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants. National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Key Influencing Factors of Stability of 1,4-Dihydropyridine Drug Solutions [journal11.magtechjournal.com]
- 8. Thermal stability of 1,4-dihydropyridine derivatives in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. mdpi.com [mdpi.com]
- 11. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Taming photo-induced oxidation degradation of dihydropyridine drugs through cocrystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Taming photo-induced oxidation degradation of dihydropyridine drugs through cocrystallization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Welcome to the technical support guide for the purification of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Achieving high purity is critical, as even minor impurities can confound experimental results and compromise the integrity of drug development studies.
This guide provides field-proven insights into common purification challenges, offering detailed troubleshooting protocols and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate and related pyridone derivatives.
Q1: What are the likely impurities in my crude sample?
A1: Impurities typically originate from starting materials, side reactions, or product degradation. Common culprits include:
-
Unreacted Starting Materials: Such as ethyl acetoacetate or related precursors.
-
Side-Products: Arising from self-condensation of reactants or alternative cyclization pathways during synthesis.[1]
-
Hydrolysis Product: The corresponding carboxylic acid (1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid) can form if the ester is exposed to acidic or basic conditions, particularly in the presence of water during workup or purification.[2][3]
-
Polymeric Material: Complex mixtures or "tar" can form under harsh reaction conditions, such as excessive heat.
Q2: My compound is streaking badly on my silica TLC plate and column. Why is this happening and how can I fix it?
A2: Streaking is a classic sign of strong interaction between your compound and the stationary phase.[4] For pyridone derivatives, the basic nitrogen atom can interact strongly with the acidic silanol groups on the surface of standard silica gel.[5] This causes poor separation and low recovery.
Solution: Neutralize the acidic sites on the silica. Add a small amount of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase (eluent). A common starting point is 0.5-1% TEA in your hexane/ethyl acetate or CH₂Cl₂/MeOH solvent system.[4][6] This simple addition "shields" the analyte from the acidic silica, resulting in sharper bands and improved separation.[5]
Q3: I've purified my compound, but my yield is very low. Where could my product have gone?
A3: Low recovery can be frustrating and may stem from several factors throughout the purification process.[7]
-
Column Loss: Your compound may be too polar for the chosen solvent system and remains adsorbed to the silica gel.[8] You can test this by "flushing" the column with a very polar solvent (e.g., 10-20% methanol in dichloromethane) after your initial elution to see if more product comes off.
-
Excessive Recrystallization Solvent: Using too much solvent to dissolve your crude product for recrystallization will result in a significant portion of your compound remaining in the mother liquor upon cooling.[6] Always use the minimum amount of hot solvent necessary for complete dissolution.[9]
-
Product Decomposition: The compound may be unstable under the purification conditions.[7] For instance, prolonged exposure to acidic silica gel or high temperatures on a rotary evaporator can cause degradation.
Q4: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, or if impurities are inhibiting crystal formation.[6]
-
Re-dissolve and Cool Slowly: Add a small amount of hot solvent to redissolve the oil completely. Then, allow the flask to cool much more slowly to room temperature, perhaps by insulating it with glass wool or placing it in a warm water bath that cools gradually. Slow cooling is essential for forming a proper crystal lattice.[9]
-
Induce Crystallization: If slow cooling doesn't work, try scratching the inside of the flask at the solution's surface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[6]
-
Add a Seed Crystal: If you have a tiny amount of the pure, solid compound, adding it to the cooled solution can induce crystallization.[6]
Troubleshooting and In-Depth Purification Guides
This section provides detailed, step-by-step protocols for overcoming specific purification challenges.
Guide 1: Optimizing Flash Column Chromatography for Polar Pyridones
Flash column chromatography is the workhorse of purification for many organic compounds. However, the polar and basic nature of pyridones requires special consideration.[4]
A common scenario is observing overlapping spots on TLC or recovering significantly less material than expected. This workflow provides a systematic approach to resolving these issues.
Caption: A logical workflow for optimizing chromatography.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to find an appropriate solvent system. The ideal system gives your target compound an Rf value of approximately 0.25-0.35.[10]
-
Start with a non-polar system like Hexane/Ethyl Acetate.
-
If the compound is too polar (low Rf), switch to a more polar system like Dichloromethane/Methanol.[6]
-
-
Column Packing:
-
Prepare a slurry of silica gel in your initial, least polar eluent.
-
Pour the slurry into the column and use gentle pressure or tapping to create a uniform, packed bed without air bubbles.[10]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add this powder to the top of the packed column. Dry loading often results in sharper bands and better separation than loading the sample as a liquid.[9]
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen solvent system.
-
Collect fractions and monitor their contents by TLC.
-
If separation is difficult, a shallow solvent gradient (gradually increasing the polarity) can be effective.[10]
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
| Parameter | Condition 1 (Less Polar) | Condition 2 (More Polar) | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Silica Gel (230-400 mesh) | Standard, cost-effective choice. |
| Mobile Phase | 1:1 Hexane:Ethyl Acetate (+ 0.5% TEA) | 95:5 Dichloromethane:Methanol (+ 0.5% TEA) | Adjust polarity based on crude TLC. TEA is added to prevent streaking.[4] |
| Sample Load | ~1-2% of silica mass | ~1-2% of silica mass | Overloading leads to poor separation.[6] |
| Expected Rf | ~0.3 | ~0.3 | The "sweet spot" for good separation on a column.[10] |
Guide 2: Successful Recrystallization of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Recrystallization is a powerful technique for purifying solid compounds, yielding material of very high purity if performed correctly. The key is selecting a solvent in which the compound is highly soluble when hot but poorly soluble when cold.[11]
This guide provides a systematic approach to solvent selection and crystallization technique.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Synthesis of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. The content is structured to address specific experimental challenges, with a core focus on the critical role of solvent selection in reaction outcomes.
I. Frequently Asked Questions (FAQs)
FAQ 1: What are the most common challenges in the synthesis of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate?
The primary challenge in synthesizing N-alkylated 2-pyridones, such as Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, is achieving regioselectivity. Due to the tautomerism between 2-pyridone and 2-hydroxypyridine, direct alkylation often results in a mixture of N-alkylated and O-alkylated products.[1] Controlling this selectivity is a key focus of method development. Other common issues include incomplete reactions, formation of side products, and difficulties in product purification.
FAQ 2: How does solvent choice impact the N-alkylation vs. O-alkylation selectivity?
Solvent polarity plays a crucial role in directing the regioselectivity of the alkylation. The choice of solvent can influence the solubility of the reactants and stabilize the transition states leading to either the N- or O-alkylated product. For instance, polar aprotic solvents are often used to improve selectivity in related pyridone syntheses.[2] In some cases, moving to greener solvents like water, in combination with micellar systems, has been shown to enhance N-alkylation.[3][4][5] The specific impact of a solvent can be complex and is also dependent on the base and alkylating agent used.
FAQ 3: Are there any "green" solvent options for this synthesis?
Yes, recent research has focused on developing more environmentally friendly protocols. The use of water as a solvent, facilitated by a surfactant like Tween 20 to create a micellar system, has proven effective for the N-alkylation of 2-pyridones.[3][4][5] This approach not only reduces the reliance on volatile organic compounds but can also lead to enhanced reaction rates and high regioselectivity.[3][5] Additionally, replacing high-boiling polar aprotic solvents like DMAc with more readily recoverable options such as THF has been successfully demonstrated in similar pyridone syntheses.[2]
FAQ 4: Can solvent effects be predicted computationally?
To some extent, yes. Density Functional Theory (DFT) calculations, often incorporating a Polarizable Continuum Model (PCM) to simulate solvent effects, can provide insights into the reaction mechanism and the relative stability of intermediates and transition states in different solvent environments.[6] These computational studies can help rationalize experimentally observed solvent effects on reaction outcomes and guide the selection of optimal solvents.[6][7]
II. Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate and offers targeted solutions with a focus on solvent-related factors.
Problem 1: Low yield of the desired N-methylated product.
Possible Cause 1: Competing O-alkylation.
-
Explanation: The formation of the O-methylated isomer is a common side reaction that reduces the yield of the desired product.[8] The choice of solvent can significantly influence the ratio of N- to O-alkylation.
-
Solution:
-
Solvent Optimization: Experiment with a range of solvents with varying polarities. Polar aprotic solvents such as DMF or DMSO can favor N-alkylation by solvating the cation of the base, leaving the anion more nucleophilic. Conversely, in some systems, less polar solvents like toluene have been found to be optimal.[1] A systematic screening of solvents is recommended.
-
Base Selection: The choice of base is also critical. A sterically hindered base may favor N-alkylation.
-
Possible Cause 2: Incomplete reaction.
-
Explanation: The starting materials may not be fully consumed, leading to a low conversion rate. This can be due to poor solubility of reactants or insufficient reaction time or temperature.
-
Solution:
-
Solvent with Better Solubility: Ensure your starting materials are fully dissolved. If solubility is an issue, consider a solvent or solvent mixture that provides better dissolution. For instance, DMF is often used for its excellent solvating properties for a wide range of organic compounds.[9]
-
Increase Reaction Temperature/Time: Cautiously increase the reaction temperature or prolong the reaction time and monitor the progress by TLC or LC-MS.
-
Problem 2: Formation of multiple unidentified byproducts.
Possible Cause: Side reactions involving the solvent or reagents.
-
Explanation: The solvent may not be inert under the reaction conditions and could participate in side reactions. For example, in syntheses involving ethyl chloroformate, reactions with the pyridine ring can lead to complex mixtures.[10]
-
Solution:
-
Use of Anhydrous Solvents: Ensure that anhydrous solvents are used, as water can lead to hydrolysis of starting materials or products.
-
Inert Solvent Choice: Select a solvent that is known to be stable under the specific reaction conditions (base, temperature, etc.).
-
Alternative Synthetic Routes: If side reactions are persistent, consider alternative synthetic strategies that may be less prone to byproduct formation. For example, methods that avoid harsh reagents or high temperatures.[8]
-
Problem 3: Difficulty in purifying the final product.
Possible Cause: Co-elution of product with starting materials or byproducts.
-
Explanation: The polarity of the desired product may be very similar to that of the starting materials or the O-alkylated byproduct, making separation by column chromatography challenging.
-
Solution:
-
Optimize Chromatography Solvent System: Systematically screen different solvent systems for column chromatography to achieve better separation. A gradient elution may be necessary.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.
-
Data Presentation: Impact of Solvent on N-Alkylation Yield
The following table summarizes hypothetical data to illustrate the effect of solvent choice on the yield of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate.
| Solvent | Dielectric Constant (ε) | Yield of N-methylated product (%) | N/O-alkylation Ratio |
| Toluene | 2.4 | 75% | >19:1[1] |
| Acetonitrile | 37.5 | 60% | 10:1 |
| DMF | 36.7 | 85%[9] | 15:1 |
| THF | 7.6 | 65% | 8:1 |
| Water (with Tween 20) | 80.1 | 80% | >6:1[5] |
Note: The yields and ratios are illustrative and can vary based on specific reaction conditions.
Experimental Protocols
General Procedure for the Synthesis of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate:
A common synthetic route involves the N-alkylation of a suitable 2-pyridone precursor.[9]
-
To a solution of ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate in a chosen anhydrous solvent (e.g., DMF), add a suitable base (e.g., K₂CO₃).
-
Stir the mixture at room temperature for a specified period to form the corresponding salt.
-
Add the methylating agent (e.g., methyl iodide) dropwise to the reaction mixture.
-
Continue stirring at room temperature or an elevated temperature, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A troubleshooting workflow for the synthesis.
III. References
-
Hao, X., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(14), 3382–3385. [Link]
-
Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(5), 3657–3665. [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Retrieved from [Link]
-
ResearchGate. (n.d.). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Retrieved from [Link]
-
ACS Publications. (n.d.). Improved Synthesis for the 4-Pyridone Intermediate of Baloxavir Marboxil: Elimination of Polar Aprotic Solvents and Optimization Through Design of Experiments (DoE). Retrieved from [Link]
-
MDPI. (n.d.). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent effect, dipole moment, and DFT studies of multi donor–acceptor type pyridine derivative. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Retrieved from [Link]
-
RSC Publishing. (n.d.). The impact of solvent polarity on intramolecular proton and electron transfer in 2-alkylamino-4-nitro-5-methyl pyridine N-oxides. Retrieved from [Link]
-
NIH. (n.d.). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction between ethyl chlorocarbonate and pyridine compounds. Retrieved from [Link]
-
IUCr. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-cyano-6-methyl-2(1)-pyridone. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and properties of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl n-methylcarbamate. Retrieved from [Link]
-
Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). Retrieved from
-
Organic Syntheses. (n.d.). ethyl isocrotonate. Retrieved from [Link]
-
JOCPR. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]
Sources
- 1. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The impact of solvent polarity on intramolecular proton and electron transfer in 2-alkylamino-4-nitro-5-methyl pyridine N-oxides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
In Vitro Validation of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate: A Comparative Guide to Assessing Biological Activity
This guide provides a comprehensive framework for the in vitro validation of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, a member of the pharmacologically significant 2-pyridone class of heterocyclic compounds. Researchers, scientists, and drug development professionals can utilize this document to systematically evaluate the potential anticancer, antimicrobial, and anti-inflammatory activities of this target compound. By presenting detailed experimental protocols and comparative data for established drugs, this guide serves as a practical resource for characterizing the biological profile of novel 2-pyridone derivatives.
The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Derivatives of this versatile nucleus have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, as a representative of this class, warrants thorough in vitro investigation to elucidate its therapeutic potential. This guide outlines a logical, multi-tiered approach to this validation process, beginning with broad-spectrum cytotoxicity screening and progressing to more specific antimicrobial and anti-inflammatory assays.
I. Foundational Assessment: Cytotoxicity and Antiproliferative Activity
A primary step in the evaluation of any novel compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6]
Comparative Compound: Pirfenidone
For the assessment of anticancer activity, Pirfenidone, an approved anti-fibrotic drug with demonstrated antitumor effects, serves as an excellent comparator.[7][8] Pirfenidone has been shown to inhibit the growth of various cancer cell lines, including those from non-small cell lung cancer and prostate cancer.[8][9]
Experimental Protocol: MTT Assay[5][10][11][12]
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate and Pirfenidone in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the culture medium in the wells with medium containing the various concentrations of the test and comparator compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like Doxorubicin).
-
-
MTT Incubation:
-
After a 48- or 72-hour incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Comparison
The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits cell growth by 50%, should be calculated for both the test compound and Pirfenidone. This allows for a direct comparison of their antiproliferative potency.
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT-116 IC50 (µM) |
| Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | To be determined | To be determined | To be determined |
| Pirfenidone | Reported values vary | Reported values vary | Reported values vary |
| Doxorubicin (Positive Control) | ~0.05 - 0.5 | ~0.01 - 0.1 | ~0.05 - 0.2 |
Note: IC50 values for Pirfenidone can vary depending on the specific cell line and experimental conditions. Researchers should consult the literature for specific values relevant to their chosen cell lines.
Workflow for MTT Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
III. Evaluation of Anti-inflammatory Activity
The anti-inflammatory potential of 2-pyridone derivatives is another important area of investigation. [4]A common in vitro method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Comparative Compound: Milrinone
Milrinone, a phosphodiesterase inhibitor with a 2-pyridone core, has been shown to possess anti-inflammatory properties, making it a relevant comparator. [10][11][12][13]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture and Stimulation:
-
Culture RAW 264.7 macrophage cells in 96-well plates.
-
Pre-treat the cells with various concentrations of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate and Milrinone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce NO production.
-
-
Griess Assay:
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm.
-
Data Analysis and Comparison
Calculate the percentage of NO production inhibition for each concentration of the test and comparator compounds. The IC50 value for NO inhibition can also be determined.
| Compound | NO Production Inhibition IC50 (µM) |
| Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | To be determined |
| Milrinone | Reported values vary |
Note: The anti-inflammatory effects of Milrinone can be cell-type and stimulus-dependent.
Signaling Pathway for LPS-induced NO Production
Caption: Simplified signaling pathway of LPS-induced nitric oxide production.
IV. Conclusion
This guide provides a structured and comparative approach to the in vitro validation of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. By employing standardized assays and comparing the results to well-characterized drugs like Pirfenidone, Ciprofloxacin, and Milrinone, researchers can effectively profile the biological activity of this novel compound. The experimental protocols and comparative data presented herein are intended to facilitate a robust and efficient evaluation process, ultimately contributing to the discovery and development of new therapeutic agents.
References
- BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds. BenchChem.
- Mishra, P. S., Ravichandiran, V., & Mishra, R. (2024). Novel 2-pyridone Analogs with Anti-cancer Activity: Synthesis, In silico, and In vitro Evaluation. Letters in Drug Design & Discovery, 21(7), 1195-1207.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Request PDF. (2025).
- CLYTE Technologies. (2025).
- Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials.
- Hobai, I. A., & Wright, G. L. (2004). Differential effects of amrinone and milrinone upon myocardial inflammatory signaling. European Journal of Pharmacology, 496(1-3), 177-185.
- Kanj, A., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 13, 991211.
- ResearchGate. (n.d.).
- ATCC. (n.d.).
- protocols.io. (2025). MTT Assay.
- Spagnuolo, A., et al. (2020). The Multi-Modal Effect of the Anti-fibrotic Drug Pirfenidone on NSCLC. Frontiers in Oncology, 10, 23.
- Wang, C. C., et al. (2016). Effects of milrinone on inflammatory response-related gene expressions in cultured rat cardiomyocytes. Journal of Thoracic Disease, 8(7), 1776-1784.
- Request PDF. (2025).
- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Li, H. L., et al. (2014). Effect of milrinone on the inflammatory response and NF-kB activation in renal ischemia-reperfusion injury in mice. Korean Journal of Anesthesiology, 66(2), 142-149.
- Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35835-35861.
- Nabhan, M., et al. (2020). Pirfenidone, an Anti-Fibrotic Drug, Suppresses the Growth of Human Prostate Cancer Cells by Inducing G1 Cell Cycle Arrest. International Journal of Molecular Sciences, 21(18), 6881.
- Wang, G., et al. (2022). The Anti-fibrosis drug Pirfenidone modifies the immunosuppressive tumor microenvironment and prevents the progression of renal cell carcinoma by inhibiting tumor autocrine TGF-β. Theranostics, 12(4), 1843-1859.
- Al-kuraishy, H. M., et al. (2022). Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2. European Journal of Pharmacology, 928, 175095.
- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35835-35861.
- de Oliveira, C. S., et al. (2022). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Scientific Reports, 12(1), 10839.
- BenchChem. (2025).
- BenchChem. (2025).
- Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- Le, J., et al. (2022).
- Request PDF. (2025).
- El-Fayed, E. M. A., et al. (2021). In vivo and in vitro anti-inflammatory, antipyretic and ulcerogenic activities of pyridone and chromenopyridone derivatives, physicochemical and pharmacokinetic studies. Bioorganic Chemistry, 109, 104742.
- U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria.
- Request PDF. (2017).
- bioMérieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- PubMed. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling.
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro anti-inflammatory, antipyretic and ulcerogenic activities of pyridone and chromenopyridone derivatives, physicochemical and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. clyte.tech [clyte.tech]
- 7. researchgate.net [researchgate.net]
- 8. Pirfenidone, an Anti-Fibrotic Drug, Suppresses the Growth of Human Prostate Cancer Cells by Inducing G1 Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Multi-Modal Effect of the Anti-fibrotic Drug Pirfenidone on NSCLC [frontiersin.org]
- 10. Differential effects of amrinone and milrinone upon myocardial inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of milrinone on inflammatory response-related gene expressions in cultured rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of milrinone on the inflammatory response and NF-kB activation in renal ischemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis for Drug Discovery Professionals: Nifedipine vs. a Novel Dihydropyridine Analog
An In-depth Guide to the Putative Pharmacological Profile of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate in Relation to the Archetypal Calcium Channel Blocker, Nifedipine.
In the landscape of cardiovascular drug discovery, the 1,4-dihydropyridine (DHP) scaffold remains a cornerstone for the development of potent L-type calcium channel blockers.[1] Nifedipine, a first-generation DHP, is a well-established therapeutic agent for hypertension and angina pectoris.[2] This guide provides a comparative analysis of nifedipine against a structurally distinct analog, Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. While direct experimental data for the latter is not publicly available, this document will leverage established structure-activity relationships (SAR) of the dihydropyridine class to infer its potential pharmacological profile and outline the experimental workflows required for its comprehensive evaluation.
Nifedipine: The Clinical Benchmark
Nifedipine is a potent vasodilator that exerts its therapeutic effects by inhibiting the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle.[1] This blockade leads to relaxation of arterial smooth muscle, resulting in peripheral vasodilation and a subsequent reduction in blood pressure.[3]
Mechanism of Action: A Visual Representation
The mechanism of action of nifedipine is centered on its ability to bind to the L-type calcium channel, stabilizing it in a closed conformation and thereby reducing the probability of channel opening in response to membrane depolarization.
Caption: Mechanism of action of Nifedipine.
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate: A Structural Divergence
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate presents several key structural modifications compared to the classical 1,4-dihydropyridine scaffold of nifedipine. These differences are anticipated to significantly influence its pharmacological activity.
| Feature | Nifedipine | Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate |
| Core Structure | 1,4-Dihydropyridine | 1,2-Dihydropyridine |
| Substitution at N1 | Hydrogen | Methyl group |
| Substitution at C2 | Methyl group | Oxo group |
| Substitution at C4 | 2-Nitrophenyl group | No substituent |
| Substitution at C3 & C5 | Symmetrical dimethyl ester | Single ethyl carboxylate at C4 |
Comparative Analysis Based on Structure-Activity Relationships
The structural deviations of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate from the canonical DHP structure suggest a departure from the established calcium channel blocking activity of nifedipine.
-
The 1,4-Dihydropyridine Ring: The 1,4-dihydropyridine ring is a critical pharmacophore for L-type calcium channel antagonism. The alteration to a 1,2-dihydropyridine scaffold in the target molecule fundamentally changes the geometry and electronic distribution of the core structure, making it less likely to bind to the dihydropyridine receptor on the L-type calcium channel with high affinity.
-
Substitution at C4: The presence of an aryl ring at the C4 position is a hallmark of potent DHP calcium channel blockers.[4] Nifedipine's 2-nitrophenyl group at this position is crucial for its activity. The absence of a substituent at the C4 position in Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a significant deviation that would be predicted to dramatically reduce or abolish calcium channel blocking activity.
-
Ester Groups at C3 and C5: The symmetrical ester groups at the C3 and C5 positions of nifedipine are important for its interaction with the calcium channel. While the target molecule possesses an ethyl carboxylate group, its position at C4 of a 1,2-dihydropyridine ring is not analogous to the arrangement in classical DHPs.
-
The 2-Oxo Group: The presence of an oxo group at the C2 position is not typical for classical DHP calcium channel blockers. Some 2-oxo-1,2-dihydropyridine derivatives have been investigated for other biological activities, including anticancer and hypoglycemic effects, suggesting a different pharmacological trajectory for this scaffold.[5][6]
Inference: Based on these structural differences and established SAR, it is highly probable that Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate does not function as a potent L-type calcium channel blocker in the same manner as nifedipine. Its biological activity, if any, is likely to be directed towards other molecular targets.
Experimental Workflows for Pharmacological Characterization
To empirically determine the pharmacological profile of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate and validate the above inferences, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
This assay will determine if the compound binds to the L-type calcium channel.
Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from a tissue source rich in L-type calcium channels (e.g., rat heart or brain).
-
Radioligand Binding: Incubate the membrane preparation with a radiolabeled dihydropyridine antagonist (e.g., [³H]-PN200-110) in the presence of increasing concentrations of the test compound.
-
Separation and Scintillation Counting: Separate the bound from free radioligand by rapid filtration and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of the test compound, representing the concentration that inhibits 50% of the specific binding of the radioligand.
Caption: Workflow for a Calcium Channel Binding Assay.
This functional assay will assess the compound's ability to relax pre-constricted arterial tissue.[7][8]
Protocol:
-
Tissue Preparation: Isolate rat thoracic aortic rings and mount them in an organ bath containing physiological salt solution.
-
Contraction: Induce a sustained contraction with a vasoconstrictor agent (e.g., potassium chloride or phenylephrine).
-
Compound Addition: Add cumulative concentrations of the test compound to the organ bath.
-
Tension Measurement: Record the changes in isometric tension using a force transducer.
-
Data Analysis: Construct a concentration-response curve and calculate the EC₅₀ value (the concentration that produces 50% of the maximal relaxation).
In Vivo Assays
This assay will determine the compound's effect on blood pressure in a relevant animal model of hypertension.[9][10][11]
Protocol:
-
Animal Model: Use spontaneously hypertensive rats (SHRs) or another suitable model of hypertension.
-
Blood Pressure Monitoring: Implant a telemetric device or use a tail-cuff method to continuously monitor blood pressure and heart rate.
-
Compound Administration: Administer the test compound via an appropriate route (e.g., oral gavage or intravenous injection).
-
Data Recording: Record blood pressure and heart rate at baseline and at various time points after compound administration.
-
Data Analysis: Analyze the changes in mean arterial pressure and heart rate compared to a vehicle control group.
Conclusion
While Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate shares a pyridine-based core with nifedipine, significant structural modifications strongly suggest a different pharmacological profile. The absence of the critical 1,4-dihydropyridine ring and the C4-aryl substituent makes it an unlikely candidate for potent L-type calcium channel blockade. The proposed experimental workflows provide a clear path to empirically test this hypothesis and elucidate the true biological activity of this novel compound. This analysis underscores the importance of adhering to established structure-activity relationships in the design of new therapeutic agents and provides a framework for the systematic evaluation of novel chemical entities.
References
-
Novel 1,4-dihydropyridine calcium antagonists. I. Synthesis and hypotensive activity of 4-(substituted pyridyl)-1,4-dihydropyridine derivatives. Chem Pharm Bull (Tokyo). 1990 Sep;38(9):2446-58. [Link]
-
1,4-Dihydropyridines as calcium channel ligands and privileged structures. Methods Find Exp Clin Pharmacol. 2004 Apr;26(3):219-24. [Link]
-
Synthesis of Novel 4-[1-(4-fluorobenzyl)-5-imidazolyl] Dihydropyridines and Studying their Effects on Rat Blood Pressure. Iran J Pharm Res. 2013 Winter;12(1):53-61. [Link]
-
Hypotensive effects of dihydropyridine derivatives. Arzneimittelforschung. 1985;35(9):1377-80. [Link]
-
Antihypertensive Effects of CS-905, a Novel Dihydropyridine Ca ++ Channel Blocker. J Cardiovasc Pharmacol. 1992 Jan;19(1):127-34. [Link]
-
Antihypertensive effects of two novel dihydropyridine derivatives: PS120. ARYA Atheroscler. 2017 Sep;13(5):233-239. [Link]
-
Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Biol Pharm Bull. 2001;24(9):1024-9. [Link]
-
Four-component synthesis of 1,2-dihydropyridine derivatives and their evaluation as anticancer agents. Med Chem. 2012 May;8(3):439-50. [Link]
-
Standardized protocol for measuring the effect of Ca2+ channel blocker... ResearchGate. [Link]
-
The differential time courses of the vasodilator effects of various 1,4-dihydropyridines in isolated human small arteries are correlated to their lipophilicity. J Hypertens. 2000 Nov;18(11):1625-31. [Link]
-
1,4-Dihydropyridine activators and antagonists: structural and functional distinctions. Trends Pharmacol Sci. 1989 Dec;10(12):507-11. [Link]
-
Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. NIH. [Link]
-
Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. Bioorg Med Chem Lett. 2006 Feb 15;16(4):798-802. [Link]
-
What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules? ResearchGate. [Link]
-
Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Bentham Science. [Link]
-
In vitro and in vivo vasodilatory activity of barnidipine and its enantiomers. J Cardiovasc Pharmacol. 1995 Jan;25(1):1-8. [Link]
-
Four-component synthesis of 1,2-dihydropyridine derivatives and their evaluation as anticancer agents. Semantic Scholar. [Link]
-
A quantitative structure-activity relationship of 1,4-dihydropyridine calcium channel blockers with electronic descriptors produced by quantum chemical topology. ResearchGate. [Link]
-
Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. ResearchGate. [Link]
-
Cardiac versus vascular effects of a new dihydropyridine derivative, CV-4093. In vitro comparison with other calcium antagonists. Jpn J Pharmacol. 1988 Dec;48(4):423-31. [Link]
-
Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol. PLoS One. 2021; 16(10): e0258155. [Link]
-
Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molbank. 2017, 2017(3), M949. [Link]
-
Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Sci Rep. 2023; 13: 13329. [Link]
-
Cardiovascular Effects & Mode of Action of 1,2 Dihydroxyphenyl (4-pyridinium Bromide). Indian J Exp Biol. 1976 Nov;14(6):672-6. [Link]
-
1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents. J Med Chem. 1975 Oct;18(10):986-91. [Link]
-
Cardiovascular effects of a new dihydropyridine calcium antagonist. Semantic Scholar. [Link]
-
Cardiovascular effects of a new dihydropyridine calcium antagonist. Arzneimittelforschung. 1986 Sep;36(9):1336-44. [Link]
-
Dihydropyridine Calcium Antagonist Modulates Cholesterol Metabolism and Eicosanoid Biosynthesis in Vascular Cells. J Clin Invest. 1993 Sep; 92(3): 1491–1498. [Link]
-
Dihydropyridines and vascular diseases. Z Kardiol. 1991:80 Suppl 7:106-11. [Link]
-
Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. Bioorg Med Chem. 2014 Dec 1; 22(23): 6648–6655. [Link]
-
Subcutaneous Arteries: Vasoconstriction & Vasodilation Research And Assays. REPROCELL. [Link]
-
Coronary vasodilation with dihydropyridines--a pharmacokinetic study. Z Kardiol. 1988:77 Suppl 3:28-32. [Link]
-
The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. ResearchGate. [Link]
Sources
- 1. 1,4-Dihydropyridines as calcium channel ligands and privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydropyridine calcium antagonist modulates cholesterol metabolism and eicosanoid biosynthesis in vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydropyridines and vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Four-component synthesis of 1,2-dihydropyridine derivatives and their evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The differential time courses of the vasodilator effects of various 1,4-dihydropyridines in isolated human small arteries are correlated to their lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reprocell.com [reprocell.com]
- 9. Synthesis of Novel 4-[1-(4-fluorobenzyl)-5-imidazolyl] Dihydropyridines and Studying their Effects on Rat Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypotensive effects of dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antihypertensive effects of two novel dihydropyridine derivatives: PS120 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Carboxylic Acid Bioisosteres in Dihydropyridine Calcium Channel Blockers
For researchers and drug development professionals vested in cardiovascular therapeutics, the 1,4-dihydropyridine (DHP) scaffold remains a cornerstone for the design of L-type calcium channel blockers.[1] The prototypical DHP structure, exemplified by drugs like Nifedipine, features ester groups at the C3 and C5 positions, which are crucial for activity. For second-generation DHPs, such as Amlodipine, an ester at one position and a modified ester or other group at the other introduces chirality and modulates the pharmacokinetic and pharmacodynamic profile.[2] The carboxylic acid functional group, often unmasked from an ester prodrug in vivo, plays a pivotal role in the interaction with the calcium channel receptor.[3] However, the inherent properties of the carboxylic acid moiety—such as its potential for metabolic instability, rapid clearance, and poor membrane permeability—often necessitate its replacement with a bioisostere to optimize drug-like properties.[4][5]
This guide provides an in-depth comparison of key bioisosteric replacements for the carboxylic acid group in the context of dihydropyridine design. We will delve into the rationale behind their selection, comparative experimental data where available, and the consequential impact on the physicochemical and pharmacological profiles of DHP-based calcium channel blockers.
The Central Role and Challenges of the Carboxylic Acid Group in Dihydropyridines
The carboxylic acid group, or its ester precursor, at the C3/C5 position of the dihydropyridine ring is a critical pharmacophoric element.[6] It is believed to engage in key hydrogen bonding interactions within the L-type calcium channel binding pocket.[7] However, the acidic nature of the carboxyl group can lead to high polarity and ionization at physiological pH, which may limit oral bioavailability and brain penetration.[3] Furthermore, carboxylic acids are susceptible to phase II metabolism, particularly glucuronidation, which can lead to rapid excretion and potential formation of reactive metabolites.[4] These limitations drive the exploration of bioisosteric replacements that can mimic the essential interactions of the carboxylic acid while offering improved pharmacokinetic and metabolic properties.
A Comparative Analysis of Key Carboxylic Acid Bioisosteres
Here, we compare three prominent classes of carboxylic acid bioisosteres—tetrazoles, N-acylsulfonamides, and hydroxamic acids—in the context of their potential application in dihydropyridine drug design.
Tetrazoles: A Classic Carboxylic Acid Mimic
The 5-substituted 1H-tetrazole ring is arguably the most widely recognized non-classical bioisostere of the carboxylic acid group.[8] Its pKa is comparable to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and thus mimic the charge distribution of a carboxylate.
Tetrazoles are generally more lipophilic than their carboxylic acid counterparts, which can be advantageous for membrane permeability.[8] However, the overall impact on permeability is context-dependent. While offering improved metabolic stability against glucuronidation, tetrazoles can undergo other metabolic transformations.[8] In the context of dihydropyridines, replacing the carboxylic acid with a tetrazole is a rational strategy to enhance metabolic stability and potentially modulate receptor binding affinity.
Table 1: Comparative Physicochemical Properties of Carboxylic Acid and its Bioisosteres
| Bioisostere | General pKa Range | General LogP Profile | Key Characteristics |
| Carboxylic Acid | 4-5 | Low | High polarity, susceptible to glucuronidation.[4] |
| Tetrazole | 4.5-5.5 | Moderate | Good mimic of carboxylate, metabolically more stable to glucuronidation.[8] |
| N-Acylsulfonamide | 3-5 | High | Directional H-bonding, increased lipophilicity.[9] |
| Hydroxamic Acid | 8-9 | Low to Moderate | Metal chelating properties, can be a prodrug of the carboxylic acid.[10] |
N-Acylsulfonamides: Modulating Acidity and Lipophilicity
N-acylsulfonamides are another important class of carboxylic acid bioisosteres, with pKa values that can be finely tuned by modifying the substituent on the sulfonyl group.[9] This allows for precise control over the degree of ionization at physiological pH.
N-acylsulfonamides are typically more lipophilic than carboxylic acids, which can enhance absorption and distribution.[9] Their geometry and hydrogen bonding capabilities differ from carboxylic acids, which can lead to altered binding interactions with the target receptor. The introduction of a sulfonamide moiety can also impact metabolic stability, often blocking sites of metabolism.[11] For dihydropyridines, an N-acylsulfonamide could offer a more lipophilic and metabolically stable alternative to the carboxylic acid, potentially leading to a longer duration of action.
Hydroxamic Acids: Introducing Metal Chelation
Hydroxamic acids are weaker acids than carboxylic acids and possess strong metal-chelating properties.[10] This introduces a different mode of potential interaction with metalloenzymes, though their primary role as a carboxylic acid bioisostere is to mimic hydrogen bonding patterns.
Hydroxamic acids can be susceptible to hydrolysis back to the corresponding carboxylic acid, effectively acting as a prodrug.[1] Their stability can be modulated by substitution on the nitrogen atom. The introduction of a hydroxamic acid in a dihydropyridine could lead to a compound with a different pharmacological profile, potentially with a longer duration of action if the hydrolysis is slow, or acting as a prodrug of the parent carboxylic acid.[10]
Experimental Data and Performance Comparison
Table 2: Comparative Biological Activity of Dihydropyridine Analogues
| DHP Analogue (C3/C5-substituent) | Target | Assay | Activity (IC50/pEC50) | Reference |
| m-Nifedipine (Ester) | L-type Ca2+ channel | Porcine Coronary Artery Smooth Muscle (PCASM) Contraction | pEC50: 6.48 ± 0.05 | [12] |
| Phenylcarbamoyl-DHP (Amide Bioisostere) | L-type Ca2+ channel | PCASM Contraction | pEC50: up to 6.46 ± 0.07 | [12] |
| Condensed DHP (Ester Moiety Modified) | L- and T-type Ca2+ channels | Electrophysiology | 30-fold selectivity for T-type over L-type | [13][14] |
| Dihydropyridine Carboxylic Acids | HCT-15 cancer cell line | Cytotoxicity Assay | IC50: 7.94 ± 1.6 μM (for compound 3a) | [4] |
Note: The data presented is compiled from different studies and should be interpreted with caution as experimental conditions may vary.
The available data suggests that modifications at the C3/C5 position, including the replacement of the ester with an amide (a related bioisosteric replacement), can yield compounds with comparable calcium channel blocking activity to the parent drug, m-nifedipine.[12] This indicates that the dihydropyridine scaffold is tolerant to such modifications. Furthermore, alterations in this region can lead to changes in selectivity, as seen with condensed DHP derivatives showing preference for T-type over L-type calcium channels.[13][14]
Experimental Protocols
General Synthesis of 1,4-Dihydropyridines (Hantzsch Synthesis)
A common method for the synthesis of the dihydropyridine core is the Hantzsch pyridine synthesis.[15]
Step-by-step methodology:
-
A mixture of an aldehyde (1 equivalent), a β-ketoester (e.g., ethyl acetoacetate, 2 equivalents), and a source of ammonia (e.g., ammonium acetate) is prepared in a suitable solvent such as ethanol or methanol.
-
The reaction mixture is heated to reflux for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is typically collected by filtration.
-
The crude product is then purified by recrystallization or column chromatography.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Aldehyde [label="Aldehyde"]; BetaKetoester [label="β-Ketoester"]; Ammonia [label="Ammonia Source"]; Solvent [label="Solvent (e.g., Ethanol)"]; ReactionMixture [label="Reaction Mixture", shape=ellipse, fillcolor="#FBBC05"]; Reflux [label="Reflux"]; TLC [label="TLC Monitoring"]; Workup [label="Work-up & Purification", shape=ellipse, fillcolor="#34A853"]; DHP [label="1,4-Dihydropyridine Product", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Aldehyde -- ReactionMixture; BetaKetoester -- ReactionMixture; Ammonia -- ReactionMixture; Solvent -- ReactionMixture; ReactionMixture -> Reflux -> TLC -> Workup -> DHP; } caption: Hantzsch Dihydropyridine Synthesis Workflow
In Vitro Evaluation of Calcium Channel Blocking Activity
The calcium channel blocking activity of novel dihydropyridine analogues can be assessed using isolated vascular smooth muscle preparations.[12]
Step-by-step methodology:
-
Porcine coronary artery rings are dissected and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
The tissues are allowed to equilibrate under a resting tension.
-
Contractions are induced by a high concentration of potassium chloride (e.g., 80 mM KCl).
-
Once a stable contraction is achieved, cumulative concentrations of the test compounds are added to the organ bath.
-
The relaxation of the arterial rings is measured and expressed as a percentage of the maximal contraction induced by KCl.
-
Concentration-response curves are constructed, and pEC50 values are calculated.
dot graph G { layout=dot; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
TissuePrep [label="Tissue Preparation\n(Porcine Coronary Artery)"]; Mounting [label="Mounting in Organ Bath"]; Equilibration [label="Equilibration"]; Contraction [label="Induce Contraction\n(High K+)"]; CompoundAddition [label="Cumulative Addition\nof Test Compound"]; Measurement [label="Measure Relaxation"]; DataAnalysis [label="Data Analysis\n(pEC50 Calculation)"];
TissuePrep -> Mounting -> Equilibration -> Contraction -> CompoundAddition -> Measurement -> DataAnalysis; } caption: In Vitro Vasorelaxation Assay Workflow
Conclusion and Future Perspectives
The replacement of the carboxylic acid group in dihydropyridines with appropriate bioisosteres is a powerful strategy to modulate the physicochemical and pharmacokinetic properties of this important class of calcium channel blockers. While direct comparative data is limited, the principles of bioisosterism suggest that tetrazoles can enhance metabolic stability, N-acylsulfonamides can increase lipophilicity and tune acidity, and hydroxamic acids can introduce novel interactions and prodrug potential.
Future research should focus on the systematic synthesis and evaluation of dihydropyridine libraries containing these and other novel carboxylic acid bioisosteres. Such studies will provide the much-needed direct comparative data to guide rational drug design and lead to the development of safer and more effective antihypertensive agents.
References
- Al-Omary, F. A. M., et al. (2010). Synthesis and Calcium Channel Blocking Activity of 1, 4-Dihydropyridine Derivatives Containing Ester Substitute and Phenyl Carbamoyl Group. Journal of the Saudi Chemical Society, 14(3), 277-282.
-
Ammazzalorso, A., De Filippis, B., Giampietro, L., & Amoroso, R. (2017). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Chemical biology & drug design, 90(6), 1094–1105. [Link]
- Triggle, D. J. (1991). Calcium-channel drugs: structure-function relationships and selectivity of action. Journal of cardiovascular pharmacology, 18 Suppl 10, S1–S6.
-
Bladen, C., Gündüz, M. G., Şimşek, R., Şafak, C., & Zamponi, G. W. (2014). Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity. Pflugers Archiv : European journal of physiology, 466(7), 1355–1363. [Link]
- Khan, K. M., et al. (2017). Dihydropyridines as Calcium Channel Blockers: An Overview. MedCrave Online Journal of Chemistry, 1(1), 1-6.
- Cheng, C. Y., Lee, M. J., & Chen, J. Y. (1996). An asymmetric synthesis of chiral dihydropyridine calcium channel blockers. Tetrahedron Letters, 37(46), 8355-8358.
- Miri, R., et al. (2007). Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. Bioorganic & medicinal chemistry, 15(13), 4567–4574.
- Onoue, S., et al. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological & pharmaceutical bulletin, 31(3), 473–479.
-
Bladen, C., et al. (2014). Synthesis and Evaluation of 1,4-Dihydropyridine Derivatives with Calcium Channel Blocking Activity. Semantic Scholar. [Link]
-
Ammazzalorso, A., et al. (2017). N‐acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Wiley Online Library. [Link]
- Tanimoto, S., et al. (2008). The structure-activity relationship study on 2-, 5-, and 6-position of the water soluble 1,4-dihydropyridine derivatives blocking N-type calcium channels. Bioorganic & medicinal chemistry letters, 18(17), 4813–4816.
- Kumar, A., & Maurya, R. A. (2023). Synthesis Methods of Calcium Channel Blockers: A Review. Journal of Medicinal and Medical Chemistry, 2(1), 1-10.
- Recent Progress in Synthesis of Sulfonamides and N‐Acylsulfonamides, Biological Applications and Their Structure‐Activity Rel
- Uesawa, Y., & Mohri, K. (2008). Relationship between lipophilicities of 1,4-dihydropyridine derivatives and pharmacokinetic interaction strengths with grapefruit juice. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 128(1), 117–122.
-
Wang, Y., et al. (2022). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. MDPI. [Link]
- Clement, B. (2002). Hydroxamic acids as pharmacological agents. Current medicinal chemistry, 9(17), 1631–1653.
-
Recent Progress in Synthesis of Sulfonamides and N‐Acylsulfonamides, Biological Applications and Their Structure‐Activity Relationship (SAR) Studies. ResearchGate. [Link]
- Sbardella, G., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules (Basel, Switzerland), 26(16), 5035.
- Medina-García, T. S., et al. (2021). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules (Basel, Switzerland), 26(18), 5601.
-
Williamson, J. S., et al. (2002). Hydroxamic Acids as Pharmacological Agents. ResearchGate. [Link]
-
Li, Y., et al. (2022). Design and synthesis of novel hydroxamic acid derivatives based on quisinostat as promising antimalarial agents with improved safety. ScienceOpen. [Link]
-
Al-Hussain, S. A., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. MDPI. [Link]
- Klein, C. D. (2015). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Prodrugs and Targeted Delivery (pp. 1-32). Wiley-VCH.
- Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395.
- Singh, K., et al. (2015). Synthesis of fusidic acid bioisosteres as antiplasmodial agents and molecular docking studies in the binding site of Elongation. RSC Advances, 5(101), 83201-83209.
-
Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate. [Link]
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery (eds N. A. Meanwell).
-
Chemical Structures of Dihydropyridine Derivatives. ResearchGate. [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace. [Link]
- Schwartz, A., et al. (1984). Effects of dihydropyridine calcium channel modulators in the heart: pharmacological and radioligand binding correlations.
Sources
- 1. scispace.com [scispace.com]
- 2. An asymmetric synthesis of chiral dihydropyridine calcium channel blockers [ch.ic.ac.uk]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium-channel drugs: structure-function relationships and selectivity of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydroxamic acids as pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. thescipub.com [thescipub.com]
- 13. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of 1,4-Dihydropyridine Derivatives with Calcium Channel Blocking Activity | Semantic Scholar [semanticscholar.org]
- 15. jmedchem.com [jmedchem.com]
The Rising Antibacterial Potential of Dihydropyridines: A Comparative Analysis of Substituted Scaffolds
Introduction: Beyond Blood Pressure - Dihydropyridines as Novel Antibacterial Agents
For decades, the 1,4-dihydropyridine (DHP) scaffold has been a cornerstone in cardiovascular medicine, primarily recognized for its potent L-type calcium channel blocking activity.[1][2] However, the escalating crisis of antibiotic resistance has spurred a scientific renaissance, compelling researchers to explore established pharmacophores for novel therapeutic applications.[1] Within this paradigm, the DHP nucleus has emerged as a surprisingly versatile platform for the development of new antibacterial agents.[1][3] This guide provides a comparative analysis of substituted dihydropyridines in antibacterial assays, delving into their structure-activity relationships, proposed mechanisms of action, and the experimental methodologies used for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the antibacterial potential harbored within this privileged chemical scaffold.
Structure-Activity Relationships (SAR): Decoding the Influence of Substituents
The antibacterial efficacy of dihydropyridine derivatives is intricately linked to the nature and position of various substituents on the core ring structure. A systematic analysis of these relationships is crucial for the rational design of more potent antibacterial candidates.
Key Substituent Effects:
-
C4-Phenyl Ring Substitution: The electronic and steric properties of substituents on the phenyl ring at the C4 position play a pivotal role in modulating antibacterial activity. Generally, electron-withdrawing groups, such as nitro or chloro groups, at the ortho or meta positions tend to enhance activity compared to unsubstituted or para-substituted derivatives.[1][4] This suggests that these substitutions may influence the molecule's interaction with its bacterial target.
-
C2 and C6 Positions: The substituents at the C2 and C6 positions of the dihydropyridine ring also significantly impact antibacterial potency. Increasing the bulk of the substituent at the C2 position has been shown to improve antibacterial activity.[1][5][6][7] For instance, derivatives with bulky groups like 2-cyano-3-oxo-3-phenylprop-1-en-1-yl have demonstrated significantly higher inhibitory activity.[1][6][7] Low molecular weight alkyl groups at both C2 and C6 are also considered favorable for antibacterial action.[8]
-
C3 and C5 Ester Groups: The nature of the ester groups at the C3 and C5 positions is another critical determinant of activity. While various ester functionalities have been explored, their primary role appears to be in influencing the overall lipophilicity of the molecule, which in turn affects its ability to penetrate bacterial cell membranes.[1] Asymmetrical esters at these positions have also been investigated and shown to possess antibacterial activity.[8]
-
Lipophilicity: A recurring theme in the SAR of antibacterial dihydropyridines is the importance of lipophilicity. An optimal balance of hydrophilic and lipophilic properties is necessary for effective transport across the bacterial cell envelope. An increase in lipophilicity, often correlated with the addition of bulkier or more hydrophobic substituents, has been linked to enhanced antibacterial activity in several studies.[1][6][7]
Comparative Antibacterial Activity of Substituted Dihydropyridines
The following table summarizes the in vitro antibacterial activity of a selection of substituted dihydropyridine derivatives against various bacterial strains, as indicated by their Minimum Inhibitory Concentration (MIC) values.
| Compound ID | C2-Substituent | C4-Substituent | C5-Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| Derivative 33 | 2-cyano-3-oxo-3-phenylprop-1-en-1-yl | 4-nitrophenyl | Isopropyl | Mycobacterium smegmatis | 9 | [1][6][7] |
| Staphylococcus aureus | 25 | [1][6][7] | ||||
| Escherichia coli | 100 | [1][6][7] | ||||
| Derivative 4 | Allyliminomethyl | 4-nitrophenyl | Isopropyl | Mycobacterium smegmatis | 50 | [1][7] |
| Compound 3c | Methyl | 4-chlorophenyl | Ethoxycarbonyl | Escherichia coli | 6.0 | [9] |
| Compound 4c | Methyl | 4-chlorophenyl | Ethoxycarbonyl | Lactiplantibacillus plantarum | 10.0 | [9] |
| Compound 8 | Methyl | 3-chlorophenyl | Ethoxycarbonyl | Streptococcus sanguinis | 500 | [8] |
| Compound 10 | Methyl | 3-nitrophenyl | Ethoxycarbonyl | Streptococcus sanguinis | 500 | [8] |
| Compound 22 | Methyl | 3-methoxy-4-hydroxyphenyl | Ethoxycarbonyl | Streptococcus mitis | 500 | [8] |
| Streptococcus sanguinis | 500 | [8] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][10][11]
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.
-
Transfer the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at the appropriate temperature (typically 35-37°C) until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Dihydropyridine Solutions:
-
Prepare a stock solution of the test dihydropyridine compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the broth medium to obtain a range of desired concentrations.
-
-
Inoculation of Microtiter Plate:
-
Dispense 100 µL of the appropriate broth medium into each well of a 96-well microtiter plate.
-
Add 100 µL of the diluted dihydropyridine solutions to the wells, creating a final volume of 200 µL and the desired final compound concentrations.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Add 10 µL of the standardized bacterial inoculum to each well (except the negative control).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of the dihydropyridine derivative that completely inhibits visible growth of the bacterium.[1]
-
Experimental Workflow Diagram
Caption: Workflow for MIC determination using the broth microdilution method.
Potential Mechanisms of Antibacterial Action
While the exact mechanisms of action for many antibacterial dihydropyridines are still under investigation, several promising avenues have been identified, suggesting that they may act on targets distinct from the mammalian L-type calcium channels.
One proposed mechanism is the inhibition of dihydrofolate reductase (DHFR) , an essential enzyme in the bacterial folate biosynthesis pathway.[12][13] This pathway is a well-established target for antibacterial drugs like trimethoprim. The structural resemblance of some dihydropyrimidine derivatives to the aminopyrimidine moiety found in known DHFR inhibitors supports this hypothesis.[12][13]
Another identified target, particularly in the context of Helicobacter pylori, is the essential response regulator HsrA .[14][15] Several 1,4-dihydropyridine-based compounds have been shown to exhibit potent bactericidal activity against H. pylori, including antibiotic-resistant strains, by targeting HsrA and inhibiting its DNA binding activity.[14][15] This suggests a novel mechanism of action that could be exploited to combat this important pathogen.
Proposed Mechanism of Action: DHFR Inhibition
Caption: Inhibition of Dihydrofolate Reductase by substituted dihydropyridines.
Conclusion and Future Perspectives
The body of evidence strongly suggests that the dihydropyridine scaffold is a promising starting point for the development of novel antibacterial agents. The tunability of its structure allows for the optimization of antibacterial activity through targeted substitutions, leading to compounds with potent efficacy against a range of bacterial pathogens. The elucidation of their mechanisms of action, which appear to be distinct from their effects on calcium channels, opens up new avenues for combating antibiotic resistance. Future research should focus on synthesizing and screening more diverse libraries of dihydropyridine derivatives, further exploring their mechanisms of action, and evaluating their in vivo efficacy and safety profiles. This continued investigation holds the potential to unlock a new class of much-needed antibacterial therapies.
References
- Abu-Melha, H. M. A. (2013). Synthesis, antibacterial and antifungal evaluation of novel 1,4-dihydropyridine derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 113, 115–122.
-
Olejníková, P., Švorc, Ľ., Panáková, A., Vihonská, Z., Kováryová, K., & Marchalín, S. (2014). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. Scientia Pharmaceutica, 82(2), 221–232. [Link]
-
Asadipour, A., Fassihi, A., & Shafiee, A. (2012). Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one. Research in Pharmaceutical Sciences, 7(5), S899. [Link]
-
Plaunt, A. J., Guttin, T. D., Gurnett, J. E., Linger, B. R., Wiemer, A. J., & Wiemer, D. F. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega, 7(42), 37861–37873. [Link]
-
Kumar, R., Kumar, S., Singh, P., & Kumar, V. (2022). Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation. Molecules, 27(19), 6296. [Link]
-
González, B., Velázquez-Ibáñez, A., Aygün-Cevher, Z., Castillo, E., Bujanda, L., Estévez-Fregoso, E., Cevher, E., Sancho, J., & de la Cueva-Méndez, G. (2022). 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori. Frontiers in Cellular and Infection Microbiology, 12, 888805. [Link]
-
Various Authors. (2025). Synthesis, antibacterial and antifungal evaluation of novel 1,4-dihydropyridine derivatives. IntechOpen. [Link]
-
Plaunt, A. J., Guttin, T. D., Gurnett, J. E., Linger, B. R., Wiemer, A. J., & Wiemer, D. F. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega, 7(42), 37861–37873. [Link]
-
Jara, M. C., da Silva, A. F., Ritter, M., & Nascente, P. da S. (2022). Dihydropyrimidinones Against Multiresistant Bacteria. Frontiers in Cellular and Infection Microbiology, 12, 843103. [Link]
-
Kumar, P., & Sharma, D. (2023). Synthesis, characterization and bioevaluation of 1,4 Dihydropyridine derivative. The Pharma Innovation Journal, 12(4), 1845-1848. [Link]
-
Surendrakumar, R., Idhayadhulla, A., Govindasamy, T., Elangovan, N., Aldosari, E., & Islam, M. S. (2023). Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis. Future Medicinal Chemistry, 15(13), 1145–1162. [Link]
-
González, B., Velázquez-Ibáñez, A., Aygün-Cevher, Z., Castillo, E., Bujanda, L., Estévez-Fregoso, E., Cevher, E., Sancho, J., & de la Cueva-Méndez, G. (2022). 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori. Frontiers in Cellular and Infection Microbiology, 12, 888805. [Link]
-
Jara, M. C., Frediani, A. V., Zehetmeyer, F. K., Bruhn, F. R. P., Müller, L. G., & Nascente, P. da S. (2022). Dihydropyrimidinones Against Multiresistant Bacteria. Frontiers in Cellular and Infection Microbiology, 12, 843103. [Link]
-
Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2014). Antimicrobial Activity of Some Derivatives of 1,4-Dihydropyridines. Journal of the Chemical Society of Pakistan, 36(1), 135-140. [Link]
-
da Silva, G. F., de Oliveira, R. B., de Faria, A. R., & de Albuquerque, S. (2020). Antibacterial and Antileishmanial Activity of 1,4‐Dihydropyridine Derivatives. ChemistrySelect, 5(33), 10427–10432. [Link]
-
Olejníková, P., Švorc, Ľ., Panáková, A., Vihonská, Z., Kováryová, K., & Marchalín, S. (2014). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. Semantic Scholar. [Link]
-
Olejníková, P., Švorc, Ľ., Panáková, A., Vihonská, Z., Kováryová, K., & Marchalín, S. (2014). Antimicrobial activity of novel c2-substituted 1,4-dihydropyridine analogues. Scientia Pharmaceutica, 82(2), 221–232. [Link]
-
Olejníková, P., Švorc, Ľ., Panáková, A., Vihonská, Z., Kováryová, K., & Marchalín, S. (2014). (PDF) Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. ResearchGate. [Link]
-
Jara, M. C., Frediani, A. V., Zehetmeyer, F. K., Bruhn, F. R. P., Müller, L. G., & Nascente, P. da S. (2022). Dihydropyrimidinones Against Multiresistant Bacteria. Frontiers in Cellular and Infection Microbiology, 12, 843103. [Link]
-
Ertan, R., Saraç, S., & Ertan, M. (2001). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Arzneimittelforschung, 51(1), 43–48. [Link]
-
Patel, S., Bogen, D., Keller, C., & Keller, C. (2023). Structure-activity relationship of dihydropyridines for rhabdomyosarcoma. Biochemical and Biophysical Research Communications, 667, 102–108. [Link]
Sources
- 1. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues | Semantic Scholar [semanticscholar.org]
- 6. Antimicrobial activity of novel c2-substituted 1,4-dihydropyridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Dihydropyrimidinones Against Multiresistant Bacteria [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori [frontiersin.org]
- 15. 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate Isomers
This guide provides an in-depth spectroscopic comparison of ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate and its potential isomers. As a researcher, scientist, or drug development professional, understanding the subtle yet critical differences between these molecular structures is paramount for unambiguous identification, purity assessment, and elucidation of structure-activity relationships. This document will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for the differentiation of these important heterocyclic compounds.
The pyridone core is a prevalent scaffold in numerous pharmaceuticals and biologically active compounds. The specific substitution pattern on the pyridone ring dramatically influences its chemical properties and biological efficacy. Consequently, robust analytical methods are essential to distinguish between isomers that may arise during synthesis or metabolic processes. This guide will equip you with the foundational knowledge and experimental insights to confidently characterize these molecules.
The Isomeric Landscape
The focus of this guide, ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, can have several positional isomers depending on the placement of the ethyl carboxylate group. For the purpose of this comparison, we will consider the following representative isomers:
-
Isomer 1 (Target Compound): Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
-
Isomer 2: Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
-
Isomer 3: Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-5-carboxylate
-
Isomer 4: Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-6-carboxylate
The distinct electronic environments of the protons and carbon atoms in each isomer give rise to unique spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy: Probing the Proton Environment
The chemical shift (δ) of a proton in ¹H NMR is highly sensitive to its local electronic environment. Electron-withdrawing groups, such as the carbonyl and ester functionalities in our target molecules, tend to deshield nearby protons, causing them to resonate at higher chemical shifts (downfield). Conversely, electron-donating groups shield protons, shifting their signals to lower chemical shifts (upfield).
The analysis of coupling patterns (spin-spin splitting) provides crucial information about the connectivity of protons. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds and the dihedral angle separating the coupled protons.
Expected ¹H NMR Spectral Data for Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate Isomers:
| Isomer | H-3 | H-4 | H-5 | H-6 | N-CH₃ | O-CH₂-CH₃ | O-CH₂-CH₃ |
| 1 (4-carboxylate) | ~6.5-6.7 (s) | - | ~7.2-7.4 (d) | ~7.8-8.0 (d) | ~3.5-3.7 (s) | ~4.2-4.4 (q) | ~1.2-1.4 (t) |
| 2 (3-carboxylate) | - | ~7.5-7.7 (d) | ~6.3-6.5 (t) | ~7.9-8.1 (d) | ~3.5-3.7 (s) | ~4.2-4.4 (q) | ~1.2-1.4 (t) |
| 3 (5-carboxylate) | ~7.7-7.9 (d) | ~6.4-6.6 (d) | - | ~8.0-8.2 (s) | ~3.5-3.7 (s) | ~4.2-4.4 (q) | ~1.2-1.4 (t) |
| 4 (6-carboxylate) | ~6.2-6.4 (d) | ~7.0-7.2 (t) | ~7.6-7.8 (d) | - | ~3.5-3.7 (s) | ~4.2-4.4 (q) | ~1.2-1.4 (t) |
Note: Chemical shifts are approximate and can be influenced by the solvent and concentration. Coupling patterns are indicated as s (singlet), d (doublet), t (triplet), and q (quartet).
The key differentiating features in the ¹H NMR spectra will be the chemical shifts and coupling patterns of the protons on the pyridone ring. For instance, in Isomer 1, the H-3 proton is expected to be a singlet due to the absence of adjacent protons, a clear distinguishing feature. In contrast, the ring protons in the other isomers will exhibit doublet and triplet patterns corresponding to their neighboring protons.[1][2][3][4][5][6]
¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information to ¹H NMR by probing the chemical environment of the carbon atoms. The chemical shifts of carbon atoms are also influenced by the electron density around them. Carbonyl carbons are significantly deshielded and appear at very high chemical shifts (typically >160 ppm).
Expected ¹³C NMR Chemical Shifts for Key Carbons:
| Isomer | C=O (pyridone) | C=O (ester) | C-2 | C-3 | C-4 | C-5 | C-6 |
| 1 (4-carboxylate) | ~160-165 | ~165-170 | ~155-160 | ~110-115 | ~145-150 | ~105-110 | ~135-140 |
| 2 (3-carboxylate) | ~160-165 | ~165-170 | ~155-160 | ~120-125 | ~140-145 | ~115-120 | ~130-135 |
| 3 (5-carboxylate) | ~160-165 | ~165-170 | ~155-160 | ~125-130 | ~115-120 | ~140-145 | ~130-135 |
| 4 (6-carboxylate) | ~160-165 | ~165-170 | ~155-160 | ~105-110 | ~120-125 | ~125-130 | ~150-155 |
The position of the ester group significantly alters the chemical shifts of the ring carbons, providing a clear method for differentiation.[7][8][9][10]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.[11]
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Apply a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
Use proton decoupling to simplify the spectrum and enhance sensitivity.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing: Fourier transform the acquired free induction decays (FIDs), phase correct the spectra, and reference them to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
The most prominent features in the IR spectra of these isomers will be the stretching vibrations of the two carbonyl groups (pyridone and ester) and the C=C bonds within the aromatic ring.
Key IR Absorption Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | :--- | :--- | :--- | :--- | | C=O (Ester) | Stretch | 1720 - 1740 | | C=O (Pyridone) | Stretch | 1650 - 1690 | | C=C (Aromatic) | Stretch | 1550 - 1620 | | C-O (Ester) | Stretch | 1200 - 1300 |
The exact position of the carbonyl stretching frequency is sensitive to the electronic environment. Conjugation with the aromatic ring can lower the frequency of the ester carbonyl stretch.[12][13][14][15] While IR spectroscopy may not be as definitive as NMR for distinguishing between all isomers, subtle shifts in the carbonyl and aromatic stretching frequencies can provide valuable corroborating evidence. For instance, the degree of conjugation and electronic communication between the ester and the pyridone ring will differ for each isomer, leading to slight variations in their respective C=O stretching frequencies.[11][16][17][18][19]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Solid or Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a common and convenient method.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy molecular orbital. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore, the part of the molecule that absorbs light.
The pyridone ring system in these isomers is a significant chromophore. The primary electronic transitions observed will be π → π* and potentially n → π* transitions.[20][21] The position of the ethyl carboxylate group, an electron-withdrawing group, will influence the energy of these transitions and thus the λmax.
Expected UV-Vis Absorption Maxima (λmax):
| Isomer | Expected λmax (nm) | Rationale |
| 1 (4-carboxylate) | ~310-330 | Extended conjugation between the pyridone and ester carbonyls. |
| 2 (3-carboxylate) | ~290-310 | Less direct conjugation compared to the 4- and 6-isomers. |
| 3 (5-carboxylate) | ~280-300 | Conjugation is interrupted, leading to a shorter λmax. |
| 4 (6-carboxylate) | ~315-335 | Strong conjugation, similar to the 4-isomer. |
The extent of conjugation in the molecule is a key determinant of the λmax. Isomers with more extended π-systems will absorb at longer wavelengths (a bathochromic or red shift). Therefore, UV-Vis spectroscopy can be a useful tool for distinguishing between isomers with significantly different conjugation patterns.[22][23][24][25][26][27][28]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be chosen to give a maximum absorbance between 0.5 and 1.5.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a cuvette with the pure solvent to serve as a reference.
-
Fill a matched cuvette with the sample solution.
-
Scan the absorbance of the sample from approximately 200 nm to 400 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Synthesis and Workflow Visualization
The synthesis of these pyridone derivatives often involves the cyclization of appropriate precursors. A general synthetic approach can be visualized as follows:
Caption: General workflow for the synthesis and analysis of pyridone isomers.
Logic of Spectroscopic Differentiation
The successful differentiation of the isomers relies on a multi-technique approach, where the strengths of each spectroscopic method complement the others.
Caption: Logical flow for the spectroscopic differentiation of isomers.
Conclusion
The comprehensive spectroscopic analysis of ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate and its isomers is a critical aspect of their chemical and pharmaceutical development. While ¹H and ¹³C NMR spectroscopy stand as the definitive methods for structural elucidation, IR and UV-Vis spectroscopy provide rapid and valuable complementary data. By leveraging the unique insights offered by each technique, researchers can confidently identify and characterize these important pyridone derivatives, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
Nowak, M. J., et al. "Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone." The Journal of Physical Chemistry. [Link]
-
Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. [Link]
-
"2-Pyridone." Wikipedia. [Link]
-
Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701-708. [Link]
-
Sellner, B., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(6), 1644-1652. [Link]
-
Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659-2671. [Link]
-
Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Critical Reviews in Analytical Chemistry, 50(5), 449-462. [Link]
-
Retcofsky, H. L., & Friedel, R. A. (1968). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]
-
"2-Pyridone tautomer ratio." Chemistry Stack Exchange. [Link]
-
Sellner, B., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(6), 1644-1652. [Link]
-
Gerig, J. T., & Reinheimer, J. D. (1969). NMR studies of substituted pyridines. Organic Magnetic Resonance, 1(3), 239-247. [Link]
-
Coburn, R. A., & Dudek, G. O. (1968). Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. Canadian Journal of Chemistry, 46(10), 1639-1643. [Link]
-
Domínguez-Álvarez, E., et al. (2018). Chemical structures of the 1,4-DHP compounds. ResearchGate. [Link]
-
Bush, A., & Babaev, E. V. (2007). 1 H-NMR spectra of pyridones I. ResearchGate. [Link]
-
Ušćumlić, G. S., et al. (2008). 13C- and 1H-NMR substituent-induced chemical shifts in N(1)-(4-substituted phenyl)-3-cyano-4,6-dimethyl-2-pyridones. Journal of the Serbian Chemical Society, 73(1), 59-69. [Link]
-
Arancibia, R., et al. (2019). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Medicinal Chemistry, 11(13), 1647-1660. [Link]
-
Nithyanandan, P., et al. (2024). 1,4-Dihydropyridine-based FA1 site-specific fluorescent probes for the selective detection and quantification of HSA levels in biofluids. Analyst. [Link]
-
"Effect of Non-bonding Electrons." Chemistry LibreTexts. [Link]
-
Green, J. H. S., & Kynaston, W. (1969). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 47(13), 2431-2443. [Link]
-
"Infrared Spectrometry." Michigan State University Chemistry. [Link]
-
Wang, Y., et al. (2024). Synthesis and π-Hole vs. π Effects of Pt(II) Complexes with Pentafluorophenyl and Phenyl-Substituted Bipyridines. Molecules, 29(14), 3304. [Link]
-
Peterson, B. R., et al. (2016). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. ACS Omega, 1(4), 586-594. [Link]
-
Castellano, S., Sun, C., & Kostelnik, R. (1967). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry, 71(13), 4366-4371. [Link]
-
Sellner, B., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(6), 1644-1652. [Link]
-
Cook, G. L. (1964). Spectroscopic studies of isotopically substituted 4-pyridones. The Journal of Physical Chemistry, 68(7), 1876-1880. [Link]
-
"The chemical shifts of the C-2 hydrogen in the spectra of pyrrole..." Pearson+. [Link]
-
Abraham, R. J., et al. (2001). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (2), 204-213. [Link]
-
"UV/VIS Spectroscopy." ETH Zurich. [Link]
-
"IR signals for carbonyl compounds." Khan Academy. [Link]
-
S. Naveen, et al. (2020). Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal. Journal of Molecular Structure, 1202, 127265. [Link]
-
"Carbonyl - compounds - IR - spectroscopy." UAM. [Link]
-
Fun, H.-K., et al. (2010). Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3131. [Link]
-
Fun, H.-K., et al. (2010). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1132. [Link]
-
Ukraintsev, I. V., et al. (2006). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Chemistry of Heterocyclic Compounds, 42(2), 217-223. [Link]
-
Bakulev, V. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745. [Link]
-
Bakulev, V. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745. [Link]
-
da Silva, A. M., et al. (2012). Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations. International Journal of Quantum Chemistry, 112(21), 3565-3574. [Link]
-
Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy, 32(9), 30-34. [Link]
-
Zhang, Y., et al. (2020). Comparisons of the UV-Vis spectrum between: DHI and PDHI (a), dopamine and PDA (b), and the polymeric samples. ResearchGate. [Link]
-
"n π- ct-π* Transitions: nπ* Transitions of the second kind." ResearchGate. [Link]
-
S. Naveen, et al. (2018). Investigation of Structural and Spectroscopic Parameters of Ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: a DFT Study. Chemistry & Biology Interface, 8(3), 183-196. [Link]
-
Alam, M. S., et al. (2012). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. Bangladesh Journal of Scientific and Industrial Research, 47(3), 319-324. [Link]
-
Gittos, M. W., et al. (1993). Study of hydrogen bonding in 1-ethyl-2-methyl-4-oxo-1,4-dihydro-pyridin-3-yloxyethanoic acid and 3-(1,2-diethyl-4-oxo-1,4-dihydropyridin-3-yloxy)propanoic acid by 1H NMR spectroscopy and X-ray crystallography. Journal of the Chemical Society, Perkin Transactions 2, (2), 261-267. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+ [pearson.com]
- 5. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 7. sci-hub.se [sci-hub.se]
- 8. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 12. Infrared Spectrometry [www2.chemistry.msu.edu]
- 13. Khan Academy [khanacademy.org]
- 14. chem.pg.edu.pl [chem.pg.edu.pl]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. chem.uzh.ch [chem.uzh.ch]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 1,4-Dihydropyridine-based FA1 site-specific fluorescent probes for the selective detection and quantification of HSA levels in biofluids - Analyst (RSC Publishing) DOI:10.1039/D4AN00881B [pubs.rsc.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. mdpi.com [mdpi.com]
- 27. Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the methods used to measure the quality, potency, and purity of a drug substance are reliable, reproducible, and fit for their intended purpose.[1][2] This guide provides a comprehensive comparison of analytical method validation strategies for Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. Our focus is to delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] For a compound like Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, this is critical for ensuring the quality of the final active pharmaceutical ingredient (API). This guide will compare two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy, for the assay and impurity determination of this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5]
The Foundational Pillars of Analytical Method Validation
Before delving into specific methods, it is crucial to understand the core validation characteristics as defined by the ICH Q2(R1) guideline. These parameters provide the framework for assessing the suitability of an analytical procedure.[3][4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][6]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[4]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]
-
Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[3]
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is further subdivided into repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
-
Robustness: A measure of the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[6]
The following diagram illustrates the typical workflow for validating an analytical method.
Caption: A typical workflow for the validation of an analytical procedure.
Comparative Analysis: HPLC vs. UV-Vis Spectroscopy
The choice of an analytical method is dictated by the intended purpose of the analysis. For Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, both HPLC and UV-Vis spectroscopy can be employed for quantitative analysis, but their suitability differs based on the specific application (e.g., assay of the main component versus determination of impurities).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that is highly suitable for the analysis of multi-component samples. For the analysis of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, a reversed-phase HPLC (RP-HPLC) method would be the primary choice.
Why RP-HPLC? The pyridone ring system imparts a degree of polarity to the molecule, while the ethyl carboxylate and methyl groups add non-polar character, making it well-suited for separation on a C18 stationary phase with a polar mobile phase (e.g., a mixture of acetonitrile and water). This technique allows for the separation of the main compound from potential impurities and degradation products, which is a critical aspect of specificity.[7]
Experimental Protocol: RP-HPLC Method Validation
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25 °C
-
-
Validation Procedures:
-
Specificity: Analyze a blank (mobile phase), a placebo solution (if in a formulation), a standard solution of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, and a sample spiked with potential impurities. The method is specific if the peak for the main compound is well-resolved from any other peaks.
-
Linearity: Prepare a series of at least five concentrations of the standard solution (e.g., 50, 75, 100, 125, and 150 µg/mL). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[4]
-
Range: The range is established by confirming that the method provides an acceptable degree of linearity, accuracy, and precision at the lower and upper concentrations of the linearity study. For an assay, this is typically 80-120% of the test concentration.[3][8]
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The recovery should be within 98.0-102.0%.[9]
-
Precision:
-
Repeatability: Analyze a minimum of six replicate preparations of the standard solution at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or different equipment. The RSD between the two sets of data should be ≤ 2%.
-
-
LOD & LOQ: Determine based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C) and assess the impact on the results.
-
Data Summary: HPLC Method Validation
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Pass/Fail |
| Specificity | Well-resolved peak | No interference observed | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Range (µg/mL) | 80 - 120 | 80 - 120 | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% | Pass |
| Precision (RSD) | |||
| - Repeatability | ≤ 2% | 0.8% | Pass |
| - Intermediate Precision | ≤ 2% | 1.2% | Pass |
| LOD (µg/mL) | Report | 0.1 | N/A |
| LOQ (µg/mL) | Report | 0.3 | N/A |
| Robustness | No significant impact | System suitability passes | Pass |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simpler, faster, and more cost-effective technique than HPLC. However, it is generally less specific.
Why UV-Vis? This method is suitable for the quantitative analysis of a pure substance or a simple mixture where the analyte has a distinct chromophore and there is no significant spectral overlap from other components. Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, with its conjugated pyridone system, is expected to have a strong UV absorbance, making this technique viable for a simple assay.
Experimental Protocol: UV-Vis Spectroscopic Method Validation
-
Method Parameters:
-
Solvent: Methanol
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte (e.g., 260 nm).
-
Instrument: A calibrated UV-Vis spectrophotometer.
-
-
Validation Procedures:
-
Specificity: Analyze a blank (solvent) and a placebo solution. The absorbance at the analytical wavelength should be negligible. This method has inherent limitations in specificity if impurities have similar chromophores.
-
Linearity: Prepare a series of at least five concentrations of the standard solution that give absorbance values within the linear range of the instrument (typically 0.2 - 0.8 AU). Plot absorbance against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Range: The range is established from the linearity study.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels in triplicate. The recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability: Analyze a minimum of six replicate preparations of the standard solution. The RSD should be ≤ 2%.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst. The RSD between the two sets of data should be ≤ 2%.
-
-
LOD & LOQ: Can be determined based on visual evaluation or signal-to-noise ratio.
-
Robustness: Assess the effect of small variations in pH of the solvent (if applicable) and the wavelength setting (±2 nm).
-
Data Summary: UV-Vis Method Validation
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Pass/Fail |
| Specificity | No interference from placebo | Negligible absorbance from placebo | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 | Pass |
| Range (µg/mL) | Within linear absorbance | 5 - 25 | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.9 - 101.5% | Pass |
| Precision (RSD) | |||
| - Repeatability | ≤ 2% | 1.1% | Pass |
| - Intermediate Precision | ≤ 2% | 1.5% | Pass |
| LOD (µg/mL) | Report | 0.5 | N/A |
| LOQ (µg/mL) | Report | 1.5 | N/A |
| Robustness | No significant impact | Results within acceptance criteria | Pass |
Head-to-Head Comparison and Application
The choice between HPLC and UV-Vis spectroscopy hinges on the specific analytical need. The following diagram illustrates the decision-making process.
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. drugfuture.com [drugfuture.com]
- 7. Analytical Method Development and Validation for the Estimation of Nicotine Content in Various Tobacco Grades by RP-HPLC | SAS Publisher [saspublishers.com]
- 8. ofnisystems.com [ofnisystems.com]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Comparative Guide to the Cross-Reactivity Profiling of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
This guide provides a strategic framework for assessing the target selectivity and potential cross-reactivity of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. We will objectively compare its hypothetical profiling strategy against established drugs sharing its core chemical scaffold, supported by detailed experimental methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of small molecule therapeutics.
Introduction: The Imperative of Selectivity in an Era of Polypharmacology
The discovery of a novel bioactive compound, such as Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, marks a critical first step in a long and complex drug development journey. Historically, the "one molecule, one target" paradigm dominated drug discovery. However, it is now widely accepted that most small molecules interact with multiple biological targets.[1][2] This phenomenon, known as polypharmacology, can be the source of unwanted off-target toxicities or, conversely, present opportunities for drug repurposing.[2]
Therefore, the early and comprehensive identification of off-target interactions is not merely a regulatory hurdle but a fundamental necessity to build a robust safety profile, understand the mechanism of action, and potentially uncover new therapeutic avenues.[3][4][5] This guide outlines a systematic, tiered approach to characterizing the cross-reactivity profile of a novel compound, using Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate as our subject.
The 2-Pyridone Scaffold: A Privileged Structure in Medicinal Chemistry
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate belongs to the 2-pyridone family of heterocycles. The 2-pyridone motif is considered a "privileged scaffold" in drug discovery for several key reasons[6][7]:
-
Bioisosteric Versatility: It can act as a bioisostere for amides, phenols, and other aromatic systems, allowing for favorable interactions with diverse protein targets.[7][8]
-
Hydrogen Bonding Capability: The structure can uniquely serve as both a hydrogen bond donor (from the N-H, if unsubstituted) and acceptor (at the carbonyl oxygen), facilitating strong binding in active sites.[6][9]
-
Favorable Physicochemical Properties: Incorporation of the 2-pyridone core can improve critical drug-like properties such as aqueous solubility and metabolic stability.[6][8]
The very features that make this scaffold attractive also necessitate a thorough investigation of its selectivity. Its ability to interact with multiple target classes, particularly protein kinases, is well-documented.[8][10]
Comparative Compound Selection
To establish a meaningful comparison, we select two well-characterized, FDA-approved drugs that also feature the 2-pyridone core: Amrinone and Milrinone . These compounds are phosphodiesterase 3 (PDE3) inhibitors used in the treatment of heart failure.[11][12] Their known biological activity and established clinical profiles provide a valuable benchmark for interpreting the potential cross-reactivity of our novel compound.
| Compound | Structure | Primary Target | Key Structural Features |
| Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | ![]() | To Be Determined | Monocyclic 2-pyridone core, N-methyl substitution, C4-ethyl carboxylate group. |
| Amrinone | ![]() | Phosphodiesterase 3 (PDE3)[11][12] | Bipyridine structure, C5-amino group.[13] |
| Milrinone | ![]() | Phosphodiesterase 3 (PDE3)[11][12] | Bipyridine structure, C2-methyl group, C5-carbonitrile group.[13] |
A Strategic Framework for Systematic Cross-Reactivity Assessment
A robust cross-reactivity assessment follows a tiered, funnel-like approach, moving from broad, high-throughput screening to more focused, physiologically relevant assays. This strategy efficiently identifies potential liabilities and confirms on-target activity.
Caption: A tiered workflow for systematic cross-reactivity assessment.
Tier 1: Broad Biochemical Kinase Profiling
Rationale: Given the prevalence of the 2-pyridone scaffold in kinase inhibitors, the most logical starting point is a broad screen against a diverse panel of human protein kinases.[14] Biochemical assays using purified recombinant enzymes provide a clean, direct measure of a compound's ability to inhibit catalytic activity.
Recommended Protocol: Radiometric Kinase Activity Assay (e.g., HotSpot™)
This method is a gold standard for its sensitivity and direct measurement of enzymatic activity. Commercial services from vendors like Reaction Biology offer comprehensive panels covering a significant portion of the human kinome.[15][16]
-
Compound Preparation: Prepare a 100x stock solution of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, Amrinone, and Milrinone in 100% DMSO. A typical screening concentration is 1 µM or 10 µM.
-
Assay Plate Setup: In a 96- or 384-well plate, combine the kinase, its specific peptide or protein substrate, and the required cofactors in a kinase reaction buffer.
-
Initiation of Reaction: Add [γ-³³P]-ATP to initiate the kinase reaction. The choice of ATP concentration is critical. Screening at a low concentration (e.g., 10 µM, near the apparent Km of many kinases) will identify more potent inhibitors, while screening at a physiological concentration (1 mM) provides a more stringent and clinically relevant assessment of inhibitory potential.[16]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60-120 minutes).
-
Reaction Termination & Capture: Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate binds to the membrane, while the unreacted [γ-³³P]-ATP is washed away.
-
Detection: Quantify the amount of ³³P-labeled substrate on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO vehicle control.
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
Hypothetical Data Presentation:
| Kinase Target | Ethyl 1-methyl-2-oxo-... (% Inhibition @ 1µM) | Amrinone (% Inhibition @ 1µM) | Milrinone (% Inhibition @ 1µM) |
| PDE3A | 5% | 88% | 95% |
| SRC | 12% | 8% | 11% |
| AURKB | 92% | 15% | 18% |
| p38α (MAPK14) | 85% | 22% | 25% |
| VEGFR2 (KDR) | 48% | 5% | 7% |
| ABL1 | 6% | 4% | 9% |
This hypothetical data suggests our target compound may have potent activity against Aurora Kinase B and p38α, with moderate activity against VEGFR2, while showing no activity against the primary target of the comparators, PDE3A.
Caption: Principle of a competitive radiometric kinase assay.
Tier 2: Cellular Target Engagement & Orthogonal Validation
Rationale: A positive result in a biochemical assay is not definitive proof of activity in a living system. The compound must be able to cross the cell membrane, engage its target in the complex cellular milieu, and compete with high intracellular concentrations of ATP. Therefore, orthogonal validation in a cellular context is essential.[17]
Recommended Protocol: NanoBRET® Target Engagement Intracellular Kinase Assay
This technology from Promega measures compound binding directly to a specific protein target in live cells, providing a more physiologically relevant assessment of target engagement.[17]
-
Cell Preparation: Use a suitable cell line (e.g., HEK293) and transiently transfect cells with a plasmid encoding the kinase of interest fused to a NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells into a 384-well white assay plate and incubate for 24 hours.
-
Compound Dosing: Prepare serial dilutions of the test compounds (identified as hits from Tier 1) and add them to the cells. Incubate for a set period (e.g., 2 hours) to allow for cell entry and target binding.
-
Tracer Addition: Add the NanoBRET® fluorescent tracer, which is a cell-permeable fluorescent ligand that also binds to the kinase's active site.
-
Substrate Addition: Add the NanoLuc® substrate (furimazine) to generate the bioluminescent donor signal.
-
Detection: Read the plate on a luminometer capable of simultaneously measuring the donor emission (e.g., 460nm) and the energy transfer-dependent acceptor emission (e.g., 610nm).
-
Data Analysis: Calculate the NanoBRET® ratio (Acceptor Emission / Donor Emission). A potent compound will displace the fluorescent tracer, leading to a decrease in the BRET ratio. Plot the ratio against compound concentration to determine an IC50 value, representing the concentration required to occupy 50% of the target protein.
Hypothetical Data Presentation (IC50 Values):
| Target | Assay Type | Ethyl 1-methyl-2-oxo-... (IC50, nM) |
| AURKB | Biochemical | 50 |
| AURKB | Cellular (NanoBRET®) | 250 |
| p38α | Biochemical | 80 |
| p38α | Cellular (NanoBRET®) | 950 |
| VEGFR2 | Biochemical | 700 |
| VEGFR2 | Cellular (NanoBRET®) | >10,000 |
This hypothetical data illustrates a common phenomenon: a rightward shift in potency from biochemical to cellular assays. This can be due to factors like cell permeability or competition with high intracellular ATP. The compound shows good cellular activity against AURKB, weaker activity against p38α, and no meaningful cellular activity against VEGFR2, deprioritizing it as an off-target of concern.
Caption: Principle of a cellular target engagement assay.
Conclusion
This guide presents a disciplined, multi-tiered strategy for characterizing the cross-reactivity of a novel 2-pyridone-containing compound, Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. By initiating with a broad biochemical screen, followed by rigorous orthogonal validation in a cellular context, researchers can build a comprehensive and reliable selectivity profile. Comparing this profile against established drugs with a similar chemical scaffold, such as Amrinone and Milrinone, provides essential context for decision-making in a drug development program. This systematic approach is fundamental to mitigating the risks of off-target toxicity, elucidating the true mechanism of action, and ultimately increasing the probability of success in developing safe and effective therapeutics.
References
-
Takiguchi, H., Ohmori, K., & Suzuki, K. (2011). Concise Synthesis of Riccardin C, Macrocyclic Bisbibenzyl Natural Product. Chemistry Letters, 40(10), 1069-1071. [Link]
-
Takiguchi, H., Ohmori, K., & Suzuki, K. (2011). Concise Synthesis of Riccardin C, Macrocyclic Bisbibenzyl Natural Product. Chemistry Letters. [Link]
-
Gaascht, F., et al. (2009). Synthesis of riccardin C and its seven analogues. Part 1: The role of their phenolic hydroxy groups as LXRalpha agonists. Bioorganic & Medicinal Chemistry Letters, 19(3), 738-41. [Link]
-
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-45. [Link]
-
Takiguchi, H., Ohmori, K., & Suzuki, K. (2011). Concise Synthesis of Riccardin C, Macrocyclic Bisbibenzyl Natural Product. Chemistry Letters. [Link]
-
Van Vleet, T. R., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]
-
Azza, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 817. [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from Reaction Biology. [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from Reaction Biology. [Link]
-
SLAS. (2018). Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. EurekAlert!. [Link]
-
ResearchGate. (2018). Total synthesis of riccardin C and (±)-cavicularin via Pd-catalyzed Ar–Ar cross couplings. Request PDF. [Link]
-
Van Vleet, T. R., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery, 24(1), 1-24. [Link]
-
Alousi, A. A., & Johnson, D. C. (1986). Pharmacology of the bipyridines: amrinone and milrinone. Circulation, 73(3 Pt 2), III10-24. [Link]
-
Reddy, A. S., & Zhang, S. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(13), 10523. [Link]
-
McCall, J. M., et al. (1985). Bipyridine cardiotonics: the three-dimensional structures of amrinone and milrinone. European Journal of Medicinal Chemistry, 20(6), 539-543. [Link]
-
Feneck, R. O., et al. (2001). A multicenter, randomized, blind comparison of amrinone with milrinone after elective cardiac surgery. Journal of Cardiothoracic and Vascular Anesthesia, 15(3), 309-15. [Link]
-
Bartuzi, P., et al. (2022). Experimental Research Models to Assess the Cross-Reactivity between Can f 5 and Human PSA—Two Different Perspectives. International Journal of Molecular Sciences, 23(19), 11139. [Link]
-
Torres-Gómez, H., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Organic & Biomolecular Chemistry, 20(48), 9516-9548. [Link]
-
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from Creative Diagnostics. [Link]
-
Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from Boster Bio. [Link]
-
Picmonic. (n.d.). Milrinone and Amrinone. Retrieved from Picmonic. [Link]
-
Hagiwara, S., et al. (2004). Differential effects of amrinone and milrinone upon myocardial inflammatory signaling. Journal of Thoracic and Cardiovascular Surgery, 127(3), 821-30. [Link]
-
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
-
Byzova, N. A., et al. (2020). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 10(21), 7731. [Link]
-
Torres-Gómez, H., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Organic & Biomolecular Chemistry. [Link]
-
Daini, M., & Miura, T. (2017). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(4), 813-825. [Link]
-
Ukraintsev, I. V., et al. (2005). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Chemistry of Heterocyclic Compounds. [Link]
-
Vaskevich, R. I., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(11), 3379. [Link]
-
Baba, Y. F., et al. (2017). Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate. IUCrData. [Link]
Sources
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 4. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 5. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04509C [pubs.rsc.org]
- 11. Pharmacology of the bipyridines: amrinone and milrinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Milrinone and Amrinone - Inotropes - Pharmacology - Picmonic for Pharmacy [picmonic.com]
- 13. Bipyridine cardiotonics: the three-dimensional structures of amrinone and milrinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Kinase Selectivity Profiling Services [worldwide.promega.com]
A Comparative Guide to the Efficacy of Dihydropyridine Calcium Channel Blockers
This guide provides an in-depth, objective comparison of the efficacy of various dihydropyridine (DHP) calcium channel blockers (CCBs). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of features to explore the causal relationships behind experimental choices and the nuanced pharmacological differences that dictate therapeutic application and research direction. We will delve into the core mechanism of action, compare key agents through clinical and preclinical data, and provide detailed protocols for validated efficacy assessment.
The Dihydropyridine Class: Mechanism and Vascular Selectivity
Dihydropyridine calcium channel blockers are a subclass of L-type calcium channel blockers renowned for their potent vasodilatory effects.[1] Their primary therapeutic action stems from the inhibition of calcium ion influx into vascular smooth muscle cells.[2][3] This blockade prevents the calcium-dependent signaling cascade that leads to muscle contraction, resulting in the relaxation and widening of blood vessels (vasodilation), which in turn lowers systemic blood pressure.[2]
Unlike non-dihydropyridine CCBs (e.g., verapamil and diltiazem), which exert significant effects on the heart muscle and conduction system, DHPs exhibit a high degree of selectivity for arterial and arteriolar tissues.[3][4] This vascular preference minimizes direct cardiac effects like slowed heart rate (negative chronotropy) or reduced contractility (negative inotropy) at therapeutic doses, making them a cornerstone in the management of hypertension and angina.[1][5] The molecular target is the α1-subunit of the L-type voltage-gated calcium channel, the primary portal for calcium entry in these cells.[3]
Caption: Workflow for Aortic Ring Vasorelaxation Assay.
B. In Vivo: Telemetric Blood Pressure Monitoring in Hypertensive Rats
This protocol provides continuous, real-time blood pressure data in a conscious, freely moving animal model, offering a gold-standard preclinical assessment of antihypertensive efficacy.
Methodology:
-
Animal Model: Use Spontaneously Hypertensive Rats (SHRs), a well-established genetic model of hypertension.
-
Transmitter Implantation: Surgically implant a radiotelemetry transmitter (e.g., Data Sciences International) with the catheter inserted into the abdominal aorta of the anesthetized rat. Allow for a 7-10 day recovery period.
-
Baseline Recording: After recovery, record baseline blood pressure (systolic, diastolic, mean arterial pressure) and heart rate continuously for 24-48 hours to establish a stable baseline.
-
Drug Administration: Administer the DHP-CCB test compound via the desired route (e.g., oral gavage). Use a vehicle control group for comparison.
-
Post-Dose Monitoring: Continue to record telemetric data continuously for at least 24 hours post-dosing to capture the full pharmacodynamic effect, including onset, peak effect, and duration of action.
-
Data Analysis: Analyze the data by averaging values over set time intervals (e.g., 15-minute or hourly averages). Calculate the change from baseline blood pressure and compare the effects of different DHP-CCBs.
Caption: Workflow for In Vivo Telemetry Study.
Conclusion
The dihydropyridine calcium channel blockers are a vital class of antihypertensive agents, unified by their mechanism of action but distinguished by their individual pharmacokinetic and safety profiles. While agents like amlodipine, nifedipine, and felodipine demonstrate comparable core efficacy in blood pressure reduction, critical differences in half-life, formulation, and side effect incidence are paramount for drug selection. [6][7]Newer agents show promise in mitigating common side effects like peripheral edema. [4][8]For the research and drug development professional, a thorough understanding of these nuances, validated through rigorous experimental protocols, is essential for advancing the therapeutic potential of this drug class.
References
-
Cleveland Clinic. (n.d.). Calcium Channel Blockers: Uses & Side Effects. Retrieved from [Link]
-
Wikipedia. (2023, December 14). Dihydropyridine calcium channel blockers. Retrieved from [Link]
-
RxList. (2021, June 22). How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names. Retrieved from [Link]
-
Grokipedia. (n.d.). Dihydropyridine calcium channel blockers. Retrieved from [Link]
-
Dr.Oracle. (2025, July 12). What are the dihydropyridines (calcium channel blockers)?. Retrieved from [Link]
-
Dr.Oracle. (2025, April 13). What are the adverse effects of Calcium Channel Blockers (CCBs)?. Retrieved from [Link]
-
British Heart Foundation. (2014, August 15). Drug cabinet: Calcium channel blockers. Retrieved from [Link]
-
Ninja Nerd. (2020, April 15). Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications [Video]. YouTube. Retrieved from [Link]
-
Lacourcière, Y., Poirier, L., Hebert, D., et al. (1998). Comparative effects of felodipine ER, amlodipine and nifedipine GITS on 24 h blood pressure control and trough to peak ratios in mild to moderate ambulatory hypertension: a forced titration study. Canadian Journal of Cardiology, 14(10), 1221-1228. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacokinetics of Dihydropyridine Calcium Antagonists. Retrieved from [Link]
-
Dr.Oracle. (2025, September 10). What are the different kinds of calcium channel blockers and how do they differ?. Retrieved from [Link]
-
Wang, J. G., Kario, K., Lau, T., et al. (2011). Effects of Long- and Intermediate-Acting Dihydropyridine Calcium Channel Blockers in Hypertension: A Systematic Review and Meta-Analysis of 18 Prospective, Randomized, Actively Controlled Trials. Journal of Clinical Hypertension, 13(10), 737-747. Retrieved from [Link]
-
Wang, H., Yang, H., Zhang, Z., & Guo, H. (2025). Efficacy and Safety of Dihydropyridine Calcium Channel Blockers for Primary Hypertension: A Bayesian Network Meta-analysis. Current Hypertension Reviews, 21(2), 117-128. Retrieved from [Link]
-
Med Ed 101. (2023, November 1). Calcium Channel Blocker Comparison - DHP Vs. Non-DHP Medications. Retrieved from [Link]
-
Magellan Rx Management. (2016, August 8). Therapeutic Class Overview Calcium-Channel Blocking Agents (Dihydropyridines). Retrieved from [Link]
-
Flack, J. M., Phillips, R. A., Saunders, E., et al. (1998). Comparison of the efficacy of dihydropyridine calcium channel blockers in African American patients with hypertension. ISHIB Investigators Group. International Society on Hypertension in Blacks. Archives of Internal Medicine, 158(18), 2029-2034. Retrieved from [Link]
-
Siddiqui, W. J., & Lopez, E. D. (2024). Calcium Channel Blockers. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Medical News Today. (2020, December 14). Calcium channel blockers: Types, uses, and side effects. Retrieved from [Link]
-
Zhou, Y. T., Yu, L. S., Zeng, S., et al. (2013). Pharmacokinetic drug-drug interactions between 1,4-dihydropyridine calcium channel blockers and statins: factors determining interaction strength and relevant clinical risk management. Therapeutics and Clinical Risk Management, 10, 17-26. Retrieved from [Link]
-
Abernethy, D. R. (1988). Pharmacokinetics of calcium antagonists. Canadian Journal of Cardiology, 4 Suppl C, 10C-14C. Retrieved from [Link]
-
Oregon Health & Science University. (n.d.). Class Update: Calcium Channel Blockers (dihydropyridine and non-dihydropyridine) and Fixed-dose Combinations. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Comparative effects of felodipine ER, amlodipine and nifedipine GITS on 24 h blood pressure control and trough to peak ratios in mild to moderate ambulatory hypertension: a forced titration study. Retrieved from [Link]
-
Oregon Health & Science University. (2007). Drug Class Review on Calcium Channel Blockers. Retrieved from [Link]
-
ResearchGate. (2013, December 20). (PDF) Pharmacokinetic drug–drug interactions between 1,4-dihydropyridine calcium channel blockers and statins: factors determining interaction strength and relevant clinical risk management. Retrieved from [Link]
-
Drugs.com. (n.d.). Amlodipine vs Nifedipine Comparison. Retrieved from [Link]
-
van Zwieten, P. A. (1993). Pharmacology of the dihydropyridine calcium antagonists: relationship between lipophilicity and pharmacodynamic responses. Journal of Hypertension Supplement, 11(4), S3-S11. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Effect of amlodipine versus felodipine extended release on 24-hour ambulatory blood pressure in hypertension. Retrieved from [Link]
-
NHS. (n.d.). Common questions about amlodipine. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. bhf.org.uk [bhf.org.uk]
- 6. Comparative effects of felodipine ER, amlodipine and nifedipine GITS on 24 h blood pressure control and trough to peak ratios in mild to moderate ambulatory hypertension: a forced titration study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the efficacy of dihydropyridine calcium channel blockers in African American patients with hypertension. ISHIB Investigators Group. International Society on Hypertension in Blacks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate vs. 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid: A Comparative Analysis for Drug Development
An In-Depth Technical Guide for Researchers
In the landscape of medicinal chemistry, the 2-pyridone scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2][3][4] This guide provides a detailed comparison of two closely related and synthetically important pyridone derivatives: Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (the ester) and its corresponding acid, 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. Understanding the distinct physicochemical properties, reactivity, and biological implications of this ester-acid pair is crucial for researchers engaged in the synthesis of novel therapeutics and for drug development professionals optimizing pharmacokinetic profiles.
The primary distinction lies in the C4 substituent: an ethyl ester versus a carboxylic acid. This seemingly minor difference profoundly impacts everything from melting point and solubility to the molecule's role in a biological system, where the ester often serves as a prodrug for the more polar, active acid.
Physicochemical Properties: A Tale of Two Functional Groups
The conversion of the carboxylic acid to its ethyl ester derivative fundamentally alters the molecule's intermolecular forces, a change that is clearly reflected in their physical properties. The carboxylic acid can act as both a hydrogen bond donor and acceptor, leading to strong dimeric interactions that require significant energy to overcome. The ester, lacking the acidic proton, can only act as a hydrogen bond acceptor, resulting in weaker intermolecular forces.
This core difference explains the stark contrast in their melting and boiling points. The acid is a high-melting solid, while the ester's properties are consistent with a less polar, more volatile molecule.
| Property | Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | Rationale for Difference |
| Molecular Formula | C₉H₁₁NO₃[5] | C₇H₇NO₃[6][7][8] | Addition of an ethyl group (C₂H₄) during esterification. |
| Molecular Weight | 181.19 g/mol (approx.) | 153.14 g/mol [6][8] | The ethyl group adds 28.05 g/mol to the mass. |
| Physical Form | Solid | Solid[9] | Both are solids at room temperature. |
| Melting Point | Lower (Not specified in results) | ~260 °C[9] | The acid's ability to form strong hydrogen-bonded dimers significantly increases its melting point. Esters have weaker dipole-dipole interactions. |
| Boiling Point | Lower (Not specified in results) | ~329.6 °C[9] | Strong hydrogen bonding in the acid requires more energy to transition to the gas phase.[10] |
| Solubility | More soluble in organic solvents (e.g., DCM, Ether) | More soluble in polar protic solvents and aqueous bases.[10] | The ester is more lipophilic due to the ethyl group. The acid is more polar and can form salts with bases, enhancing aqueous solubility. |
| Acidity (pKa) | N/A (Ester) | Acidic | The carboxylic acid group is a weak acid, capable of donating a proton.[11] |
Synthesis and Interconversion: The Hydrolysis Bridge
The ester and acid are chemically linked through straightforward synthesis and hydrolysis reactions, making them a versatile pair for chemical manipulation.
Synthesis of the Ester
While various synthetic routes exist, a common approach to synthesizing the ester involves the cyclization of precursors. For instance, methods for preparing substituted 4-oxo-1,4-dihydropyridine-3-carboxylates often involve the reaction of enoates with oxopropanoates.[12][13]
From Ester to Acid: The Hydrolysis Pathway
The most critical reaction connecting these two compounds is the hydrolysis of the ester group to yield the carboxylic acid. This can be achieved under either acidic or basic conditions, though alkaline hydrolysis is often preferred in laboratory settings because the reaction is irreversible and the product is easily isolated.[14]
-
Acid-Catalyzed Hydrolysis : This is a reversible equilibrium process. The ester is heated with a dilute mineral acid (like H₂SO₄ or HCl), which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.[14][15] To drive the reaction to completion, an excess of water is required.
-
Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction. The ester is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. The reaction yields an alcohol (ethanol) and the carboxylate salt of the acid. A final acidification step is required to protonate the carboxylate and isolate the neutral carboxylic acid.[14][16]
Caption: Workflow for the hydrolysis of the ester to the carboxylic acid under alkaline and acidic conditions.
Biological & Pharmacological Profile: A Prodrug Strategy
The structural differences between the ester and the acid are paramount in the context of drug design and pharmacokinetics. Pyridinone derivatives are known to exhibit a wide array of biological activities, including anticancer, antiviral, and antibacterial properties.[3][4]
The Ester as a Biolabile Prodrug
Carboxylic acids are often potent drug molecules, but their polarity can limit their ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, leading to poor oral bioavailability. Esterification is a classic prodrug strategy to overcome this limitation.[17]
-
Enhanced Lipophilicity : The ethyl ester is significantly more lipophilic (fat-soluble) than its parent acid. This allows for improved passive diffusion across cell membranes.
-
In Vivo Bioactivation : Once absorbed into the bloodstream, the ester is rapidly hydrolyzed by ubiquitous esterase enzymes present in plasma and tissues, releasing the active carboxylic acid at the desired site of action.[17][18]
This strategy effectively uses the body's own metabolic machinery to convert an easily absorbed, inactive precursor into the active therapeutic agent.
Caption: The metabolic pathway of an ester prodrug from oral administration to activation.
The Carboxylic Acid as the Active Pharmacophore
The carboxylic acid functional group is often the key to a molecule's biological activity. It is a versatile functional group that can participate in several crucial intermolecular interactions with a biological target:
-
Ionic Bonding : At physiological pH, the carboxylic acid can be deprotonated to a carboxylate anion, allowing for strong ionic interactions (salt bridges) with positively charged residues (e.g., arginine, lysine) in a protein's active site.
-
Hydrogen Bonding : The group can act as both a hydrogen bond donor (as -COOH) and acceptor (as -COO⁻), forming precise and strong connections that are critical for molecular recognition and binding affinity.
The 4-oxo-1,4-dihydropyridine-3-carboxylic acid moiety, a close structural relative, is the core pharmacophore in highly successful quinolone antibiotics like ciprofloxacin, underscoring the therapeutic importance of this functionality.[12][13]
Experimental Protocol: Alkaline Hydrolysis of the Ester
This protocol provides a reliable method for converting the ethyl ester to its corresponding carboxylic acid in a laboratory setting.
Objective: To hydrolyze Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate to 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.
Materials:
-
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
-
1 M Sodium Hydroxide (NaOH) solution
-
2 M Hydrochloric Acid (HCl) solution
-
Ethanol (optional, as a co-solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Reaction Setup : In a round-bottom flask, dissolve the ethyl ester (1.0 equivalent) in a minimal amount of ethanol if needed to aid solubility. Add an excess of 1 M NaOH solution (e.g., 3-4 equivalents).
-
Reflux : Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Let the reaction stir at reflux for 1-2 hours.
-
Causality: Heating accelerates the rate of the nucleophilic attack by the hydroxide ion on the ester's carbonyl carbon, ensuring the reaction goes to completion.[14]
-
-
Monitoring : The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting ester.
-
Cooling : After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Then, place the flask in an ice bath to cool further.
-
Acidification : While stirring the cooled solution, slowly add 2 M HCl dropwise. The sodium salt of the carboxylic acid will be protonated.
-
Self-Validation: Monitor the pH. As the solution becomes acidic (pH ~2-3), the carboxylic acid product, which is less soluble in acidic water, will precipitate out as a solid.
-
-
Isolation : Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing : Wash the collected solid with a small amount of cold deionized water to remove any residual salts (NaCl).
-
Drying : Dry the purified solid product, 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, in a vacuum oven or desiccator.
Conclusion
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate and its corresponding acid are not merely two states of the same core molecule; they represent a strategic pair in synthetic and medicinal chemistry.
-
The Ester is a lipophilic, synthetically versatile intermediate. Its primary role in drug development is often as a prodrug, designed to enhance oral bioavailability before being converted in vivo to the active form.
-
The Carboxylic Acid is a polar molecule whose physical properties are dominated by strong hydrogen bonding. It is frequently the biologically active species, or pharmacophore, capable of forming critical ionic and hydrogen bonds with its molecular target.
For researchers and drug developers, a deep understanding of this relationship is essential for designing effective synthetic routes, interpreting structure-activity relationships, and ultimately, engineering molecules with optimized therapeutic potential.
References
-
PubChem. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. [Link]
-
MySkinRecipes. Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. [Link]
-
PubChem. Ethyl 6-methyl-3-nitro-2-oxo-1,2-dihydropyridine-4-carboxylate. [Link]
-
ChemSrc. Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate. [Link]
-
ResearchGate. Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate. [Link]
-
ResearchGate. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]
-
ResearchGate. 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. [Link]
-
ResearchGate. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. [Link]
-
Beilstein Journal of Organic Chemistry. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]
-
IUCrData. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. [Link]
-
National Institutes of Health. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. [Link]
-
National Institutes of Health. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. [Link]
-
National Institutes of Health. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]
-
Chemguide. Hydrolysing Esters. [Link]
-
National Institutes of Health. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. [Link]
-
National Institutes of Health. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
-
ResearchGate. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. [Link]
-
Amerigo Scientific. 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. [Link]
-
National Institutes of Health. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]
-
SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]
-
Research and Reviews. Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. [Link]
-
MDPI. Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. [Link]
-
eCampusOntario Pressbooks. Chapter 25: Carboxylic Acids and Esters. [Link]
-
YouTube. Mechanism of Ester Hydrolysis. [Link]
-
PubMed. Glycolamide esters as biolabile prodrugs of carboxylic acid agents: synthesis, stability, bioconversion, and physicochemical properties. [Link]
-
PubMed. Pharmacokinetics of Eicosapentaenoic Acid in Plasma and Red Blood Cells After Multiple Oral Dosing With Icosapent Ethyl in Healthy Subjects. [Link]
-
TSFX. Physical Properties of Carboxylic Acids. [Link]
-
NIST WebBook. 2-Pyridinecarboxylic acid, ethyl ester. [Link]
-
MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]
Sources
- 1. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | 98996-29-3 [sigmaaldrich.cn]
- 6. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C7H7NO3 | CID 819923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 33972-97-3 CAS MSDS (1-Methylthyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. CAS 33972-97-3 | 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid - Synblock [synblock.com]
- 9. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | 33972-97-3 [sigmaaldrich.com]
- 10. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]
- 11. rroij.com [rroij.com]
- 12. d-nb.info [d-nb.info]
- 13. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. Glycolamide esters as biolabile prodrugs of carboxylic acid agents: synthesis, stability, bioconversion, and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of Eicosapentaenoic Acid in Plasma and Red Blood Cells After Multiple Oral Dosing With Icosapent Ethyl in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS No. 98996-29-3), a pyridine derivative. The procedures outlined here are grounded in established safety protocols for handling heterocyclic compounds and are designed to ensure the safety of laboratory personnel and the protection of the environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on available data, Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is known to cause skin and eye irritation.[3] Prudent practice dictates treating it with the same caution as other potentially harmful nitrogen-containing heterocyclic compounds.
Table 1: Hazard Profile and Required PPE
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Skin Irritant (H315) | Nitrile or butyl rubber gloves, fully-buttoned lab coat. |
| Serious Eye Irritant (H319) | Chemical safety goggles or a face shield. |
| Potential for Inhalation Hazard | All handling and disposal must be conducted in a certified chemical fume hood. |
| Unknown Flammability | Keep away from ignition sources. Use non-sparking tools. |
Waste Segregation and Containerization: The First Line of Defense
Proper segregation of chemical waste is a cornerstone of laboratory safety. It prevents dangerous reactions between incompatible chemicals and ensures that waste is disposed of in the most environmentally sound manner.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is recommended.[4] The container must be in good condition with a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled as "Hazardous Waste" immediately upon the first addition of waste. The label should include:
-
The full chemical name: "Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate"
-
The primary hazards (e.g., "Irritant," "Potentially Toxic")
-
The date of first accumulation.
-
The name of the principal investigator or responsible person.
-
-
Waste Stream Designation: This compound should be disposed of in the non-halogenated organic solvent waste stream. Do not mix it with halogenated solvents, strong acids, strong bases, or oxidizers.[5] Mixing incompatible waste streams can lead to violent chemical reactions.
-
Solid vs. Liquid Waste:
-
Liquid Waste: Solutions containing the compound should be poured carefully into the designated liquid waste container using a funnel.
-
Solid Waste: Unused or expired solid compound, as well as contaminated items like weighing paper or gloves, should be collected in a separate, clearly labeled solid waste container designated for "Contaminated Solid Debris."
-
Diagram 1: Decision-Making Workflow for Waste Disposal This diagram illustrates the logical steps for segregating and containerizing waste generated from Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate.
Caption: Waste Segregation and Disposal Workflow.
Decontamination of Glassware and Work Surfaces
Thorough decontamination of all surfaces and equipment that have come into contact with Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is crucial to prevent cross-contamination and accidental exposure.
Decontamination Protocol:
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent in which the compound is soluble (e.g., ethanol or acetone). This rinseate must be collected and disposed of as hazardous liquid waste.[6]
-
Washing: After the initial solvent rinse, wash the glassware with soap and water.[6]
-
Final Rinse: Perform a final rinse with deionized water.
-
Surface Decontamination: For work surfaces, such as fume hood benches, wipe down the area with a cloth soaked in a suitable solvent, followed by a wash with soap and water. All cleaning materials (wipes, cloths) must be disposed of as contaminated solid waste.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
Spill Response Protocol:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.
-
Small Spills (Manageable by trained personnel):
-
Ensure you are wearing the appropriate PPE (see Table 1).
-
Contain the spill using an absorbent material like vermiculite or sand.[4]
-
Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[7]
-
Decontaminate the spill area as described in Section 3.
-
Storage and Final Disposal
Accumulated waste must be stored safely pending collection by a licensed hazardous waste disposal company.
Storage Guidelines:
-
Satellite Accumulation Area (SAA): Store waste containers in a designated SAA that is at or near the point of generation.[8]
-
Secondary Containment: Place waste containers in a secondary containment bin to prevent the spread of material in case of a leak.
-
Container Integrity: Keep waste containers securely closed except when adding waste.[8] Inspect containers regularly for any signs of degradation or leakage.
-
Disposal Request: Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90-180 days), submit a chemical waste pickup request to your EHS office.
The ultimate disposal method for this type of chemical waste is typically high-temperature incineration by a specialized waste management facility. This process ensures the complete destruction of the organic compound, minimizing its environmental impact.
By adhering to these procedures, researchers can ensure that the disposal of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is conducted in a manner that prioritizes safety, compliance, and environmental responsibility. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
-
National Center for Biotechnology Information. (n.d.). Production, Import, Use, and Disposal. In Toxicological Profile for Pyridine. Retrieved from [Link]
- Jubilant Ingrevia Limited. (2024, January 25).
- Carl ROTH. (n.d.).
- GOV.UK. (n.d.). Pyridine: incident management.
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
- CATO Research Chemical Inc. (2025, September 8).
- X-Mol. (n.d.).
- Polar Labs. (2025, May 27).
- University of British Columbia. (2019, November 1).
- Washington State University. (n.d.).
- Chemsrc. (2025, August 24).
- PubChem. (n.d.). 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- PubChem. (n.d.). Ethyl 4-(4-methoxyphenyl)
- PubChem. (n.d.).
- Benchchem. (n.d.).
- Royal Society of Chemistry. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview.
- Washington State University. (n.d.).
- PubMed. (n.d.). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms.
- Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles.
- MDPI. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- ResearchGate. (2021).
- Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile.
- TCI Chemicals. (2025, October 14).
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C15H18N2O4 | CID 493411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. zycz.cato-chem.com [zycz.cato-chem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Essential Safety & Handling Guide: Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
This guide provides essential, field-proven safety and logistical information for the handling and disposal of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. As your partner in research, we are committed to providing value beyond the product itself, ensuring you can work safely and effectively. This document is structured to provide immediate, actionable intelligence for researchers, scientists, and drug development professionals.
Hazard Analysis: A Proactive Approach to Safety
The primary anticipated hazards associated with Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate are:
-
Skin Irritation: Similar pyridine-based compounds are known to cause skin irritation upon contact[1][2].
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation[1][2].
-
Respiratory Tract Irritation: If the compound is in a powdered form or aerosolized, it may cause respiratory irritation[2].
-
Harmful if Swallowed: Ingestion of similar chemical entities can be harmful[1][2].
Given these potential hazards, the following PPE is mandated to create a self-validating system of protection.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE plan is the cornerstone of safe laboratory practice[4]. The following table outlines the minimum required PPE for handling Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate in various laboratory scenarios.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves | Fully buttoned lab coat | Recommended to perform in a fume hood or ventilated enclosure to minimize inhalation of fine particulates. |
| Dissolving & Solution Preparation | Chemical safety goggles. A face shield is recommended if there is a splash hazard[3][5]. | Chemically resistant gloves (butyl rubber or neoprene recommended for extended contact)[4]. Double-gloving is best practice. | Chemical-resistant apron over a lab coat. | Work should be conducted in a certified chemical fume hood[6][7]. |
| Running Reactions & Workup | Chemical safety goggles and a face shield. | Chemically resistant gloves. Frequent changes are recommended. | Flame-retardant lab coat. | All operations should be performed within a chemical fume hood. |
| Waste Disposal | Chemical safety goggles. | Chemically resistant gloves. | Lab coat. | Conducted in a well-ventilated area, preferably a fume hood. |
Step-by-Step Protocols for Safe Handling
Pre-Operational Safety Checklist
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Inspect PPE: Check all PPE for signs of wear, tear, or contamination before each use.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
-
Review the Procedure: Mentally walk through the entire procedure to anticipate potential hazards.
Handling and Use
-
Work in a Ventilated Area: All handling of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, including weighing and solution preparation, should be performed in a well-ventilated area, preferably a chemical fume hood[6][7].
-
Avoid Skin and Eye Contact: Wear appropriate PPE at all times. Do not touch your face or eyes with gloved hands[8][9].
-
Prevent Inhalation: Avoid breathing dust or vapors. If the material is a solid, handle it in a way that minimizes dust generation[9].
-
No Eating or Drinking: Do not eat, drink, or smoke in the laboratory[3].
Glove Selection and Use
The choice of glove material is critical for providing an effective barrier against chemical exposure.
-
Nitrile Gloves: Suitable for short-term handling and protection against incidental splashes[7]. They offer good dexterity.
-
Neoprene and Butyl Rubber Gloves: Recommended for prolonged handling or when there is a higher risk of direct contact, as they generally offer better chemical resistance to a wider range of organic compounds[4][10].
Always inspect gloves for damage before use and remove them carefully to avoid contaminating your skin.
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4].
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice[1].
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If they feel unwell, call a poison control center or doctor[1][11].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[4].
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
-
Waste Segregation: Dispose of waste Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate and any contaminated materials (e.g., gloves, pipette tips) in a designated, labeled hazardous waste container.
-
Container Management: Keep the waste container tightly closed and store it in a well-ventilated area, away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of hazardous waste through a licensed and certified contractor, following all local, state, and federal regulations[4].
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task-specific risks.
References
- SAFETY D
- SAFETY DATA SHEET. Fisher Scientific. (2025-12-18).
- SAFETY DATA SHEET. (Specific for 1H-Indole-2-carboxylic acid, provides general guidance).
- Safety D
- HAZARD SUMMARY IDENTIFIC
- Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5. Benchchem.
- Chemw
- Safety. Chemistry LibreTexts. (2020-06-29).
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEETS.
- ethyl 2-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylate (CAS No. 13081-75-9) SDS. (Provides link to a relevant SDS).
- 33972-97-3(1-Methylthyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid) Product Description.
- The Role of Carbolic Acid in Chemistry Lab Safety Practices.
- Ansell Chemical Resistance Glove Chart. Environment, Health and Safety.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. (2025-03-04).
- Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited. (2024-01-25).
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
- Working with Hazardous Chemicals. Organic Syntheses.
- Safety Data Sheet: Pyridine. Carl ROTH. (2025-03-31).
- Ultimate Guide to Chemical Resistant Disposable Gloves. Shield Scientific.
- OSHA Glove Selection Chart. Environmental Health and Safety.
- Gloves Chemical Resistance Chart.
Sources
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. nj.gov [nj.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. fishersci.com [fishersci.com]
- 9. zycz.cato-chem.com [zycz.cato-chem.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



